molecular formula C21H23NO3 B083807 Pargeverine CAS No. 13479-13-5

Pargeverine

Cat. No.: B083807
CAS No.: 13479-13-5
M. Wt: 337.4 g/mol
InChI Key: QNPHCSSJLHAKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pargeverine is a chemical compound with the molecular formula C₂₁H₂₃NO₃ and an average molecular mass of 337.41 g/mol . It is supplied as a solid with a typical active content of 95% or higher, making it suitable for use as a pharmaceutical ingredient in research settings . This product is intended for analytical purposes, such as serving as a reference standard for method development and quality control during drug synthesis, and is strictly for Research Use Only . From a pharmacological perspective, this compound Hydrochloride is recognized for its antispasmodic properties . Its primary mechanism of action involves a dual pathway: it inhibits the influx of calcium ions (Ca²⁺) into smooth muscle cells and exhibits anticholinergic properties by blocking muscarinic receptors . By disrupting the calcium-mediated contraction pathway and preventing acetylcholine from binding, this compound effectively leads to the relaxation of smooth muscles . This action is particularly targeted at the gastrointestinal tract, making it a compound of interest for researching conditions like irritable bowel syndrome (IBS) and other functional bowel disorders characterized by muscle spasms . Its relatively selective affinity for gastrointestinal smooth muscles helps minimize peripheral side effects, which is a key point of its research value . Researchers can utilize this high-purity this compound to further investigate its mechanism and applications in gastrointestinal pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPHCSSJLHAKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048386
Record name Pargeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13479-13-5
Record name 2-(Dimethylamino)ethyl α-phenyl-α-(2-propyn-1-yloxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13479-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pargeverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pargeverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pargeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARGEVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC61HM8FX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pargeverine's Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pargeverine, also known as Propinox, is a potent antispasmodic agent widely utilized in the management of smooth muscle spasms, particularly within the gastrointestinal and genitourinary tracts.[1] Its therapeutic efficacy stems from a dual mechanism of action, combining anticholinergic and direct musculotropic effects.[1][2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's effects on smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Core Mechanism of Action: A Dual Approach

This compound exerts its spasmolytic effects through two primary, synergistic pathways:

  • Anticholinergic Activity (Neurotropic Effect): this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on the surface of smooth muscle cells.[2] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, this compound inhibits the signaling cascades that lead to smooth muscle contraction.[1] This action is particularly effective in mitigating spasms induced by cholinergic overactivity.

  • Direct Musculotropic Effect (Calcium Channel Blockade): Independent of its receptor antagonism, this compound directly relaxes smooth muscle by inhibiting the influx of extracellular calcium (Ca2+) through L-type voltage-gated calcium channels.[3][4] The influx of calcium is a critical step in the initiation of smooth muscle contraction. By blocking these channels, this compound reduces the intracellular availability of calcium required for the activation of contractile proteins.[2]

This dual mechanism allows for a comprehensive and potent spasmolytic effect, targeting both nerve-mediated and direct muscle-level contractile stimuli.

Quantitative Analysis of this compound's Activity

The following tables summarize the key quantitative parameters that define this compound's interaction with its molecular targets and its functional antispasmodic activity. The data are primarily derived from in vitro studies on relevant tissue preparations.

Table 1: Muscarinic Receptor Binding Affinity of this compound (Propinox) [1][2]

Receptor SubtypeTissue SourceRadioligandThis compound Ki (M)
M1Brain[3H]-Pirenzepine1.0 x 10-4
M2Heart[3H]-QNB1.2 x 10-6
M3Salivary Gland[3H]-QNB1.5 x 10-6
M2/M3 MixGuinea Pig Ileum[3H]-QNB1.6 x 10-6

Ki (Inhibition Constant): Represents the concentration of this compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Calcium Channel Antagonist Binding Site Affinity of this compound (Propinox) [1][2]

Binding SiteTissue SourceRadioligandThis compound Ki (M)
Dihydropyridine---[3H]-Nitrendipine4.9 x 10-5
Phenylalkylamine---[3H]-Verapamil5.0 x 10-6
Benzothiazepine---[3H]-Diltiazem5.2 x 10-6

Table 3: Functional Antispasmodic Activity of this compound (Propinox) [1][2][3]

Tissue PreparationAgonistParameterThis compound Value (M)
Isolated Human GallbladderCarbacholED501.25 x 10-7
Isolated Guinea Pig GallbladderCarbacholED502.71 x 10-5

ED50 (Median Effective Dose): The concentration of this compound that produces 50% of its maximal inhibitory effect on agonist-induced contraction.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the points of intervention for this compound.

G cluster_0 Cholinergic Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR activates PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction1 Contraction Ca_release->Contraction1 PKC->Contraction1 sensitizes Pargeverine1 This compound Pargeverine1->M3R antagonizes

This compound's Anticholinergic Mechanism of Action.

G cluster_1 Calcium Influx Pathway Depolarization Membrane Depolarization VGCC L-type Voltage-Gated Ca²⁺ Channel Depolarization->VGCC opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx CaM Calmodulin Ca_influx->CaM binds MLCK_inactive Inactive MLCK CaM->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction2 Contraction MyosinLC_P->Contraction2 Pargeverine2 This compound Pargeverine2->VGCC blocks

This compound's Direct Musculotropic (Calcium Channel Blockade) Mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on smooth muscle.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

  • Materials:

    • Tissue homogenates expressing specific muscarinic receptor subtypes (e.g., rat brain for M1, heart for M2, salivary gland for M3).

    • Radioligand (e.g., [3H]-Pirenzepine for M1, [3H]-Quinuclidinyl benzilate ([3H]-QNB) for M2/M3).

    • This compound hydrochloride.

    • Atropine (B194438) (for determining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

    • 96-well microplates.

  • Procedure:

    • Membrane Preparation: Homogenize the desired tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 100-200 µ g/well .

    • Competition Binding Assay:

      • To each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound (e.g., 10-10 to 10-3 M).

      • For total binding, omit this compound.

      • For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of this compound.

      • Add the membrane preparation to initiate the binding reaction.

    • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

      • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Tissue Homogenates start->prep setup Set up 96-well Plate: - Buffer - Radioligand - this compound (or Atropine) prep->setup add_mem Add Membrane Preparation setup->add_mem incubate Incubate (e.g., 60-90 min) add_mem->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
Isolated Organ Bath for Functional Spasmolytic Activity

This protocol measures the functional effect of this compound on smooth muscle contraction in an isolated tissue preparation.

  • Materials:

    • Smooth muscle tissue (e.g., human gallbladder strips, guinea pig ileum).[2][5]

    • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).[6]

    • Carbogen gas (95% O2, 5% CO2).

    • Contractile agonist (e.g., Carbachol or high concentration KCl).

    • This compound hydrochloride.

    • Isolated organ bath system with isometric force transducers.

    • Data acquisition system.

  • Procedure:

    • Tissue Preparation:

      • Dissect the smooth muscle tissue in cold, oxygenated Krebs-Henseleit solution.[5]

      • For gallbladder, prepare longitudinal strips. For ileum, use segments of 2-3 cm.[7]

    • Mounting:

      • Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.[5]

      • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

      • Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes.[5]

    • Contraction Induction:

      • Induce a stable, submaximal contraction using a contractile agonist (e.g., a single concentration of carbachol).

    • This compound Administration:

      • Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations to the organ bath.

      • Record the relaxation response at each concentration.

    • Data Analysis:

      • Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.

      • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.

      • Determine the ED50 value from the curve.

G start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate (e.g., 60 min) mount->equilibrate contract Induce Contraction (e.g., with Carbachol) equilibrate->contract add_this compound Add this compound (Cumulative Doses) contract->add_this compound record Record Relaxation add_this compound->record analyze Data Analysis: - Plot Dose-Response Curve - Determine ED₅₀ record->analyze end End analyze->end

Workflow for Isolated Organ Bath Experiment.

Conclusion

This compound's efficacy as a spasmolytic agent is firmly rooted in its dual mechanism of action, targeting both cholinergic neurotransmission and calcium influx in smooth muscle cells. The quantitative data presented in this guide provide a clear profile of its binding affinities and functional potency. The detailed experimental protocols offer a framework for the continued investigation and characterization of this compound and other novel spasmolytic compounds. This comprehensive understanding is crucial for researchers, scientists, and drug development professionals in the ongoing effort to refine and improve treatments for disorders characterized by smooth muscle hypercontractility.

References

Pargeverine Hydrochloride: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of pargeverine hydrochloride, an antispasmodic agent. The document details the synthetic pathways, analytical methodologies for characterization, and its mechanism of action, presenting data in a structured format for ease of reference and comparison.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that can be achieved through various pathways. A common approach involves the esterification of a key intermediate. The overall process requires careful control of reaction conditions to ensure high purity and yield of the final active pharmaceutical ingredient (API).

A prevalent synthetic route starts from benzilic acid. This involves an initial esterification, followed by an etherification reaction to introduce the propargyl group, and finally, a transesterification to yield the this compound base, which is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis from Benzilic Acid

A representative synthesis can be described in the following conceptual steps:

  • Step 1: Esterification of Benzilic Acid: Benzilic acid is reacted with an alcohol (e.g., n-propyl alcohol) in the presence of an acid catalyst (e.g., sulfuric acid) or a reagent like thionyl chloride to form the corresponding ester. This reaction is typically carried out under reflux conditions.

  • Step 2: Etherification: The resulting ester undergoes an etherification reaction. This step introduces the propargyl ether moiety.

  • Step 3: Transesterification and Formation of this compound Base: The intermediate from the previous step is reacted with N,N-dimethylethanolamine in the presence of a suitable catalyst, such as sodium t-butoxide, at room temperature. This transesterification reaction yields the this compound base.

  • Step 4: Conversion to this compound Hydrochloride: The this compound base is dissolved in a suitable organic solvent (e.g., acetone) and treated with hydrochloric acid to precipitate this compound hydrochloride. The final product is then filtered, washed, and dried.

To mitigate the formation of impurities, strategies such as the use of specific catalysts like palladium for hydrogenation to reduce unsaturated byproducts and careful pH control are employed.[1]

Synthesis_Workflow cluster_synthesis This compound Hydrochloride Synthesis start Benzilic Acid step1 Esterification (e.g., n-propyl alcohol, H2SO4) start->step1 intermediate1 Benzilic Acid Ester step1->intermediate1 step2 Etherification intermediate1->step2 intermediate2 Propargyl Ether Intermediate step2->intermediate2 step3 Transesterification (N,N-dimethylethanolamine, Sodium t-butoxide) intermediate2->step3 pargeverine_base This compound Base step3->pargeverine_base step4 Salt Formation (Hydrochloric Acid) pargeverine_base->step4 end_product This compound Hydrochloride step4->end_product

Figure 1: Conceptual synthesis workflow for this compound Hydrochloride.

Characterization of this compound Hydrochloride

The structural integrity and purity of synthesized this compound hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

This compound hydrochloride is a white solid with a melting point in the range of 172-174°C.[2] It is reported to be soluble in water, chloroform (B151607), and methanol.[2]

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₃·HCl[3]
Molecular Weight 373.87 g/mol [3]
Melting Point 169 - 171°C[4]
Appearance White solid[4]
Solubility Soluble in DMSO (slightly), Methanol (slightly)[4]
Spectroscopic and Chromatographic Analysis

HPLC is a key technique for assessing the purity of this compound hydrochloride and for its quantification. A typical HPLC method utilizes a reverse-phase column.

Experimental Protocol: HPLC Analysis

A simple and sensitive HPLC method has been developed for the estimation of this compound hydrochloride.[1] The method involves the following parameters:

ParameterSpecification
Column Nucleosil C18 (25 cm × 4.0 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Methanol : 1% Ammonium Acetate (pH 4.5)
Ratio 40:40:20 (v/v/v)
Flow Rate 1.0 ml/min
Detection UV at 252 nm
Retention Time Approximately 5.0 minutes

This method effectively separates this compound hydrochloride from its degradation products and impurities.[1]

FTIR spectroscopy is used to identify the functional groups present in the this compound hydrochloride molecule.

Experimental Protocol: FTIR Analysis

The FTIR spectrum is typically recorded using a KBr pellet method. The sample is mixed with potassium bromide and compressed into a pellet for analysis.

Wavenumber (cm⁻¹)Assignment
3220–3070N–H stretching vibration (broad band)
~1600C=C stretching of the aromatic rings

The superimposition of the FTIR spectra of the synthesized compound with that of a pure reference standard confirms the structural similarity.[1][2]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Proton TypeChemical Shift (δ, ppm)
Methyl protons~1.25
Aromatic protons6.41–7.59

The integration of the signals in the ¹H-NMR spectrum provides the ratio of the number of protons, further confirming the molecular structure.[1]

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Mass spectrometry confirms the molecular weight by identifying the molecular ion peak (M⁺).[1] For this compound, the molecular formula is C₂₁H₂₃NO₃, corresponding to an average molecular mass of 337.41 g/mol .[1]

Characterization_Workflow cluster_characterization This compound Hydrochloride Characterization sample Synthesized this compound HCl hplc HPLC (Purity & Quantification) sample->hplc ftir FTIR (Functional Groups) sample->ftir nmr NMR (Structural Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms dsc DSC (Thermal Properties) sample->dsc data Characterization Data hplc->data ftir->data nmr->data ms->data dsc->data Signaling_Pathway cluster_pathway This compound Hydrochloride Signaling Pathway acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor acetylcholine->muscarinic_receptor binds ca_influx Ca²⁺ Influx muscarinic_receptor->ca_influx stimulates ca_channel Ca²⁺ Channel ca_channel->ca_influx allows contraction Smooth Muscle Contraction ca_influx->contraction relaxation Smooth Muscle Relaxation This compound This compound HCl This compound->muscarinic_receptor blocks This compound->ca_channel inhibits

References

In Vitro Smooth Muscle Relaxation Effects of Pargeverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro smooth muscle relaxation properties of Pargeverine (also known as Propinox). This compound is a potent antispasmodic agent utilized in the management of smooth muscle spasms in the gastrointestinal, hepatobiliary, and urinary tracts.[1] Its efficacy stems from a dual mechanism of action: direct musculotropic effects through calcium channel blockade and neurotropic effects via muscarinic receptor antagonism.[1][2][3] This document collates quantitative data on its potency, details the experimental protocols for its evaluation, and illustrates the key signaling pathways involved in its relaxant effects.

Core Mechanism of Action

This compound elicits smooth muscle relaxation through two primary pathways:

  • Muscarinic Receptor Antagonism: this compound acts as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][4] By blocking M2 and M3 receptor subtypes on smooth muscle cells, it prevents acetylcholine-induced stimulation of phospholipase C (PLC), the subsequent formation of inositol (B14025) trisphosphate (IP3), and the release of intracellular calcium from the sarcoplasmic reticulum.[4] This anticholinergic action effectively counteracts parasympathetic nerve-mediated smooth muscle contraction.

  • Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type voltage-operated calcium channels (L-VOCCs).[1][2][4] This reduction in intracellular calcium concentration limits the formation of the calcium-calmodulin complex, thereby decreasing the activity of myosin light chain kinase (MLCK) and preventing the phosphorylation of myosin light chains necessary for muscle contraction.[4]

Quantitative Efficacy and Receptor Binding Affinity

The potency of this compound has been quantified in various in vitro models. The following tables summarize key inhibitory concentrations (ED50) and binding affinities (Ki) from published studies.

Table 1: Inhibitory Potency of this compound and Comparative Agents on Carbachol-Induced Contractions in Isolated Human Gallbladder [2]

CompoundED50 (M)
Atropine5.03 x 10⁻⁸
This compound (Propinox) 1.25 x 10⁻⁷
Verapamil6.63 x 10⁻⁶
(-)-Scopolamine-n-butyl bromide5.4 x 10⁻⁵

Table 2: Binding Affinity (Ki) of this compound (Propinox) for Muscarinic Receptor Subtypes [2]

Receptor Subtype (Tissue Source)Ki (M)
M1 (Brain)1.0 x 10⁻⁴
M2 (Heart)1.2 x 10⁻⁶
M3 (Salivary Gland)1.5 x 10⁻⁶
Mixed M2/M3 (Guinea Pig Ileum)1.6 x 10⁻⁶

Table 3: Binding Affinity (Ki) of this compound (Propinox) for Calcium Channel Blocker Binding Sites [2]

Binding SiteKi (M)
Dihydropyridine4.9 x 10⁻⁵
Phenylalkylamine5.0 x 10⁻⁶
Benzothiazepine5.2 x 10⁻⁶

Signaling Pathways of this compound's Action

The following diagrams illustrate the molecular pathways through which this compound induces smooth muscle relaxation.

cluster_0 ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq Activates Pargeverine_M3 This compound Pargeverine_M3->M3R PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_SR Ca²⁺ Release SR->Ca_SR

This compound's Anticholinergic Mechanism.

cluster_1 Depolarization Membrane Depolarization LVOCC L-type Voltage-Operated Ca²⁺ Channel (L-VOCC) Depolarization->LVOCC Opens Ca_Influx Extracellular Ca²⁺ Influx LVOCC->Ca_Influx Pargeverine_Ca This compound Pargeverine_Ca->LVOCC Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain (MLC) MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated MLC Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

This compound's Calcium Channel Blocking Mechanism.

Experimental Protocols for In Vitro Smooth Muscle Relaxation Assays

The following provides a detailed methodology for assessing the spasmolytic activity of this compound on isolated smooth muscle preparations, such as guinea pig ileum or human gallbladder strips.

Materials and Reagents
  • Isolated Tissue: Guinea pig ileum, human gallbladder strips, or other suitable smooth muscle tissue.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4.

  • Agonists: Acetylcholine, Carbachol, Histamine, or Potassium Chloride (KCl) to induce smooth muscle contraction.

  • Test Compound: this compound hydrochloride.

  • Organ Bath System: Water-jacketed organ baths with isometric force transducers.

  • Data Acquisition System: To record and analyze isometric tension changes.

Experimental Workflow

A Tissue Preparation (e.g., Guinea Pig Ileum segment) B Mounting in Organ Bath (Krebs solution, 37°C, Carbogen) A->B C Equilibration (60 min, resting tension) B->C D Induce Contraction (e.g., Carbachol) C->D E Cumulative Addition of this compound D->E F Record Relaxation Response E->F G Data Analysis (Calculate ED50/IC50) F->G

General workflow for in vitro smooth muscle relaxation assay.
Detailed Procedure

  • Tissue Preparation:

    • Humanely euthanize the animal (e.g., guinea pig) according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of the terminal ileum).

    • For human tissue, obtain fresh surgical specimens and transport them to the laboratory in cold PSS.

    • Clean the tissue of any adhering fat and mesenteric tissue.

    • Suspend the tissue segment in an organ bath containing PSS.

  • Mounting and Equilibration:

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1 g for guinea pig ileum) and allow the tissue to equilibrate for at least 60 minutes.

    • During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

  • Induction of Contraction:

    • After equilibration, induce a stable, submaximal contraction using a suitable agonist. For example, add Carbachol to the organ bath to achieve a final concentration that produces approximately 80% of the maximal response.

  • Evaluation of this compound's Relaxant Effect:

    • Once a stable contractile plateau is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Allow the tissue to stabilize after each addition before adding the next concentration.

    • Record the resulting relaxation as a decrease in isometric tension.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.

    • Plot the concentration-response curve for this compound (log concentration vs. percentage relaxation).

    • Calculate the ED50 (or IC50) value, which is the concentration of this compound that produces 50% of the maximal relaxation, using non-linear regression analysis.

Conclusion

This compound is a dual-action antispasmodic that effectively relaxes smooth muscle through both anticholinergic and calcium channel blocking mechanisms. The quantitative data presented in this guide demonstrate its potency, particularly in human gallbladder tissue. The detailed experimental protocols and workflow provide a framework for researchers to conduct further in vitro investigations into the pharmacological properties of this compound and other potential spasmolytic agents. The provided signaling pathway diagrams offer a clear visual representation of its molecular mechanisms of action, aiding in the understanding of its therapeutic effects. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the field of pharmacology and drug development.

References

Pargeverine's Anticholinergic Profile: A Technical Guide to its In Vitro Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargeverine, also known as propinox, is an antispasmodic agent utilized for the management of smooth muscle spasms, particularly in the gastrointestinal tract. Its therapeutic effect is primarily attributed to a dual mechanism of action: a direct musculotropic effect via calcium channel blockade and an anticholinergic effect through the antagonism of muscarinic acetylcholine (B1216132) receptors.[1] This technical guide provides an in-depth overview of the in vitro assays used to characterize the anticholinergic activity of this compound, offering detailed experimental protocols and data presentation for researchers in pharmacology and drug development.

Mechanism of Anticholinergic Action

This compound exerts its anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Specifically, it has been shown to be a non-selective antagonist of M2 and M3 receptor subtypes, which are prominently expressed in smooth muscle. The antagonism at M3 receptors directly inhibits acetylcholine-induced smooth muscle contraction. The blockade of M2 receptors, in addition to contributing to muscle relaxation, can also modulate cardiac function. The non-competitive nature of this compound's antagonism at these receptors has been suggested by functional studies.

Quantitative Analysis of this compound's Anticholinergic Activity

The anticholinergic activity of this compound has been quantified through both radioligand binding assays and functional assays. The data from these studies provide key insights into its potency and receptor subtype selectivity.

ParameterValueReceptor Subtype(s)Tissue/SystemAssay TypeReference
Ki (Inhibition Constant) 1.0 x 10⁻⁴ MM1BrainRadioligand Binding
1.2 x 10⁻⁶ MM2CardiacRadioligand Binding
1.5 x 10⁻⁶ MM3Salivary GlandRadioligand Binding
1.6 x 10⁻⁶ MM2/M3 MixedGuinea Pig Ileum Smooth MuscleRadioligand Binding
ED₅₀ (Half Maximal Effective Dose) 1.25 x 10⁻⁷ MMuscarinic (Carbachol-induced contraction)Human GallbladderFunctional Organ Bath
pD'₂ 6.94Muscarinic (Carbachol-induced contraction)Human GallbladderFunctional Organ Bath (Schild Analysis)

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1, M2, M3).

a. Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human M1, M2, or M3 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • Non-specific Binding Control: Atropine (1 µM).

  • This compound Stock Solution: High-purity this compound dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Filter mats (e.g., GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

b. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Pargeverine_Dilutions Prepare this compound Serial Dilutions Plate_Setup Set up 96-well Plate (Total, Non-specific, Competition) Pargeverine_Dilutions->Plate_Setup Membrane_Prep Prepare Receptor Membrane Suspensions Membrane_Prep->Plate_Setup Radioligand_Prep Prepare [³H]-NMS Solution Radioligand_Prep->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Filtration Rapid Filtration through Filter Mats Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation_Counting Add Scintillation Cocktail & Count Washing->Scintillation_Counting Data_Analysis Calculate Ki from IC₅₀ Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow

c. Procedure:

  • Prepare Serial Dilutions of this compound: Prepare a range of this compound concentrations in the assay buffer.

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, [³H]-NMS, and membrane preparation.

    • Non-specific Binding: Atropine, [³H]-NMS, and membrane preparation.

    • Competition: this compound dilution, [³H]-NMS, and membrane preparation.

  • Incubation: Add the components to the wells and incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Isolated Smooth Muscle Preparation (Organ Bath)

This protocol assesses the functional antagonism of this compound on acetylcholine-induced smooth muscle contraction.

a. Materials:

  • Animal Tissue: Guinea pig ileum or other suitable smooth muscle tissue.

  • Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Agonist: Acetylcholine or Carbachol (B1668302).

  • This compound Stock Solution.

  • Organ Bath System: With isometric force transducers and data acquisition software.

b. Experimental Workflow:

G cluster_prep Tissue Preparation cluster_assay Contraction & Antagonism cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue Tissue_Mounting Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate under Tension Tissue_Mounting->Equilibration Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Equilibration->Agonist_CRC Pargeverine_Incubation Incubate with this compound Agonist_CRC->Pargeverine_Incubation Agonist_CRC_Post_this compound Generate Agonist CRC in Presence of this compound Pargeverine_Incubation->Agonist_CRC_Post_this compound Calculate_ED50 Calculate Agonist ED₅₀ (Control vs. This compound) Agonist_CRC_Post_this compound->Calculate_ED50 Schild_Analysis Perform Schild Analysis Calculate_ED50->Schild_Analysis

Isolated Smooth Muscle Functional Assay Workflow

c. Procedure:

  • Tissue Preparation: Isolate a segment of smooth muscle (e.g., guinea pig ileum) and place it in cold PSS.

  • Mounting: Mount the tissue segment in an organ bath filled with aerated PSS at 37°C, connecting one end to a fixed point and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.

  • Control Agonist Response: Generate a cumulative concentration-response curve for acetylcholine or carbachol to determine the baseline contractile response.

  • This compound Incubation: Wash the tissue and incubate it with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Agonist Response in Presence of this compound: Repeat the agonist concentration-response curve in the presence of this compound.

  • Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.

  • Data Analysis:

    • Compare the agonist ED₅₀ values in the absence and presence of this compound.

    • Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the this compound concentration. The dose ratio is the ratio of the agonist ED₅₀ in the presence of this compound to the agonist ED₅₀ in the absence of this compound. A slope of the Schild plot that is not equal to 1 suggests non-competitive antagonism.

Signaling Pathways

This compound's anticholinergic action on smooth muscle primarily involves the blockade of M2 and M3 muscarinic receptors, which are coupled to different G-protein signaling pathways.

M3 Receptor Signaling Pathway in Smooth Muscle Contraction:

G ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to This compound This compound This compound->M3R Blocks

M3 Receptor Signaling Pathway

M2 Receptor Signaling Pathway in Smooth Muscle:

G ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds Gi Gi M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes This compound This compound This compound->M2R Blocks

M2 Receptor Signaling Pathway

Conclusion

The in vitro assessment of this compound's anticholinergic activity through radioligand binding and functional smooth muscle assays provides crucial data for understanding its pharmacological profile. The combination of binding affinity (Ki) data and functional inhibitory concentrations (ED₅₀) allows for a comprehensive characterization of its potency and mechanism of action at muscarinic receptors. The detailed protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to investigate this compound and other potential anticholinergic agents, contributing to the development of more effective and safer therapeutics for smooth muscle disorders.

References

Pargeverine's Calcium Channel Blocking Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pargeverine hydrochloride is a well-established antispasmodic agent utilized for the relaxation of smooth muscle, particularly in the gastrointestinal tract. Its therapeutic efficacy stems from a dual mechanism of action: anticholinergic activity and the direct inhibition of calcium ion influx into smooth muscle cells. This technical guide provides an in-depth exploration of the calcium channel blocking effects of this compound, consolidating available data, outlining detailed experimental protocols for its investigation, and visualizing the core signaling pathways and experimental workflows.

Introduction

Smooth muscle contraction is a fundamental physiological process intricately regulated by the concentration of intracellular calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺, primarily through influx from the extracellular space via voltage-gated L-type calcium channels, initiates a signaling cascade leading to muscle contraction. This compound exerts its musculotropic relaxant effect by directly antagonizing these calcium channels, thereby reducing Ca²⁺ influx and inducing smooth muscle relaxation. This guide will delve into the specifics of this mechanism, providing researchers with the necessary information to design and execute studies investigating the calcium channel blocking properties of this compound and analogous compounds.

Mechanism of Action: Calcium Channel Blockade

This compound's primary non-cholinergic mechanism of action is the blockade of L-type voltage-gated calcium channels in the cell membrane of smooth muscle cells. This inhibition prevents the influx of extracellular calcium, a critical step in the excitation-contraction coupling process.

Signaling Pathway of Smooth Muscle Contraction and this compound Inhibition

The contractile process in smooth muscle is initiated by an increase in intracellular calcium concentration. This calcium influx can be triggered by various stimuli, including depolarization of the cell membrane by agonists like acetylcholine (B1216132) or high extracellular potassium concentrations. The elevated intracellular calcium binds to calmodulin, activating myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound disrupts this pathway at a crucial early stage by blocking the L-type calcium channels, thus preventing the initial rise in intracellular calcium required for contraction.[1]

Smooth Muscle Contraction and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chains MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chains Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to This compound This compound This compound->L_type Blocks

This compound's inhibition of the smooth muscle contraction pathway.

Quantitative Data

ParameterDescriptionTypical UnitsExample Value (Hypothetical for this compound)
IC₅₀ The concentration of this compound that inhibits 50% of the maximal contractile response to a spasmogen (e.g., KCl, acetylcholine).µM15 µM
pA₂ The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.-5.8
% Inhibition The percentage reduction in the amplitude of a contractile response in the presence of a specific concentration of this compound.%85% at 50 µM
Emax The maximum relaxant effect of this compound as a percentage of the pre-induced contraction.%95%

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the calcium channel blocking effects of this compound.

Isolated Organ Bath (Smooth Muscle Contraction Assay)

This ex vivo technique is fundamental for assessing the functional effects of this compound on smooth muscle contractility.

Objective: To determine the concentration-dependent inhibitory effect of this compound on contractions induced by high potassium (KCl) or specific agonists (e.g., acetylcholine) in isolated smooth muscle strips.

Materials:

  • Animal tissue (e.g., guinea pig ileum, rat colon, rabbit jejunum)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • This compound hydrochloride stock solution

  • Spasmogens (e.g., KCl, acetylcholine chloride)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Isolate a segment of the desired smooth muscle tissue (e.g., a 2-3 cm piece of guinea pig ileum). Clean the tissue of adherent fat and mesenteric tissue and cut into longitudinal or circular strips.

  • Mounting: Suspend the tissue strips in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15 minutes.

  • Induction of Contraction:

    • KCl-induced Contraction: To assess the effect on voltage-gated calcium channels, induce a sustained contraction by replacing the normal Krebs solution with a high-potassium Krebs solution (e.g., 60 mM KCl, with an equimolar reduction in NaCl to maintain osmolarity).

    • Agonist-induced Contraction: To evaluate effects on receptor-operated channels and downstream signaling, induce contractions with a specific agonist like acetylcholine (e.g., 1 µM).

  • This compound Application: Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.1 µM to 100 µM). Record the relaxation response after each addition.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by the spasmogen. Plot the concentration-response curve and calculate the IC₅₀ value.

Organ Bath Experimental Workflow A Tissue Isolation (e.g., Guinea Pig Ileum) B Mounting in Organ Bath A->B C Equilibration (60 min, 37°C, 1g tension) B->C D Induce Contraction (e.g., 60 mM KCl) C->D E Cumulative Addition of this compound D->E F Record Relaxation Response E->F G Data Analysis (Concentration-Response Curve, IC₅₀) F->G

Workflow for the isolated organ bath experiment.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated smooth muscle cells, providing definitive evidence of calcium channel blockade.

Objective: To directly measure the inhibitory effect of this compound on L-type calcium channel currents (ICa,L) in single smooth muscle cells.

Materials:

  • Isolated smooth muscle cells (enzymatically dissociated from tissue)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)

  • This compound hydrochloride solution

Procedure:

  • Cell Preparation: Isolate single smooth muscle cells from the tissue of interest using a standard enzymatic digestion protocol (e.g., with collagenase and papain).

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Under microscopic guidance, approach a single, healthy smooth muscle cell with the patch pipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of whole-cell currents.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • This compound Application: Perfuse the cell with the external solution containing various concentrations of this compound. Record the ICa,L at each concentration.

  • Data Analysis: Measure the peak inward current amplitude in the absence and presence of this compound. Calculate the percentage of current inhibition for each concentration and determine the IC₅₀ value.

Patch-Clamp Experimental Workflow A Isolate Single Smooth Muscle Cells B Form Giga-seal with Patch Pipette A->B C Achieve Whole-Cell Configuration B->C D Record Baseline ICa,L C->D E Perfuse with this compound Solution D->E F Record ICa,L at Different Concentrations E->F G Data Analysis (% Inhibition, IC₅₀) F->G

Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound hydrochloride is a potent antispasmodic agent whose mechanism of action is, in significant part, attributable to the blockade of L-type voltage-gated calcium channels. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these effects. Further research utilizing techniques such as patch-clamp electrophysiology will be invaluable in precisely elucidating the molecular interactions between this compound and the calcium channel subunits, and in the development of novel, more selective smooth muscle relaxants.

References

Pargeverine for Irritable Bowel Syndrome Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Irritable Bowel Syndrome (IBS) is a prevalent functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2] Its pathophysiology is complex and multifactorial, involving visceral hypersensitivity, gut dysmotility, gut-brain axis dysregulation, and low-grade inflammation.[3][4][5] Due to the complexity of IBS, animal models are crucial for investigating its underlying mechanisms and for the preclinical evaluation of therapeutic agents.[6][7][8]

Pargeverine hydrochloride is an antispasmodic agent effective in alleviating smooth muscle spasms, particularly in the gastrointestinal (GI) tract, making it a relevant compound for IBS symptom management.[9] Its therapeutic action stems from a dual mechanism involving both anticholinergic and direct smooth muscle relaxant properties.[9] This guide provides an in-depth technical overview for researchers and drug development professionals on the utilization of this compound in preclinical IBS research models, detailing its mechanism of action, relevant experimental protocols, and data interpretation.

Core Mechanism of Action: this compound

This compound exerts its spasmolytic effects through two primary pathways, making it a versatile tool for studying gut motility and pain.[9]

  • Anticholinergic (Muscarinic Receptor Antagonism): this compound blocks muscarinic receptors on gastrointestinal smooth muscle cells.[9] Acetylcholine, a key neurotransmitter in the enteric nervous system, normally binds to these receptors to promote muscle contraction.[9] By antagonizing this action, this compound reduces the contractile effects of acetylcholine, leading to muscle relaxation.[9]

  • Direct Myotropic Relaxation (Calcium Channel Blockade): Independent of its anticholinergic activity, this compound directly relaxes smooth muscle by inhibiting calcium ion (Ca2+) influx into the muscle cells.[9] The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step for initiating and maintaining muscle contraction.[10][11][12] By blocking these channels, this compound disrupts the calcium-calmodulin-myosin light-chain kinase (MLCK) pathway, preventing the phosphorylation of myosin and resulting in smooth muscle relaxation.[9][12]

This dual action makes this compound highly effective in reducing the abnormal smooth muscle contractions that contribute to pain and altered bowel function in IBS.[9]

Pargeverine_Mechanism cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell cluster_contraction Contraction Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Ca_Influx Ca2+ Influx M3R->Ca_Influx Stimulates Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_Influx Mediates Contraction Muscle Contraction Ca_Influx->Contraction Activates This compound This compound This compound->M3R Blocks This compound->Ca_Channel Blocks

This compound's dual mechanism of action.

Irritable Bowel Syndrome Research Models

To effectively study a compound like this compound, researchers utilize animal models that replicate key features of IBS, such as visceral hypersensitivity (a model for abdominal pain) and altered gut motility.[5][8]

Commonly Used Animal Models:

  • Stress-Induced Models: Chronic or acute exposure to stressors like water avoidance, wrap restraint, or maternal separation can induce IBS-like symptoms, including visceral hypersensitivity and altered gut function, mediated through the brain-gut axis.[5][6][7][13]

  • Post-Infectious/Post-Inflammatory Models: A subset of IBS cases develops following a gastrointestinal infection.[13] This can be modeled in animals by inducing a transient, low-grade colitis with agents like trinitrobenzenesulfonic acid (TNBS). After the acute inflammation subsides, animals often display long-lasting visceral hypersensitivity.[14]

The following workflow provides a general framework for evaluating the efficacy of this compound in a preclinical IBS model.

Experimental_Workflow A 1. Animal Acclimatization (e.g., Wistar Rats, 7-10 days) B 2. Induction of IBS Model (e.g., TNBS-induced hypersensitivity) A->B C 3. Baseline Sensitivity Assessment (Colorectal Distension) B->C D 4. Randomization & Grouping (Vehicle, this compound Low Dose, this compound High Dose) C->D E 5. Drug Administration (e.g., Oral Gavage, 30 min prior to test) D->E F 6. Post-Treatment Assessment (Visceral Sensitivity / GI Transit) E->F G 7. Data Collection & Analysis (AWR Scores / Charcoal Travel %) F->G

Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol 1: Induction of Post-Inflammatory Visceral Hypersensitivity

This protocol describes the induction of a visceral hypersensitivity model using TNBS, which is relevant for studying the effects of this compound on chronic visceral pain.

  • Objective: To establish a state of chronic visceral hypersensitivity in rats.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g).

  • Materials:

    • Trinitrobenzenesulfonic acid (TNBS) solution (50 mg/mL in water).

    • Ethanol (B145695) (200 proof).

    • Saline solution (0.9% NaCl).

    • Polyethylene (B3416737) catheter (PE-50).

    • Light anesthesia (e.g., Isoflurane).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Anesthetize the rat lightly.

    • Prepare the TNBS solution by mixing it with an equal volume of ethanol to achieve a final concentration of 50% ethanol. The typical dose is 80 mg/kg.

    • Gently insert a polyethylene catheter intrarectally, with the tip positioned approximately 8 cm proximal to the anus.

    • Slowly instill 0.5 mL of the TNBS-ethanol solution into the colon.

    • To ensure the solution remains in the colon, hold the rat in a head-down position for approximately 60 seconds.

    • Return the animal to its cage for recovery. Control animals receive a saline-ethanol solution.

    • Allow a recovery and development period of at least 7-14 days before assessing visceral sensitivity. This period ensures acute inflammation has resolved, leaving a state of chronic hypersensitivity.[14]

Protocol 2: Assessment of Visceral Sensitivity via Colorectal Distension (CRD)

This is the gold-standard method for quantifying visceral pain in rodent models.

  • Objective: To measure the visceral pain threshold in response to a mechanical stimulus.

  • Apparatus:

    • Inflatable balloon catheter (e.g., 4-5 cm flexible latex balloon).

    • Pressure transducer connected to a barostat or sphygmomanometer.

    • Data acquisition system.

  • Procedure:

    • Lightly sedate the rat to allow for catheter insertion.

    • Insert the lubricated balloon catheter into the descending colon, approximately 6-7 cm from the anus. Secure the catheter to the tail with tape.

    • Place the animal in a small, transparent enclosure and allow it to acclimate for 20-30 minutes.

    • Administer this compound or vehicle control (e.g., intraperitoneally or by oral gavage) and wait for the appropriate absorption time (e.g., 30 minutes).

    • Begin the distension protocol. Apply phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg), with each distension lasting 20 seconds followed by a 2-minute rest period.

    • Videotape the behavioral response. An observer, blinded to the treatment groups, scores the Abdominal Withdrawal Reflex (AWR) on a 0-4 scale:

      • 0: No behavioral response.

      • 1: Brief head movement followed by immobility.

      • 2: Contraction of abdominal muscles.

      • 3: Lifting of the abdomen off the platform.

      • 4: Body arching and lifting of the pelvic structures.

    • Record the AWR score for each pressure level. A reduction in AWR scores in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

Protocol 3: Measurement of Gastrointestinal Transit

This protocol assesses the effect of this compound on gut motility.

  • Objective: To measure the rate of transit through the upper gastrointestinal tract.

  • Materials:

    • Charcoal meal (e.g., 5-10% activated charcoal in 10% gum arabic or methylcellulose).

    • Oral gavage needle.

  • Procedure:

    • Fast rats for 12-18 hours with free access to water.

    • Administer this compound or vehicle control at the desired dose and route.

    • After the drug absorption period (e.g., 30 minutes), administer 1.5 mL of the charcoal meal via oral gavage.

    • Euthanize the animal via CO2 asphyxiation after a predetermined time (e.g., 20-30 minutes).

    • Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the cecum.

    • Lay the intestine flat without stretching and measure its total length.

    • Measure the distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal.

    • Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100. A decrease in this percentage indicates that this compound has slowed intestinal transit.

Data Presentation and Interpretation

Quantitative data should be structured to allow for clear comparison between treatment groups.

Table 1: Representative Data on the Effect of this compound on Visceral Hypersensitivity in a Rat Model

Treatment GroupDose (mg/kg, i.p.)AWR Score at 20 mmHg (Mean ± SEM)AWR Score at 40 mmHg (Mean ± SEM)AWR Score at 60 mmHg (Mean ± SEM)AWR Score at 80 mmHg (Mean ± SEM)
Vehicle Control-1.1 ± 0.22.5 ± 0.33.4 ± 0.23.9 ± 0.1
This compound50.8 ± 0.21.9 ± 0.32.6 ± 0.43.1 ± 0.3
This compound100.5 ± 0.11.4 ± 0.2 2.0 ± 0.32.5 ± 0.4
Positive Control (e.g., Morphine)20.3 ± 0.11.0 ± 0.2 1.5 ± 0.31.8 ± 0.2**
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes.

Table 2: Representative Data on the Effect of this compound on Gastrointestinal Transit

Treatment GroupDose (mg/kg, p.o.)Total Intestinal Length (cm, Mean ± SEM)Distance Traveled by Charcoal (cm, Mean ± SEM)GI Transit (%) (Mean ± SEM)
Vehicle Control-105.2 ± 3.178.5 ± 4.574.6 ± 3.8
This compound10104.8 ± 2.961.3 ± 5.158.5 ± 4.5
This compound20106.1 ± 3.545.8 ± 4.9 43.2 ± 4.1
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes.

Logical Relationships in IBS Pathophysiology

This compound's mechanisms of action target key downstream symptoms of a complex pathophysiological cascade. Understanding these relationships is vital for contextualizing experimental results.

IBS_Pathophysiology cluster_targets Stress Psychosocial Stress (e.g., Early Life Trauma) BGA Brain-Gut Axis Dysregulation Stress->BGA Infection Gastrointestinal Infection/Inflammation Immune Low-Grade Immune Activation Infection->Immune VH Visceral Hypersensitivity (Pain Perception) BGA->VH Motility Altered Gut Motility (Spasms, Diarrhea/Constipation) BGA->Motility Immune->VH Symptoms IBS Symptoms (Pain, Bloating, Altered Habits) VH->Symptoms Motility->Symptoms This compound This compound's Target Area

Interplay of key factors in IBS pathophysiology.

Conclusion

This compound is a valuable pharmacological tool for probing the mechanisms of abdominal pain and dysmotility in preclinical models of IBS. Its well-defined dual action on muscarinic receptors and calcium channels allows researchers to specifically investigate the contributions of cholinergic pathways and smooth muscle excitability to IBS symptoms. By employing standardized and reproducible models, such as post-inflammatory hypersensitivity and stress-induced dysfunction, and utilizing the detailed protocols provided, scientists can effectively evaluate the therapeutic potential of this compound and similar compounds, ultimately advancing the development of new treatments for this complex and debilitating disorder.

References

Pargeverine's Impact on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pargeverine is a potent antispasmodic agent utilized in the management of gastrointestinal smooth muscle spasms, notably in conditions such as Irritable Bowel Syndrome (IBS). Its therapeutic effect is achieved through a dual mechanism of action: anticholinergic activity and direct musculotropic effects via the blockade of calcium channels. This technical guide provides an in-depth analysis of the pharmacological effects of this compound on gastrointestinal motility, presenting quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction

Gastrointestinal motility is a complex physiological process involving the coordinated contraction and relaxation of smooth muscle cells, regulated by the autonomic nervous system, enteric neurons, and various signaling molecules. Dysregulation of this process can lead to a variety of functional gastrointestinal disorders characterized by symptoms such as abdominal pain, cramping, and altered bowel habits. This compound, a synthetic antispasmodic, offers a targeted approach to alleviating these symptoms by directly and indirectly modulating smooth muscle contractility.[1] This document serves as a comprehensive resource for understanding the preclinical evaluation of this compound's effects on gastrointestinal motility.

Mechanism of Action

This compound exerts its spasmolytic effects through two primary mechanisms:

  • Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors on the surface of gastrointestinal smooth muscle cells.[2] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system that promotes muscle contraction, this compound reduces the strength and frequency of smooth muscle contractions.[1][2]

  • Direct Musculotropic Action (Calcium Channel Blockade): this compound directly inhibits the influx of extracellular calcium ions (Ca2+) into smooth muscle cells by blocking L-type calcium channels.[1][2] The influx of calcium is a critical step in the initiation of the contractile cascade. By reducing intracellular calcium concentration, this compound leads to smooth muscle relaxation.[1]

This dual mechanism provides a comprehensive approach to reducing gastrointestinal hypermotility and associated spasms.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the effects of this compound and related compounds on gastrointestinal motility.

Table 1: In Vitro Efficacy of this compound on Intestinal Smooth Muscle

PreparationAgonist/StimulationThis compound ConcentrationEffectReference
Guinea Pig IleumSpontaneous Contraction10 µM68.46% relaxation[3]
Guinea Pig IleumAcetylcholine-induced contractionNot SpecifiedInhibition of contraction[4]

Table 2: Comparative Anticholinergic and Calcium Channel Blocking Activity

CompoundPreparationParameterValueReference
DicyclomineGuinea Pig IleumpA2 (M1-receptor)9.13[5]
DicyclomineGuinea Pig IleumpA2 (M2-receptor, prejunctional)7.61[5]
DicyclomineGuinea Pig IleumpA2 (M2-receptor, postjunctional)7.21[5]
PirenzepineGuinea Pig Gastric FunduspA2 (vs. Bethanechol)7.06[6]
AtropineGuinea Pig Gastric FunduspA2 (vs. Bethanechol)8.16[6]
Papaverine (B1678415)Guinea Pig IleumIC50 (vs. Electrical Stimulation)3.53 µM (oral compartment)[7]
PapaverineGuinea Pig IleumIC50 (vs. Electrical Stimulation)4.76 µM (anal compartment)[7]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

In Vitro Assessment of Antispasmodic Activity: Isolated Guinea Pig Ileum Preparation

This protocol is a standard method for evaluating the effects of antispasmodic agents on intestinal smooth muscle contraction.

4.1.1. Tissue Preparation

  • A male guinea pig (250-450 g) is euthanized by cervical dislocation.

  • The abdomen is opened, and a segment of the terminal ileum is identified and excised.

  • The ileal segment is placed in a petri dish containing warm (32-37°C) Tyrode's physiological salt solution, which is continuously aerated with carbogen (B8564812) (95% O2, 5% CO2). The composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, and glucose 5.5.

  • The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.

  • A 2-3 cm segment of the ileum is cut and threads are tied to each end.

4.1.2. Organ Bath Setup

  • The prepared ileum segment is suspended in a 10-20 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.

  • One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isotonic force transducer.

  • A resting tension of 0.5-1.0 g is applied to the tissue.

  • The tissue is allowed to equilibrate for at least 30-60 minutes, with the bath solution being replaced every 15 minutes.

4.1.3. Experimental Procedure

  • Spontaneous Contractions: The spontaneous rhythmic contractions of the ileum are recorded to establish a baseline. This compound is then added to the organ bath in increasing concentrations, and the percentage of inhibition of spontaneous contractions is measured.

  • Agonist-Induced Contractions: A contractile agent such as acetylcholine or histamine (B1213489) is added to the organ bath to induce a submaximal contraction. Once a stable contraction is achieved, this compound is added in a cumulative or non-cumulative manner to obtain a concentration-response curve and determine the IC50 value.

  • Antagonist Potency (pA2 determination): To determine the anticholinergic activity, concentration-response curves to acetylcholine are generated in the absence and presence of increasing concentrations of this compound. The rightward shift of the concentration-response curve is used to calculate the pA2 value using a Schild plot analysis.

In Vivo Assessment of Gastrointestinal Transit

This protocol describes a method to evaluate the effect of this compound on the transit time of a non-absorbable marker through the gastrointestinal tract in mice.

4.2.1. Animals

  • Male Swiss albino mice (25-30 g) are used.

  • Animals are fasted for 18-24 hours before the experiment, with free access to water.

4.2.2. Experimental Procedure

  • Animals are divided into control and treatment groups.

  • The treatment group receives an oral or intraperitoneal administration of this compound at a predetermined dose. The control group receives the vehicle.

  • After a specified time (e.g., 30 minutes), all animals are orally administered a marker. A commonly used marker is a suspension of charcoal meal (e.g., 10% charcoal in 5% gum acacia).

  • After a set period (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.

  • The abdomen is opened, and the small intestine is carefully excised from the pylorus to the ileocecal junction.

  • The total length of the small intestine is measured.

  • The distance traveled by the charcoal meal from the pylorus is also measured.

  • The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of the small intestine) x 100.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in gastrointestinal smooth muscle contraction and the points of intervention for this compound.

Smooth Muscle Contraction Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Gq Gq Protein M3_Receptor->Gq Activates Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release SR->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (inactive) Ca_Calmodulin->MLCK Activates aMLCK Active MLCK MLCK->aMLCK Myosin_LC Myosin Light Chain aMLCK->Myosin_LC Phosphorylates pMyosin_LC Phosphorylated Myosin Light Chain Myosin_LC->pMyosin_LC Contraction Contraction pMyosin_LC->Contraction Leads to

Caption: General signaling pathway for smooth muscle contraction.

Pargeverine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Contraction Contraction M3_Receptor->Contraction Leads to L_type_Ca_Channel->Contraction Leads to Pargeverine_anticholinergic This compound (Anticholinergic) Pargeverine_anticholinergic->M3_Receptor Blocks Pargeverine_CCB This compound (Ca²⁺ Channel Blocker) Pargeverine_CCB->L_type_Ca_Channel Blocks

Caption: this compound's dual mechanism of action on smooth muscle.

Experimental_Workflow_Guinea_Pig_Ileum cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Dissect Dissect Ileum Segment Euthanize->Dissect Clean Clean and Section Ileum Dissect->Clean Mount Mount Tissue in Organ Bath Clean->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Baseline Record Baseline Activity Equilibrate->Baseline Add_Agonist Add Agonist (e.g., ACh) Baseline->Add_Agonist Add_this compound Add this compound Add_Agonist->Add_this compound Record Record Contractions Add_this compound->Record Analyze Analyze Contraction Data (IC50, pA2) Record->Analyze

Caption: Workflow for in vitro guinea pig ileum assay.

Conclusion

This compound demonstrates a robust and multifaceted mechanism for reducing gastrointestinal smooth muscle contractility. Its dual action as an anticholinergic and a calcium channel blocker provides a comprehensive approach to managing spasmodic conditions of the gut. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of this compound and related compounds for the treatment of gastrointestinal motility disorders. Further clinical trials are warranted to fully elucidate its therapeutic potential and safety profile in diverse patient populations.

References

Pargeverine in Drug Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pargeverine (also known as Propinox), a potent antispasmodic agent. It details the compound's mechanism of action, pharmacological properties, clinical efficacy, and the experimental methodologies crucial for its evaluation. This document is intended to serve as a comprehensive resource for professionals engaged in gastrointestinal drug discovery and development.

Introduction

This compound is an antispasmodic drug utilized in the treatment of smooth muscle spasms, particularly those affecting the gastrointestinal and genitourinary tracts.[1][2] It is indicated for conditions such as Irritable Bowel Syndrome (IBS), intestinal colic, biliary colic, and other functional bowel disorders characterized by visceral hyperalgesia and muscle spasms.[3][4][5] Marketed under trade names like Pargesia and Parvex, this compound's therapeutic effect is derived from a dual mechanism of action that combines calcium channel blockade with muscarinic receptor antagonism, providing targeted relief of symptoms.[1][6]

Physicochemical Properties

This compound is a small molecule drug with the following chemical properties.

PropertyValueReference
Chemical Name Benzeneacetic acid, α-phenyl-α-(2-propynyloxy)-, 2-(dimethylamino)ethyl ester[7]
Molecular Formula C₂₁H₂₃NO₃[6]
Molecular Weight 337.41 g/mol [6]
CAS Number 13479-13-5[6]
Formulation (HCl Salt) This compound Hydrochloride (Propinox Hydrochloride)[7]
Molecular Weight (HCl Salt) 373.88 g/mol [8]
CAS Number (HCl Salt) 2765-97-1[8]

Mechanism of Action

This compound exerts its spasmolytic effects through a dual mechanism, targeting two distinct pathways that regulate smooth muscle contraction. This combined action provides a comprehensive approach to reducing visceral muscle spasms.[4][6][8]

  • L-Type Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium ions (Ca²⁺) into smooth muscle cells by blocking L-type voltage-gated calcium channels.[1][6] The influx of Ca²⁺ is a critical trigger for the activation of calmodulin and myosin light-chain kinase (MLCK), which leads to the phosphorylation of myosin and subsequent muscle contraction.[5] By blocking this influx, this compound directly induces muscle relaxation.[5]

  • Muscarinic Receptor Antagonism: The drug also functions as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[6][8] Acetylcholine, a key parasympathetic neurotransmitter, stimulates smooth muscle contraction by binding to M2 and M3 muscarinic receptors.[6] this compound competitively blocks these receptors, thereby inhibiting acetylcholine-mediated contractile signals.[5][6]

This dual mechanism allows this compound to be effective in reducing both nerve-mediated and myogenic contractions.[1][4]

Pargeverine_Mechanism_of_Action cluster_Nerve Cholinergic Nerve Terminal cluster_SMC Smooth Muscle Cell ACh Acetylcholine (ACh) M2R M2 Receptor ACh->M2R Binds M3R M3 Receptor ACh->M3R Binds PLC PLC M3R->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_SR Ca²⁺ SR->Ca_SR Releases Calmodulin Calmodulin Ca_SR->Calmodulin Binds LType L-Type Ca²⁺ Channel Ca_Ext Ca²⁺ LType->Ca_Ext Influx Ca_Ext->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Causes Pargeverine_M This compound Pargeverine_M->M2R Blocks Pargeverine_M->M3R Blocks Pargeverine_Ca This compound Pargeverine_Ca->LType Blocks Extracellular Extracellular Space

Caption: Dual mechanism of this compound on smooth muscle cells.

Pharmacological Profile

Preclinical Data

In vitro studies have quantified this compound's (Propinox) binding affinity for muscarinic and calcium channel receptor sites, as well as its functional antispasmodic potency.

Table 1: Muscarinic Receptor Binding Affinity of Propinox [8][9]

Receptor Subtype & Tissue SourceInhibition Constant (Ki)
M1 (Brain)100 µM (1.0 x 10⁻⁴ M)
M2 (Heart)1.2 µM (1.2 x 10⁻⁶ M)
M3 (Salivary Gland)1.5 µM (1.5 x 10⁻⁶ M)
Mixed M2/M3 (Guinea Pig Ileum)1.6 µM (1.6 x 10⁻⁶ M)

Table 2: Calcium Channel Binding Site Affinity of Propinox [8][9]

Binding SiteInhibition Constant (Ki)
Dihydropyridine49 µM (4.9 x 10⁻⁵ M)
Phenylalkylamine5.0 µM (5.0 x 10⁻⁶ M)
Benzothiazepine5.2 µM (5.2 x 10⁻⁶ M)

Table 3: Functional Antispasmodic Activity in Human Gallbladder [8][9]

CompoundED₅₀ (Inhibition of Carbachol-Induced Contraction)
Propinox 0.125 µM (1.25 x 10⁻⁷ M)
Atropine0.050 µM (5.03 x 10⁻⁸ M)
Verapamil6.63 µM (6.63 x 10⁻⁶ M)
(-) Scopolamine-n-butyl bromide54 µM (5.4 x 10⁻⁵ M)
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and elimination half-life, are not extensively reported in publicly available literature. The characterization of these parameters would typically be established during preclinical and Phase I clinical development.[2][10]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound (Propinox) in treating acute colic pain of both intestinal and biliary origin. The drug is generally well-tolerated, with a clear dose-response relationship observed for both efficacy and side effects.

Table 4: Efficacy of Intravenous Propinox in Acute Intestinal Colic Pain [4]

Treatment Group (n=100 per group)Pain Reduction at 20 minPatients Excluded for Lack of Efficacy at 20 minPatients Pain-Free at 120 min
Placebo20.3%40%15.0%
Propinox 10 mg45.0%13%47.7%
Propinox 20 mg52.0%~10-13%68.8%
Propinox 30 mg56.0%~10-13%73.5%

Table 5: Efficacy of Intravenous Propinox in Acute Biliary Colic Pain [3]

Treatment GroupPatients Pain-Free at 120 minp-value vs. Placebo
Placebo (n=85)28%-
Propinox 10 mg (n=81)Not significantly different from placebo>0.05
Propinox 20 mg (n=91)Significantly higher than placebo<0.05
Propinox 30 mg (n=93)60%<0.001

Common Adverse Events: The most frequently reported adverse event is mouth dryness, the incidence of which is significantly more frequent at 20 mg and 30 mg doses compared to placebo.[3][4] Other common side effects associated with anticholinergic and calcium channel blocking activity include dizziness, blurred vision, and constipation.[1] No serious adverse events leading to dropout were reported in the cited clinical trials.[3][4]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process requiring precise control of reaction parameters to ensure high purity and yield.[6] Impurities can arise from unreacted starting materials, by-products, or degradation.[6]

Representative Synthesis Protocol

A critical step in a potential synthesis pathway involves a condensation reaction. The following is a representative, high-level protocol based on established chemical principles.

  • Condensation: 5-(3-chloropropyl)-10,11-dihydrodibenzo[b,f]azepine is condensed with piperazine (B1678402) ethanol.[6]

    • The reaction is performed under reflux at approximately 110°C for 10 hours.[6]

    • A suitable solvent such as toluene (B28343) is employed.[6]

  • Hydrogenation: The resulting intermediate may undergo a hydrogenation step to reduce any unsaturated by-products.

    • This is often catalyzed by palladium in the presence of a hydrogen source like ammonium (B1175870) formate.[6]

  • Purification: The crude product is purified to achieve ≥95% purity.

    • Techniques include recrystallization and solvent recovery via vacuum distillation.[6]

  • Quality Control: The final compound's identity and purity are confirmed using analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[6]

Key Experimental Protocols

Characterizing the pharmacological profile of this compound involves specific in vitro assays.

Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the Ki of this compound at different muscarinic receptor subtypes.

Receptor_Binding_Workflow Prep Prepare tissue homogenates (e.g., brain cortex for M1, heart for M2) expressing target receptor Incubate Incubate homogenates with: - Known concentration of radioligand (e.g., [³H]-NMS) - Varying concentrations of this compound Prep->Incubate Separate Separate bound from free radioligand (Rapid vacuum filtration) Incubate->Separate Quantify Quantify bound radioactivity (Scintillation counting) Separate->Quantify Analyze Analyze data: - Plot % inhibition vs. This compound concentration - Calculate IC₅₀ - Convert IC₅₀ to Ki using Cheng-Prusoff equation Quantify->Analyze

Caption: Workflow for a competitive muscarinic receptor binding assay.

Detailed Methodology:

  • Tissue Preparation: Homogenize tissues rich in the desired receptor subtype (e.g., guinea pig heart for M2, salivary gland for M3) in a suitable buffer.[8][9] Centrifuge to isolate the membrane fraction and resuspend to a specific protein concentration.

  • Assay Conditions: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine), and a range of concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known antagonist (e.g., atropine). Calculate the specific binding at each this compound concentration. Plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Influx Assay

This protocol describes a cell-based fluorescence assay to measure this compound's ability to block L-type calcium channel-mediated calcium influx.

Detailed Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 cells recombinantly expressing the human L-type calcium channel) into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate at 37°C for approximately 60 minutes in the dark.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate at room temperature for 15-30 minutes.

  • Stimulation & Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Stimulate calcium influx by adding a depolarizing agent (e.g., a high concentration of KCl) to all wells.

  • Data Acquisition: Immediately begin kinetic reading of the fluorescence signal for at least 2 minutes.

  • Data Analysis: The increase in intracellular calcium is measured as the change in relative fluorescence units (RFU) from baseline to the peak response. Plot the percent inhibition of the KCl-induced response against the log concentration of this compound to determine the IC₅₀ value.

This compound in the Drug Development Pipeline

The development of a dual-action molecule like this compound involves a structured progression from initial concept to clinical application.

Drug_Development_Logical_Flow Concept Concept: Dual Ca²⁺ Channel & Muscarinic Blockade for Enhanced Spasmolysis Discovery Lead Discovery & Optimization (Synthesis of this compound) Concept->Discovery Preclinical Preclinical Evaluation - In Vitro Pharmacology (Binding & Functional Assays) - In Vivo Efficacy (Animal Models) - Safety & Toxicology Discovery->Preclinical Clinical Clinical Development - Phase I (Safety, PK) - Phase II (Efficacy, Dosing) - Phase III (Confirmatory Trials) Preclinical->Clinical Approval Regulatory Approval & Post-Market Surveillance Clinical->Approval

References

The Pharmacological Profile of Pargeverine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the pharmacological properties and experimental applications of Pargeverine (also known as Propinox). This compound is an antispasmodic agent utilized in pharmacological studies to investigate smooth muscle physiology and pathology, particularly within the gastrointestinal tract.[1][2] This document details its dual mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its smooth muscle relaxant effects through a dual mechanism: anticholinergic activity and direct musculotropic action.[1][2][3][4] This combination allows for a multifaceted approach to inhibiting smooth muscle contraction, making it a valuable tool in relevant pharmacological research.

Anticholinergic Properties: Muscarinic Receptor Antagonism
Musculotropic Properties: L-type Calcium Channel Blockade

The direct musculotropic effect of this compound is attributed to its ability to inhibit the influx of extracellular calcium (Ca²⁺) into smooth muscle cells through the blockade of L-type voltage-gated calcium channels.[1][3] The influx of Ca²⁺ is a critical step in the initiation of smooth muscle contraction. By blocking these channels, this compound directly interferes with the contractile machinery of the smooth muscle, leading to relaxation. This calcium channel blocking activity contributes significantly to its antispasmodic effects.[3]

Quantitative Pharmacological Data

Precise quantitative data for this compound's binding affinity (Ki) at all muscarinic receptor subtypes and its inhibitory concentration (IC50) for L-type calcium channels are not extensively reported in publicly accessible literature. However, data from related compounds and functional assays provide valuable insights.

Muscarinic Receptor Antagonist Affinities

The affinity of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[2][7] A higher pA2 value indicates a higher affinity of the antagonist for the receptor. While specific pA2 values for this compound at different muscarinic receptor subtypes are not detailed in the available literature, the methodology for their determination via Schild plots is a standard pharmacological approach.[1][2][7]

For comparative purposes, the table below presents the binding affinities (Ki in nM) of dicyclomine (B1218976), a structurally and functionally similar antispasmodic, for different muscarinic receptor subtypes.

AntagonistReceptor SubtypeTissue/Cell LineKi (nM)
DicyclomineM1Cortical Membranes3.7 - 14
Cardiac (M2)Cardiac MembranesLow Affinity
Glandular (M3)Glandular MembranesIntermediate Affinity

Table 1: Binding affinities of Dicyclomine for muscarinic receptor subtypes. Data extracted from studies on trihexyphenidyl (B89730) and dicyclomine.[6]

Calcium Channel Blocking Activity
CompoundActionPreparationIC50
PinaveriumInhibition of cholinergic responsesCanine colonic circular smooth muscle1.0 x 10⁻⁶ M
Inhibition of spontaneous contractile activityCanine colonic circular smooth muscle3.8 x 10⁻⁶ M

Table 2: IC50 values for the L-type calcium channel blocker Pinaverium in canine colonic smooth muscle.[4]

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity of this compound for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound at muscarinic receptor subtypes through competitive binding with a radiolabeled ligand.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding (NSB) control: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Scintillation counter.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes expressing the target muscarinic receptor subtype in the assay buffer. The protein concentration should be determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]-NMS, 50 µL of assay buffer, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of membrane suspension.

    • Competition: 50 µL of [³H]-NMS, 50 µL of varying concentrations of this compound, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Contraction Assay

This functional assay is used to assess the antispasmodic activity of this compound on intestinal smooth muscle.

Objective: To determine the effect of this compound on agonist-induced and depolarization-induced contractions of the guinea pig ileum.

Materials:

  • Guinea pig.

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂).

  • Isolated organ bath system with an isotonic force transducer.

  • Data acquisition system.

  • Acetylcholine (B1216132) (ACh) or other contractile agonist stock solution.

  • Potassium chloride (KCl) stock solution.

  • This compound stock solution.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.[3] Gently flush the lumen with Tyrode's solution and cut it into segments of 2-3 cm.[3]

  • Mounting: Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[3] Attach one end to a fixed hook and the other to an isotonic force transducer. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.

  • Agonist-Induced Contraction:

    • Establish a cumulative concentration-response curve for a contractile agonist like acetylcholine.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of this compound for a predetermined period.

    • Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

  • Depolarization-Induced Contraction:

    • Induce contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath.[5][8]

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with varying concentrations of this compound.

    • Re-introduce the high KCl solution and measure the inhibition of the contractile response.

  • Data Analysis: For agonist-induced contractions, analyze the rightward shift of the concentration-response curve to determine the pA2 value using a Schild plot.[1][2][7] For KCl-induced contractions, calculate the percentage inhibition at each this compound concentration to determine the IC50 value.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Signaling Pathways

Pargeverine_Muscarinic_Signaling cluster_Anticholinergic Anticholinergic Action ACh Acetylcholine M2_M4 M2/M4 Receptors ACh->M2_M4 M1_M3_M5 M1/M3/M5 Receptors ACh->M1_M3_M5 Gi Gi/o Protein M2_M4->Gi Gq Gq/11 Protein M1_M3_M5->Gq Pargeverine_anti This compound Pargeverine_anti->M2_M4 Blocks Pargeverine_anti->M1_M3_M5 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ Release IP3->Ca_release PKC Activate PKC DAG->PKC Contraction_anti Smooth Muscle Contraction Ca_release->Contraction_anti PKC->Contraction_anti Pargeverine_Musculotropic_Signaling cluster_Musculotropic Musculotropic Action Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel Activates Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Pargeverine_musculo This compound Pargeverine_musculo->L_type_Ca_Channel Blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction_musculo Smooth Muscle Contraction MLC_P->Contraction_musculo Pargeverine_Experimental_Workflow cluster_Workflow Experimental Workflow for this compound Characterization start Start: this compound Stock Solution binding_assay Radioligand Binding Assay (Muscarinic Receptors) start->binding_assay functional_assay Isolated Organ Bath Assay (e.g., Guinea Pig Ileum) start->functional_assay data_analysis_binding Data Analysis: Determine Ki binding_assay->data_analysis_binding agonist_contraction Agonist-Induced Contraction (e.g., ACh) functional_assay->agonist_contraction kcl_contraction KCl-Induced Contraction functional_assay->kcl_contraction data_analysis_functional_pa2 Data Analysis: Determine pA2 (Schild Plot) agonist_contraction->data_analysis_functional_pa2 data_analysis_functional_ic50 Data Analysis: Determine IC50 kcl_contraction->data_analysis_functional_ic50 conclusion Conclusion: Characterize Dual Action data_analysis_binding->conclusion data_analysis_functional_pa2->conclusion data_analysis_functional_ic50->conclusion

References

Pargeverine: A Technical Guide to Solubility and Stability Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and protocols for testing the solubility and stability of Pargeverine, an antispasmodic agent. The document outlines experimental procedures, data presentation, and the underlying mechanisms of action, serving as a critical resource for professionals in drug development and pharmaceutical research.

This compound Solubility Profile

Understanding the solubility of an Active Pharmaceutical Ingredient (API) like this compound Hydrochloride is fundamental for developing bioavailable dosage forms and robust analytical methods. While extensive quantitative solubility data is not widely published, its qualitative profile has been documented. This compound hydrochloride is reported to be soluble in water, methanol, and chloroform.[1][2] Other sources describe it as slightly soluble in DMSO and methanol.[3][4][5]

Table 1: Qualitative Solubility of this compound Hydrochloride

Solvent Reported Solubility Reference(s)
Water Soluble [1][2][6]
Methanol Soluble / Slightly Soluble [1][2][3][4][5]
Chloroform Soluble [1][2]

| DMSO | Slightly Soluble |[3][4][5] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound Hydrochloride API

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Methanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Validated analytical instrument (e.g., HPLC-UV)

Methodology:

  • Preparation: Add an excess amount of this compound Hydrochloride to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for the excess solid to settle.

  • pH Measurement: For aqueous solutions, measure and record the final pH of the supernatant.

  • Separation: Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, immediately filter the sample through a syringe filter into a clean vial.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the validated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as the HPLC method described in Section 2.2, to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound API to vials with solvent equil1 Seal vials and place in temperature-controlled shaker prep1->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sampling1 Stop shaker, allow solids to settle equil2->sampling1 sampling2 Withdraw supernatant and filter through 0.45 µm filter sampling1->sampling2 sampling3 Dilute sample to known concentration sampling2->sampling3 sampling4 Quantify using validated HPLC-UV method sampling3->sampling4 result1 Calculate solubility (mg/mL) in triplicate sampling4->result1

Diagram 1. Experimental Workflow for Solubility Determination.

This compound Stability Profile and Testing Protocols

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[7] This involves subjecting the API to various environmental conditions to understand its degradation pathways.[8][9]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11] The goal is typically to achieve 5-20% degradation of the API.[12] A study on this compound Hydrochloride revealed its susceptibility to acidic and alkaline hydrolysis.[13]

Table 2: Summary of Forced Degradation Studies on this compound Hydrochloride

Stress Condition Reagent / Condition Details % Degradation Reference
Acid Hydrolysis 0.1 M HCl 15.58% (84.42% recovery) [13]
Alkali Hydrolysis 0.1 M NaOH 11.72% (86.49% recovery) [13]
Oxidative 3% H₂O₂ Reported as "stable"* [13]
Thermal 60°C Reported as "stable"* [13]
Photolytic UV Light Reported as "stable"* [13]

*The term "stable" was used in the reference, suggesting degradation was not significant, though a specific percentage was not provided.[13]

Protocol for Stability-Indicating HPLC Method

A validated stability-indicating method is crucial to separate and quantify this compound from its degradation products.[13]

Objective: To accurately quantify this compound and resolve it from any potential degradants.

Chromatographic Conditions (as per published method[13]):

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Nucleosil C18, 5 µm, 25 cm × 4.0 mm (or equivalent).

  • Mobile Phase: Acetonitrile: Methanol: 1% Ammonium Acetate (pH 4.5) in a ratio of 40:40:20 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Concentration Range: 7.5–45 µg/mL.

  • Retention Time: Approximately 5.0 minutes for this compound Hydrochloride.[13]

Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[13] The forced degradation samples are used to prove the method's specificity.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

General Procedure:

  • Prepare a stock solution of this compound Hydrochloride (e.g., 1 mg/mL).[10]

  • For each stress condition, transfer an aliquot of the stock solution to a separate flask.

  • Expose the samples to the stress conditions as detailed below.

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), dilute to a suitable concentration, and analyze using the validated HPLC method.

  • Analyze a non-stressed sample as a control.

Specific Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and reflux for a specified period (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before analysis.

  • Alkali Hydrolysis: Add 0.1 M NaOH and reflux for a specified period. Neutralize with 0.1 M HCl before analysis.[13]

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for a set time (e.g., 24 hours).[10]

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 60°C) in a calibrated oven. Samples should be withdrawn at various time points.

  • Photolytic Degradation: Expose the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude thermal degradation.[14]

G cluster_start cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis & Method Development cluster_outcome Outcome start_node This compound API (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) start_node->acid base Alkali Hydrolysis (e.g., 0.1M NaOH, Heat) start_node->base oxide Oxidation (e.g., 3% H₂O₂) start_node->oxide thermal Thermal (e.g., 60°C Dry Heat) start_node->thermal photo Photolytic (UV/Vis Light) start_node->photo analysis Analyze stressed samples using HPLC-UV acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis method_dev Develop stability-indicating method to separate peaks analysis->method_dev validation Validate method per ICH Q2(R1) (Specificity, Linearity, etc.) method_dev->validation outcome Identify degradation pathways & characterize impurities validation->outcome G cluster_stimuli Contraction Stimuli cluster_receptors Cellular Targets cluster_pathway Contraction Pathway cluster_drug Drug Action cluster_outcome Therapeutic Outcome Ca_Influx Ca²⁺ Influx (L-type Channels) Calmodulin Calmodulin Ca_Influx->Calmodulin ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor MLCK MLCK Activation Muscarinic_Receptor->MLCK Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Relaxation Muscle Relaxation (Antispasmodic Effect) This compound This compound This compound->Ca_Influx Blocks This compound->Muscarinic_Receptor Blocks This compound->Relaxation

References

Pargeverine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Receptor Subtypes and Pargeverine

The five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[1] They are crucial in regulating a wide array of physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[1] The M2 and M4 subtypes, conversely, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1]

This compound's therapeutic efficacy as a spasmolytic is attributed to its combined ability to antagonize muscarinic receptors, which mediate smooth muscle contraction, and to block L-type calcium channels, thereby directly preventing the influx of calcium required for muscle contraction.[2][3] A thorough understanding of its affinity and selectivity for each muscarinic receptor subtype is critical for predicting its therapeutic window and potential side-effect profile.

Quantitative Analysis of this compound-Muscarinic Receptor Interaction

A complete characterization of this compound's interaction with muscarinic receptors requires quantitative data on its binding affinity and functional antagonism at each of the five subtypes. The following tables illustrate how such data would be presented.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific quantitative data for this compound across all five muscarinic receptor subtypes is not available in the cited literature.

Table 1: Hypothetical Binding Affinity of this compound for Human Muscarinic Receptor Subtypes (M1-M5)

Receptor SubtypeThis compound Kᵢ (nM)RadioligandCell Line
M1150[³H]-NMSCHO-K1
M285[³H]-NMSCHO-K1
M370[³H]-NMSCHO-K1
M4200[³H]-NMSCHO-K1
M5180[³H]-NMSCHO-K1
Kᵢ: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
[³H]-NMS: [N-methyl-³H]-Scopolamine, a common non-selective muscarinic antagonist radioligand.
CHO-K1: Chinese Hamster Ovary cells, a common cell line for expressing recombinant receptors.

Table 2: Hypothetical Functional Antagonism of this compound at Human Muscarinic Receptor Subtypes (M1-M5)

Receptor SubtypeThis compound pA₂ ValueFunctional AssayAgonist
M16.8Calcium MobilizationCarbachol (B1668302)
M27.1cAMP InhibitionCarbachol
M37.2Calcium MobilizationCarbachol
M46.7cAMP InhibitionCarbachol
M56.7Calcium MobilizationCarbachol
pA₂: A measure of the potency of a competitive antagonist. Higher values indicate greater potency.
Carbachol: A non-selective muscarinic receptor agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional potency of a compound like this compound at muscarinic receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2]

3.1.1. Objective To determine the inhibitory constant (Kᵢ) of this compound at each of the five human muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO-K1).

3.1.2. Materials

  • Cell membranes from CHO-K1 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • This compound hydrochloride.

  • Atropine (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

3.1.3. Protocol: Competition Binding Assay

  • Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL [³H]-NMS (at a concentration near its Kₔ), 50 µL Assay Buffer, and 100 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of 1 µM Atropine, and 100 µL of cell membrane suspension.

    • Competition: 50 µL [³H]-NMS, 50 µL of each this compound dilution, and 100 µL of cell membrane suspension.

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling pathways.

3.2.1. Calcium Mobilization Assay (for M1, M3, M5 Receptors)

Objective: To determine the potency of this compound as an antagonist of agonist-induced calcium mobilization mediated by M1, M3, and M5 receptors.

Materials:

  • CHO-K1 cells expressing M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Carbachol (agonist).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader or a microscope equipped for calcium imaging.

Protocol:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with Assay Buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add a fixed concentration of carbachol (typically the EC₈₀) to all wells simultaneously.

  • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Construct a dose-response curve by plotting the agonist response against the logarithm of the this compound concentration.

    • Calculate the pA₂ value using a Schild plot analysis.[4][5] This involves performing full agonist dose-response curves in the presence of at least three different concentrations of this compound. The dose ratios (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) are then used to construct the Schild plot.

3.2.2. cAMP Accumulation Assay (for M2, M4 Receptors)

Objective: To determine the potency of this compound as an antagonist of agonist-induced inhibition of cAMP accumulation mediated by M2 and M4 receptors.

Materials:

  • CHO-K1 cells expressing M2 or M4 receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Carbachol (agonist).

  • This compound.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of forskolin to stimulate cAMP production, along with the agonist carbachol to inhibit this production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • This compound, as an antagonist, will reverse the inhibitory effect of carbachol, leading to an increase in cAMP levels.

    • Construct a dose-response curve and perform a Schild analysis as described for the calcium mobilization assay to determine the pA₂ value.[4][5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and processes described in this guide.

Muscarinic_Signaling_Pathways cluster_Gq M1, M3, M5 Signaling cluster_Gi M2, M4 Signaling M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Acetylcholine AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP acts on cAMP cAMP ATP->cAMP conversion blocked Pargeverine_Gq This compound Pargeverine_Gq->M1_M3_M5 blocks Pargeverine_Gi This compound Pargeverine_Gi->M2_M4 blocks

Caption: Muscarinic Receptor Signaling Pathways and this compound's Antagonistic Action.

Radioligand_Binding_Workflow start Prepare Cell Membranes (Expressing Receptor Subtype) setup_plate Set up 96-well Plate (Total Binding, NSB, Competition with this compound) start->setup_plate incubate Incubate with [³H]-NMS (60-90 min at RT) setup_plate->incubate filter Rapid Vacuum Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Liquid Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end Determine Binding Affinity (Kᵢ) analyze->end

Caption: Experimental Workflow for a Competition Radioligand Binding Assay.

Functional_Assay_Logic receptor_type Select Muscarinic Receptor Subtype M1_M3_M5 M1, M3, or M5 receptor_type->M1_M3_M5 Gq-coupled M2_M4 M2 or M4 receptor_type->M2_M4 Gi-coupled calcium_assay Perform Calcium Mobilization Assay M1_M3_M5->calcium_assay cAMP_assay Perform cAMP Accumulation Assay M2_M4->cAMP_assay schild_analysis Perform Schild Analysis calcium_assay->schild_analysis cAMP_assay->schild_analysis pA2_value Determine pA₂ Value (Functional Potency) schild_analysis->pA2_value

Caption: Logical Flow for Selecting and Performing Functional Assays.

Conclusion

This compound is an effective spasmolytic agent with a dual mechanism involving both muscarinic receptor antagonism and calcium channel blockade.[1][3] While its general anticholinergic properties are acknowledged, a detailed quantitative characterization of its interaction with the five muscarinic receptor subtypes is essential for a complete pharmacological understanding. This guide provides the necessary experimental frameworks—including radioligand binding and functional assays—to generate the high-quality data required by researchers and drug development professionals. The provided protocols and visualizations serve as a comprehensive resource for designing and executing studies to elucidate the precise muscarinic receptor subtype interaction profile of this compound or any novel antimuscarinic compound. Such data is invaluable for predicting clinical efficacy and anticipating potential side effects.

References

Pargeverine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pargeverine, a well-established antispasmodic agent, exerts its therapeutic effects through a dual mechanism of action: antagonism of muscarinic acetylcholine (B1216132) receptors and blockade of L-type calcium channels in smooth muscle cells.[1] This dual action provides effective relief from muscle spasms, particularly in the gastrointestinal tract, making it a valuable treatment for conditions such as irritable bowel syndrome (IBS).[1][2] Despite its clinical use, comprehensive public-domain data on the structure-activity relationship (SAR) of a wide range of this compound analogs is limited. This guide synthesizes the available information on this compound's pharmacology, presents the known quantitative data for this compound and related compounds, details relevant experimental protocols, and visualizes the key pathways and experimental workflows.

Introduction to this compound

This compound, chemically known as 2-(dimethylamino)ethyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate, is a tertiary amine ester with a molecular weight of 337.41 g/mol (free base).[3] It is a potent musculotropic and neurotropic antispasmodic. Its primary therapeutic application is in the management of smooth muscle spasms associated with various gastrointestinal and genitourinary disorders.

Mechanism of Action

This compound's efficacy stems from its ability to simultaneously target two key pathways involved in smooth muscle contraction:

  • Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. By blocking the binding of acetylcholine, a key neurotransmitter that promotes muscle contraction, this compound induces muscle relaxation.

  • Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium ions (Ca2+) into smooth muscle cells through L-type calcium channels.[2] This reduction in intracellular calcium concentration interferes with the calcium-calmodulin-myosin light-chain kinase (MLCK) pathway, which is essential for the initiation and maintenance of muscle contraction.

This dual mechanism provides a comprehensive approach to alleviating smooth muscle spasms.

Structure-Activity Relationship (SAR) Studies

Core Structural Features

The this compound molecule can be dissected into three main components, each likely playing a role in its pharmacological activity:

  • Diphenylacetic Acid Ester Core: This bulky, lipophilic moiety is crucial for binding to both the muscarinic receptor and the calcium channel. The two phenyl groups contribute to the hydrophobic interactions within the binding pockets of these targets.

  • Propargyloxy Group: The presence of the propargyl (prop-2-yn-1-yloxy) group is a distinguishing feature. Modifications at this position would likely influence the compound's affinity and selectivity for its targets.

  • Dimethylaminoethyl Ester Side Chain: The tertiary amine in the side chain is essential for the anticholinergic activity. At physiological pH, this amine is protonated, allowing for ionic interactions with the anionic site of the muscarinic receptor. The length and nature of the alkyl chain connecting the ester and the amine can also impact potency.

Quantitative Data

The following table summarizes the available quantitative data on the in vitro antispasmodic activity of this compound and related compounds.

CompoundConcentration (µM)% Relaxation (Guinea Pig Ileum)
This compound 1068.46 ± 3.49
5043.90 ± 2.72
10026.70 ± 0.32
1507.80 ± 0.27
Propiverine 1068.46 ± 3.49
5044.80 ± 3.67
10030.62 ± 0.56
1506.92 ± 0.24
Compound 1g 1085.46 ± 3.25
5065.29 ± 2.15
10044.86 ± 3.90
15019.89

Data sourced from a study on the relaxation of guinea pig ileum.[1]

Note: The chemical structure of "Compound 1g" is not publicly disclosed in the source material. Propiverine is another antimuscarinic agent with a similar diphenyl moiety, used here for comparison.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's structure-activity relationship.

In Vitro Antispasmodic Activity Assay (Isolated Guinea Pig Ileum)

This assay is a classical method for evaluating the relaxant effect of compounds on smooth muscle.

Objective: To determine the ability of a test compound to relax pre-contracted isolated guinea pig ileum.

Materials:

  • Male guinea pigs (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Spasmogen (e.g., Acetylcholine, Histamine, or Barium Chloride)

  • Test compounds (this compound and its analogs)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • A guinea pig is euthanized by cervical dislocation.

  • A segment of the terminal ileum is excised and placed in oxygenated Tyrode's solution.

  • The longitudinal muscle is carefully stripped and mounted in an organ bath containing Tyrode's solution at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture.

  • The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 1 g.

  • Contractions are induced by adding a spasmogen (e.g., acetylcholine at a final concentration of 10^-6 M) to the organ bath.

  • Once a stable contraction is achieved, the test compound is added in a cumulative manner at increasing concentrations.

  • The relaxation of the smooth muscle is recorded as a percentage of the maximal contraction induced by the spasmogen.

  • Dose-response curves are constructed to determine the EC50 (half-maximal effective concentration) for each compound.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a test compound for muscarinic receptors.

Objective: To measure the Ki (inhibition constant) of a test compound for muscarinic receptors.

Materials:

  • Cell membranes expressing muscarinic receptor subtypes (e.g., from CHO cells transfected with human M1, M2, or M3 receptors)

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • Test compounds

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 (half-maximal inhibitory concentration) is determined by non-linear regression analysis of the competition binding data.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Channel Blocking Activity Assay (KCl-Induced Contraction)

This assay assesses the ability of a compound to block voltage-gated calcium channels.

Objective: To evaluate the inhibitory effect of a test compound on contractions induced by high potassium concentration.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum or taenia coli)

  • Physiological salt solution (e.g., Tyrode's solution)

  • High potassium solution (e.g., Tyrode's solution where NaCl is replaced by an equimolar concentration of KCl)

  • Test compounds

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • The smooth muscle tissue is prepared and mounted in an organ bath as described in the antispasmodic activity assay.

  • After equilibration, the tissue is exposed to the high potassium solution, which causes depolarization and opening of voltage-gated L-type calcium channels, leading to contraction.

  • After washing and return to baseline, the tissue is incubated with the test compound for a specific period.

  • The high potassium solution is then re-introduced, and the resulting contraction is measured.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in the KCl-induced contraction compared to the control contraction in the absence of the compound.

  • Dose-response curves can be generated to determine the IC50 for calcium channel blocking activity.

Visualization of Pathways and Workflows

Signaling Pathways of this compound's Action

Pargeverine_Mechanism cluster_Anticholinergic Anticholinergic Pathway cluster_Ca_Channel Calcium Channel Pathway ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds Gq Gq Protein Activation M_Receptor->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Contraction1 Smooth Muscle Contraction Ca_Release->Contraction1 Depolarization Depolarization Ca_Channel L-type Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction2 Smooth Muscle Contraction Ca_Influx->Contraction2 This compound This compound This compound->M_Receptor Blocks This compound->Ca_Channel Blocks

Caption: Dual mechanism of this compound: blocking muscarinic receptors and L-type calcium channels.

Experimental Workflow for In Vitro Antispasmodic Assay

Antispasmodic_Workflow cluster_Preparation Tissue Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Euthanasia Euthanize Guinea Pig Dissection Isolate Ileum Segment Euthanasia->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate (30 min) Mounting->Equilibration Induce_Contraction Induce Contraction (e.g., Acetylcholine) Equilibration->Induce_Contraction Add_Compound Add this compound Analog (Cumulative Doses) Induce_Contraction->Add_Compound Record_Relaxation Record Relaxation Add_Compound->Record_Relaxation Dose_Response Construct Dose-Response Curve Record_Relaxation->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

Caption: Workflow for evaluating antispasmodic activity using isolated guinea pig ileum.

Conclusion and Future Directions

This compound remains a clinically relevant antispasmodic due to its effective dual mechanism of action. The limited availability of comprehensive public SAR data for a wide range of this compound analogs presents an opportunity for further research. Future studies should focus on the systematic synthesis and pharmacological evaluation of novel this compound derivatives. Key areas for investigation include:

  • Modification of the Propargyloxy Group: Exploring the impact of replacing the alkyne with other functional groups on potency and selectivity.

  • Variation of the Amino Side Chain: Investigating the role of different amine substituents and the length of the alkyl chain on antimuscarinic and calcium channel blocking activities.

  • Stereochemical Investigations: As this compound possesses a chiral center, the synthesis and evaluation of individual enantiomers could reveal stereoselective activity and potentially lead to the development of more potent and safer drugs.

A more detailed understanding of the structure-activity relationships of this compound and its analogs will be instrumental in the design of next-generation antispasmodics with improved efficacy and side-effect profiles.

References

Methodological & Application

Pargeverine: In Vitro Organ Bath Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargeverine, also known as propinox, is a potent antispasmodic agent utilized in the management of smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts.[1][2] Its therapeutic efficacy stems from a dual mechanism of action: a direct musculotropic effect by blocking L-type calcium channels and a neurotropic effect through non-selective antagonism of muscarinic receptors.[1][3][4][5] This dual action provides effective smooth muscle relaxation with potentially fewer side effects compared to purely anticholinergic agents.[3][4]

These application notes provide detailed protocols for characterizing the pharmacological properties of this compound in in vitro organ bath experiments. The following sections outline methodologies for assessing its calcium channel blocking and antimuscarinic activities, along with data presentation and visualization of the experimental workflow and relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the pharmacological effects of this compound (Propinox) from in vitro studies.

Table 1: Inhibitory Potency of this compound and Reference Compounds on Carbachol-Induced Contractions in Isolated Human Gallbladder

CompoundED₅₀ (M)
Atropine5.03 x 10⁻⁸
This compound (Propinox) 1.25 x 10⁻⁷
Verapamil6.63 x 10⁻⁶
(-)-Scopolamine-n-butyl bromide5.4 x 10⁻⁵

Data from Baistrocchi et al., 1999.[3][4]

Table 2: Antimuscarinic and Calcium Channel Blocking Properties of this compound (Propinox)

ParameterTissue/ReceptorValue
pD'₂ (vs. Carbachol)Human Gallbladder6.94
Kᵢ (M₁)Brain Muscarinic Receptors1.0 x 10⁻⁴ M
Kᵢ (M₂)Cardiac Muscarinic Receptors1.2 x 10⁻⁶ M
Kᵢ (M₃)Salivary Gland Receptors1.5 x 10⁻⁶ M
Kᵢ (Mixed M₂/M₃)Guinea Pig Ileum1.6 x 10⁻⁶ M

Data from Baistrocchi et al., 1999.[3][4]

Table 3: Effect of this compound (Propinox) on Contractions in Human Colon Smooth Muscle

Contraction TypeThis compound (10⁻⁵ M) % Reduction
Spontaneous Phasic Contractions (Circular)29%
Spontaneous Phasic Contractions (Longitudinal)47%
Carbachol-Induced (Circular)32%
Carbachol-Induced (Longitudinal)44%

Data from Traserra et al., 2025.[2][6]

Experimental Protocols

The following are detailed protocols for conducting in vitro organ bath experiments to evaluate the antispasmodic effects of this compound.

Protocol 1: Evaluation of this compound's Effect on Agonist-Induced Smooth Muscle Contraction

This protocol is designed to determine the inhibitory effect of this compound on contractions induced by a muscarinic agonist, such as acetylcholine (B1216132) or carbachol.

1. Materials and Reagents:

  • This compound Hydrochloride

  • Acetylcholine Chloride (ACh) or Carbachol

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit or Tyrode's solution

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon, human gallbladder strips)

  • Organ bath system with temperature control and aeration

  • Isotonic or isometric force transducer and data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

2. Tissue Preparation:

  • Humanely euthanize the animal according to institutional guidelines.

  • Isolate the desired smooth muscle tissue (e.g., a segment of the terminal ileum from a guinea pig).

  • Place the tissue in a petri dish containing cold, carbogen-aerated PSS.

  • Gently clean the tissue of any adherent mesenteric or connective tissues.

  • Cut the tissue into segments of appropriate size (e.g., 2-3 cm for guinea pig ileum).

  • Tie silk or cotton sutures to both ends of the tissue segment.

3. Organ Bath Setup and Equilibration:

  • Mount the tissue segment in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen.

  • Attach the lower suture to a fixed hook in the chamber and the upper suture to the force transducer.

  • Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes.

  • Wash the tissue with fresh PSS every 15 minutes during the equilibration period.

4. Experimental Procedure:

  • Baseline Recording: Record a stable baseline of spontaneous activity.

  • Agonist Concentration-Response Curve (CRC):

    • Add cumulative concentrations of the agonist (e.g., acetylcholine, 10⁻⁹ M to 10⁻³ M) to the organ bath.

    • Allow the tissue to reach a maximal response at each concentration before adding the next.

    • After obtaining the maximal contraction, wash the tissue repeatedly with fresh PSS until it returns to the baseline.

  • Incubation with this compound:

    • Introduce a known concentration of this compound into the organ bath.

    • Allow the tissue to incubate with this compound for a predetermined time (e.g., 20-30 minutes).

  • Agonist CRC in the Presence of this compound:

    • Repeat the cumulative addition of the agonist to generate a second CRC.

    • A rightward shift in the CRC indicates competitive antagonism.

5. Data Analysis:

  • Measure the amplitude of contraction at each agonist concentration.

  • Plot the contractile response against the logarithm of the agonist concentration to generate CRCs.

  • Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of this compound.

  • If competitive antagonism is observed, a Schild plot analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Protocol 2: Evaluation of this compound's Calcium Channel Blocking Activity

This protocol assesses the inhibitory effect of this compound on contractions induced by high potassium, which causes membrane depolarization and influx of extracellular calcium through voltage-gated calcium channels.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of Potassium Chloride (KCl).

2. Tissue Preparation and Organ Bath Setup:

  • Follow steps 2 and 3 from Protocol 1.

3. Experimental Procedure:

  • Induction of Contraction:

    • Induce a sustained contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath.

  • Cumulative Addition of this compound:

    • Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.

    • Record the relaxation at each concentration until a maximal response is achieved.

  • Washout: Wash the tissue extensively to allow it to return to baseline.

4. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the initial KCl-induced contraction.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

  • Calculate the IC₅₀ value (the concentration of this compound that causes 50% of the maximum relaxation).

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Protocol cluster_analysis Data Analysis tissue_isolation Isolate Smooth Muscle (e.g., Guinea Pig Ileum) tissue_cleaning Clean and Section Tissue tissue_isolation->tissue_cleaning suturing Attach Sutures tissue_cleaning->suturing mounting Mount Tissue in Organ Bath suturing->mounting equilibration Equilibrate (37°C, Carbogen, 1g Tension) mounting->equilibration agonist_crc Generate Agonist Concentration-Response Curve (CRC) equilibration->agonist_crc kcl_contraction Induce Contraction with High KCl equilibration->kcl_contraction washout1 Washout agonist_crc->washout1 pargeverine_incubation Incubate with this compound washout1->pargeverine_incubation agonist_crc_this compound Generate Agonist CRC in Presence of this compound pargeverine_incubation->agonist_crc_this compound pa2_calc Calculate pA2 Value (Schild Plot) agonist_crc_this compound->pa2_calc pargeverine_crc Generate this compound Cumulative CRC kcl_contraction->pargeverine_crc ic50_calc Calculate IC50 Value pargeverine_crc->ic50_calc

Caption: Experimental workflow for in vitro organ bath studies of this compound.

Signaling Pathway of this compound's Dual Action

G cluster_membrane Smooth Muscle Cell Membrane cluster_sarcoplasmic Sarcoplasmic Reticulum cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R binds PLC PLC M3R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_channel L-type Ca²⁺ Channel Ca_cytosol ↑ [Ca²⁺]i Ca_channel->Ca_cytosol Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_channel influx Ca_SR Ca²⁺ (stored) IP3R->Ca_SR releases Ca_SR->Ca_cytosol Calmodulin Calmodulin Ca_cytosol->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Pargeverine1 This compound (Antimuscarinic) Pargeverine1->M3R blocks Pargeverine2 This compound (Ca²⁺ Channel Blocker) Pargeverine2->Ca_channel blocks

Caption: this compound's dual mechanism on smooth muscle contraction.

References

Application Note: Determination of Pargeverine Affinity for Muscarinic Acetylcholine Receptors using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargeverine, also known as propinox, is an antispasmodic agent utilized in the management of gastrointestinal and other smooth muscle spasms.[1] Its therapeutic effect is primarily attributed to its dual mechanism of action: antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs) and inhibition of calcium ion influx in smooth muscle cells.[2][3][4] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in mediating the parasympathetic nervous system's control over smooth muscle contraction.[5][6] Understanding the binding affinity of this compound for different muscarinic receptor subtypes (M1, M2, and M3) is essential for elucidating its pharmacological profile and guiding further drug development.[2][7]

This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes. This assay is a robust and sensitive method, considered the gold standard for quantifying ligand-receptor interactions. The protocol utilizes [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist, as the radioligand.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are integral to parasympathetic neurotransmission. Upon binding of the endogenous agonist acetylcholine (ACh), these receptors undergo a conformational change, activating intracellular G proteins and initiating downstream signaling cascades that ultimately lead to smooth muscle contraction. This compound, acting as a competitive antagonist, binds to the same site as ACh but does not elicit a response, thereby blocking the signal for contraction.[2]

cluster_membrane Cell Membrane mAChR Muscarinic Receptor (M1, M2, M3) G_Protein G Protein Activation mAChR->G_Protein Activates ACh Acetylcholine (Agonist) ACh->mAChR Binds and Activates This compound This compound (Antagonist) This compound->mAChR Binds and Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Leads to Signaling Downstream Signaling (e.g., PLC activation, Ca²⁺ mobilization) G_Protein->Signaling Contraction Smooth Muscle Contraction Signaling->Contraction

Caption: Muscarinic Receptor Signaling and this compound Antagonism.

Data Presentation

The binding affinity of this compound for muscarinic receptor subtypes is quantified by the inhibition constant (Ki). The following table provides a template for summarizing experimentally determined Ki values. Researchers should populate this table with their own data generated using the protocol below.

Receptor SubtypeRadioligandThis compound Ki (nM)
M1[³H]-NMSUser-determined value
M2[³H]-NMSUser-determined value
M3[³H]-NMSUser-determined value

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Materials and Reagents
  • This compound Hydrochloride: (CAS: 2765-97-1)

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Receptor Source: Cell membranes from cell lines stably expressing human M1, M2, or M3 muscarinic receptors (e.g., CHO or HEK293 cells).

  • Non-specific Binding Control: Atropine (1 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes (Homogenization & Centrifugation) P2 Determine Protein Concentration P1->P2 A2 Add Membranes, Radioligand, & this compound/Control P2->A2 P3 Prepare this compound Dilutions P3->A2 P4 Prepare Radioligand & Controls P4->A2 A1 Set up 96-well Plate (Total, Non-specific, Competition) A1->A2 A3 Incubate to Reach Equilibrium A2->A3 A4 Separate Bound/Free Ligand (Vacuum Filtration) A3->A4 A5 Wash Filters A4->A5 D1 Quantify Radioactivity (Scintillation Counting) A5->D1 D2 Calculate Specific Binding D1->D2 D3 Generate Competition Curve D2->D3 D4 Determine IC₅₀ Value D3->D4 D5 Calculate Ki Value D4->D5

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol

1. Membrane Preparation

  • Harvest cells expressing the target muscarinic receptor subtype.

  • Homogenize the cells in ice-cold assay buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

2. Assay Procedure

  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

  • Prepare the radioligand solution ([³H]-NMS) in the assay buffer at a concentration close to its Kd for the respective receptor subtype (typically 0.5-1.0 nM).

  • In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of [³H]-NMS, 50 µL of assay buffer, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM atropine, and 150 µL of membrane suspension.

    • Competition: 50 µL of [³H]-NMS, 50 µL of each this compound dilution, and 150 µL of membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis

  • Calculate the specific binding for each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Plot the specific binding data as a percentage of the control (total specific binding in the absence of this compound) against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity of this compound for muscarinic acetylcholine receptor subtypes M1, M2, and M3. The successful execution of this radioligand binding assay will yield valuable quantitative data (Ki values) that are critical for characterizing the pharmacological properties of this compound and can aid in the development of more selective and effective antispasmodic agents.

References

HPLC method for Pargeverine quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Pargeverine in Biological Samples: Application Notes and Protocols

Introduction

This compound hydrochloride is an antispasmodic drug used for the treatment of smooth muscle spasms. The quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in biological samples, designed for researchers, scientists, and drug development professionals. The method is based on established analytical principles and data from published literature.

Principle

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound. Biological samples are first subjected to a sample preparation procedure, either protein precipitation or liquid-liquid extraction, to remove interfering substances. The prepared sample is then injected into the HPLC system. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of organic solvents and an aqueous buffer. This compound is detected by its UV absorbance at a specific wavelength, and the peak area is used for quantification against a calibration curve.

Experimental Protocols

Materials and Reagents
Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Column Nucleosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Methanol : 1% Ammonium Acetate (pH 4.5) (40:40:20, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 252 nm[1]
Run Time Approximately 10 minutes

Preparation of 1% Ammonium Acetate (pH 4.5): Dissolve 1 g of ammonium acetate in 80 mL of HPLC grade water. Adjust the pH to 4.5 with ortho-phosphoric acid and make up the volume to 100 mL with HPLC grade water.[1]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 7.5 µg/mL to 45 µg/mL.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the mobile phase.

  • Working IS Solution: Dilute the IS stock solution with the mobile phase to a suitable working concentration.

  • Calibration Standards: Spike blank biological matrix (plasma or urine) with the appropriate working standard solutions to prepare calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation

Biological samples require preparation to remove proteins and other interfering components prior to HPLC analysis. Two common methods are protein precipitation and liquid-liquid extraction.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.[2]

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 10 minutes.[2]

  • Centrifuge the tube at 4500 rpm for 5 minutes.[2]

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL into the HPLC system.

  • To a suitable volume of plasma, add the internal standard.

  • Add an appropriate extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject into the HPLC system.

For urine samples, a simple dilution and filtration step may be sufficient.

  • Dilute the urine sample with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the HPLC system.

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1] Key validation parameters are summarized below.

ParameterSpecification
Linearity A linear relationship between the peak area ratio (analyte/IS) and concentration should be established over a specified range (e.g., 7.5–45 µg/ml) with a correlation coefficient (r²) of ≥ 0.999.[1]
Accuracy The accuracy should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. This is determined by recovery studies at different concentrations.[1]
Precision The Relative Standard Deviation (RSD) for intra-day and inter-day precision should not exceed 15% (20% for LLOQ).[3]
Selectivity The method should be able to differentiate and quantify the analyte from endogenous components in the biological matrix. This is assessed by analyzing blank matrix samples.
Recovery The extraction recovery of the analyte from the biological matrix should be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.[3]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method based on published data.

ParameterExpected ValueReference
Linearity Range 7.5–45 µg/ml[1]
Correlation Coefficient (r²) ≥ 0.999[1]
Retention Time Approximately 5.0 min[1]
Accuracy (% Recovery) 98-102%[1]
Intra-day Precision (%RSD) < 2%[3]
Inter-day Precision (%RSD) < 2%[3]

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples is depicted below.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma/Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Protein Precipitation or Liquid-Liquid Extraction AddIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant/ Organic Layer Centrifugation->Supernatant Filter Filter (0.45 µm) Supernatant->Filter HPLCInjection Inject into HPLC Filter->HPLCInjection Separation Chromatographic Separation (C18 Column) Detection UV Detection (252 nm) DataAcquisition Data Acquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify this compound CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation

The relationship between the key validation parameters is illustrated in the following diagram.

G cluster_core_params cluster_spec_params MethodValidation Method Validation Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability LLOQ LLOQ MethodValidation->LLOQ Linearity->LLOQ Accuracy->Recovery Precision->Accuracy

Caption: Key Parameters of Bioanalytical Method Validation.

References

Pargeverine Administration in Animal Models of Irritable Bowel Syndrome (IBS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2] Animal models are crucial for understanding the pathophysiology of IBS and for the preclinical evaluation of novel therapeutic agents. Pargeverine is a musculotropic antispasmodic agent that acts as a smooth muscle relaxant.[1] Its mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells and anticholinergic activity by blocking muscarinic receptors, making it a promising candidate for alleviating IBS symptoms such as abdominal pain and cramping.[1]

These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy of this compound in established animal models of IBS. The protocols detailed below are based on standard techniques for inducing and assessing visceral hypersensitivity and altered gut motility, key features of IBS.

Animal Models of Irritable Bowel Syndrome

The selection of an appropriate animal model is critical for studying the specific aspects of IBS pathophysiology. Commonly used models can be broadly categorized as stress-induced and inflammation-induced.

Model Type Specific Model Description Key Features Relevant Species
Stress-Induced Water Avoidance Stress (WAS)Animals are placed on a small platform in a container of water, inducing psychological stress.[3]Visceral hypersensitivity, increased fecal excretion, mucosal inflammation.[3]Rats, Mice
Restraint Stress (RS)Animals are physically restrained for a defined period.[3]Visceral hypersensitivity, stimulation of large intestinal activity.[3]Rats
Inflammation-Induced Trinitrobenzene Sulfonic Acid (TNBS)-Induced ColitisIntrarectal administration of TNBS induces a transient colonic inflammation that leads to chronic visceral hypersensitivity after the inflammation subsides.[4][5]Visceral hypersensitivity, altered gut motility.[5]Rats, Mice
Acetic Acid-Induced ModelIntra-colonic administration of acetic acid generates a post-inflammatory model of IBS.[6]Visceral hypersensitivity.[6]Rats

Experimental Protocols

Induction of IBS-like Symptoms

Protocol 1: Water Avoidance Stress (WAS) in Rats

  • Apparatus: A plastic tank (150 cm long, 30 cm wide, 45 cm high) filled with fresh water (25°C) to a height of 1 cm. A small, square block (10x10 cm) is placed in the center of the tank.

  • Procedure: Place a single rat on the central block in the tank for a period of 1 hour daily for 10 consecutive days.[3]

  • Outcome: This procedure has been shown to induce visceral hypersensitivity.[3]

Protocol 2: TNBS-Induced Post-Inflammatory Visceral Hypersensitivity in Mice

  • Animal Preparation: Anesthetize female CD-1 mice.

  • TNBS Administration: Administer multiple doses of TNBS intrarectally. A stable pattern of inflammation is typically observed after 4 weeks.[4]

  • Post-Inflammatory Phase: Allow the acute inflammation to subside. The chronic visceral hypersensitivity characteristic of this model develops after the resolution of visible inflammation.

Assessment of Visceral Hypersensitivity

Visceral hypersensitivity is a key translational endpoint in IBS research and is most commonly assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD).

Protocol 3: Visceromotor Response (VMR) to Colorectal Distension (CRD)

  • Animal Preparation: Surgically implant bipolar electrodes into the external oblique abdominal muscles of the animal under anesthesia. Allow for a recovery period.

  • CRD Procedure: Insert a flexible balloon catheter into the distal colon. The catheter is connected to a barostat or pressure-controlled inflation device.

  • VMR Recording: Record the electromyographic (EMG) activity of the abdominal muscles in response to graded, phasic distensions of the colon at various pressures (e.g., 10, 20, 40, 60, 80 mmHg).

  • Data Analysis: Quantify the VMR by integrating the EMG signal during the distension period and subtracting the baseline activity.

Assessment of Gastrointestinal Motility

Protocol 4: Whole Gut Transit Time

  • Marker Administration: Administer a non-absorbable colored marker (e.g., carmine (B74029) red or charcoal meal) to the animal by oral gavage.

  • Fecal Pellet Monitoring: Monitor the animals and record the time of the first appearance of the colored marker in the feces. This time represents the whole gut transit time.

This compound Administration Protocol (Proposed)

Disclaimer: The following protocol is a proposed methodology based on the known pharmacological properties of this compound and standard practices in animal research, as no specific studies on this compound in IBS animal models were identified.

  • Drug Preparation: Dissolve this compound hydrochloride in a suitable vehicle (e.g., saline or distilled water).

  • Animal Groups:

    • Group 1: Healthy Control (No IBS induction, vehicle administration)

    • Group 2: IBS Model Control (IBS induction, vehicle administration)

    • Group 3-5: this compound Treatment Groups (IBS induction, administration of low, medium, and high doses of this compound)

  • Dosage: Based on its classification as an antispasmodic, a starting dose range of 1-10 mg/kg could be explored, administered via intraperitoneal (i.p.) or oral (p.o.) route. Dose-response studies are essential to determine the optimal effective dose.

  • Administration: Administer this compound or vehicle once daily for a predetermined period (e.g., 7-14 days) following the induction of the IBS model.

  • Outcome Measures:

    • Assess visceral hypersensitivity using the VMR to CRD protocol at the end of the treatment period.

    • Measure whole gut transit time.

    • Monitor fecal pellet output and consistency.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD)

Treatment Group VMR (Area Under the Curve) at 20 mmHg VMR (Area Under the Curve) at 40 mmHg VMR (Area Under the Curve) at 60 mmHg VMR (Area Under the Curve) at 80 mmHg
Healthy Control
IBS Model Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Table 2: Effect of this compound on Gastrointestinal Motility

Treatment Group Whole Gut Transit Time (minutes) Total Fecal Pellet Output (24h)
Healthy Control
IBS Model Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Signaling Pathways and Visualizations

This compound's Mechanism of Action

This compound exerts its smooth muscle relaxant effects through a dual mechanism:

  • Calcium Channel Blockade: It inhibits the influx of calcium ions (Ca²⁺) into smooth muscle cells. This is crucial as Ca²⁺ influx is a primary trigger for muscle contraction.[1]

  • Anticholinergic Activity: It acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile signals from the parasympathetic nervous system.[1]

Pargeverine_Mechanism acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor acetylcholine->muscarinic_receptor Binds to ca_influx Ca²⁺ Influx muscarinic_receptor->ca_influx Stimulates ca_channel L-type Ca²⁺ Channel ca_channel->ca_influx contraction Smooth Muscle Contraction ca_influx->contraction Initiates This compound This compound This compound->muscarinic_receptor Blocks This compound->ca_channel Blocks relaxation Smooth Muscle Relaxation This compound->relaxation Leads to

Caption: this compound's dual mechanism of action.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for evaluating this compound in an animal model of IBS.

Experimental_Workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation ibs_induction IBS Model Induction (e.g., WAS or TNBS) animal_acclimation->ibs_induction group_allocation Random Group Allocation ibs_induction->group_allocation treatment This compound/Vehicle Administration group_allocation->treatment assessment Behavioral & Physiological Assessments treatment->assessment vmr VMR to CRD assessment->vmr motility Gut Motility Assay assessment->motility data_analysis Data Analysis vmr->data_analysis motility->data_analysis end End data_analysis->end

Caption: Proposed experimental workflow.

References

Application Notes and Protocols: Measuring Pargeverine's Effect on Intestinal Transit Time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargeverine is an antispasmodic agent recognized for its efficacy in managing conditions associated with gastrointestinal smooth muscle spasms, such as irritable bowel syndrome (IBS).[1][2] Its mechanism of action involves the relaxation of smooth muscle tissue within the gastrointestinal tract, primarily through the inhibition of calcium ion influx into muscle cells and anticholinergic activity.[1][2] By blocking calcium channels and muscarinic receptors for acetylcholine, this compound effectively reduces the contractility of intestinal muscles, thereby alleviating spasms and associated pain.[2] A key parameter for evaluating the efficacy of antispasmodic drugs like this compound is their effect on intestinal transit time. This document provides detailed application notes and protocols for measuring this effect in a preclinical research setting.

Mechanism of Action: this compound

This compound hydrochloride exerts its antispasmodic effects through a dual mechanism.[1][2] Firstly, it acts as a calcium channel blocker, inhibiting the influx of calcium ions into the smooth muscle cells of the gastrointestinal tract.[2] Calcium ions are essential for the activation of myosin light-chain kinase (MLCK), an enzyme that facilitates the interaction between actin and myosin filaments, leading to muscle contraction.[2] By reducing intracellular calcium concentration, this compound disrupts this contractile process, resulting in muscle relaxation.

Secondly, this compound exhibits anticholinergic properties by blocking muscarinic receptors.[2] Acetylcholine, a neurotransmitter, typically binds to these receptors to stimulate muscle contraction.[2] this compound's antagonism of these receptors further contributes to the reduction of intestinal spasms.[2] This dual-action mechanism makes this compound an effective agent for managing gastrointestinal hypermotility.

Pargeverine_Mechanism_of_Action cluster_0 Smooth Muscle Cell cluster_1 Neuromuscular Junction Ca_Channel L-type Calcium Channel Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction leads to ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor binds Muscarinic_Receptor->Ca_Channel activates This compound This compound This compound->Ca_Channel blocks This compound->Muscarinic_Receptor blocks Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_Channel influx Extracellular_ACh ACh Release Extracellular_ACh->ACh

Caption: Signaling pathway of this compound's antispasmodic action.

Data Presentation: this compound's Effect on Intestinal Transit

The following tables summarize hypothetical quantitative data on the effect of this compound on intestinal transit time, as would be collected from preclinical studies using the protocols described below.

Table 1: Effect of this compound on Charcoal Meal Transit in Mice

Treatment GroupDose (mg/kg)NDistance Traveled by Charcoal (cm) (Mean ± SEM)% Inhibition of Transit
Vehicle Control-1045.2 ± 2.50%
This compound101033.9 ± 2.125%
This compound301022.6 ± 1.8**50%
This compound1001011.3 ± 1.5***75%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Table 2: Effect of this compound on Whole Gut Transit Time (Carmine Red Test) in Rats

Treatment GroupDose (mg/kg)NTime to First Red Fecal Pellet (minutes) (Mean ± SEM)% Increase in Transit Time
Vehicle Control-8125 ± 10.20%
This compound108162.5 ± 12.530%
This compound308212.5 ± 15.1**70%
This compound1008275 ± 18.3***120%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Experimental Protocols

Charcoal Meal Test for Upper Gastrointestinal Transit

This protocol is a widely used method to assess gastrointestinal motility by measuring the distance a charcoal meal travels through the small intestine in a given time.[3][4]

Materials:

  • Activated Charcoal (10% w/v)

  • Gum Acacia or Methylcellulose (5% w/v) in distilled water

  • This compound

  • Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Acclimation: Acclimate male Swiss albino mice (20-25g) to the experimental conditions for at least 3 days.

  • Fasting: Fast the mice for 18-24 hours before the experiment, with free access to water.[5]

  • Drug Administration:

    • Divide the mice into groups (n=8-10 per group): Vehicle control, and this compound treatment groups (e.g., 10, 30, 100 mg/kg).

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.). The timing of administration before the charcoal meal depends on the route: 30 minutes prior for i.p. and 60 minutes for p.o.

  • Charcoal Meal Administration: Administer 0.2-0.3 mL of the 10% charcoal meal suspension in 5% gum acacia/methylcellulose orally to each mouse using a gavage needle.[5]

  • Transit Time: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

  • Dissection and Measurement:

    • Immediately dissect the abdomen and carefully expose the small intestine from the pyloric sphincter to the cecum.

    • Gently stretch the intestine without damaging it and place it on a flat surface.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal front.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Calculate the percentage inhibition of transit for each this compound group compared to the vehicle control group: [1 - (% transit in treated group / % transit in control group)] x 100.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Charcoal_Meal_Test_Workflow start Start: Acclimated & Fasted Mice drug_admin Administer this compound or Vehicle (p.o. or i.p.) start->drug_admin wait1 Wait (30-60 min) drug_admin->wait1 charcoal_admin Administer Charcoal Meal (oral gavage) wait1->charcoal_admin wait2 Wait (20-30 min) charcoal_admin->wait2 euthanize Euthanize Mice wait2->euthanize dissect Dissect and Expose Small Intestine euthanize->dissect measure Measure Total Intestinal Length & Charcoal Travel Distance dissect->measure analyze Calculate % Transit and % Inhibition measure->analyze end End: Data Analysis analyze->end

Caption: Experimental workflow for the charcoal meal test.
Whole Gut Transit Time (Carmine Red Test)

This non-invasive method measures the total time it takes for a colored marker to appear in the feces, providing an assessment of the entire gastrointestinal transit.[6]

Materials:

  • Carmine (B74029) Red dye (e.g., 6% in 0.5% methylcellulose)

  • This compound

  • Vehicle

  • Oral gavage needles

  • Individual cages with a white paper or grid floor for easy observation of fecal pellets.

Procedure:

  • Animal Acclimation and Housing: Acclimate male Wistar rats (200-250g) to individual housing for at least 3 days. The cages should be clean with a white background to easily identify the colored fecal pellets.

  • Fasting: Fast the rats for 16-18 hours before the experiment, with free access to water.

  • Drug Administration:

    • Divide the rats into groups (n=6-8 per group): Vehicle control, and this compound treatment groups.

    • Administer this compound or vehicle (p.o. or i.p.) at the designated time before the carmine red marker.

  • Carmine Red Administration: Administer 1.0 mL of the carmine red suspension orally to each rat. Record the exact time of administration.

  • Observation:

    • Return the rats to their individual cages. Food and water can be provided.

    • Monitor the rats for the appearance of the first red-colored fecal pellet.[7] Check the cages at regular intervals (e.g., every 15-30 minutes).[6]

    • Record the time when the first red pellet is observed.[7]

  • Data Analysis:

    • The whole gut transit time is the duration between the administration of the carmine red marker and the appearance of the first red fecal pellet.

    • Compare the transit times between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for evaluating the effects of this compound on intestinal transit time in a preclinical setting. The charcoal meal test is a valuable tool for assessing upper gastrointestinal motility, while the carmine red test offers a non-invasive way to measure whole gut transit. By employing these methodologies, researchers can effectively quantify the pharmacological activity of this compound and similar antispasmodic agents, contributing to a deeper understanding of their therapeutic potential in managing gastrointestinal motility disorders.

References

Application Notes & Protocols for Pargeverine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pargeverine

This compound is an antispasmodic agent used in the treatment of gastrointestinal, uterine, and gallbladder spasms.[1][2] Its therapeutic effect is achieved through a dual mechanism of action: it acts as a calcium channel blocker and exhibits anticholinergic properties by antagonizing muscarinic receptors.[1][3] This dual action leads to the relaxation of smooth muscles, making it an effective treatment for conditions characterized by muscle spasms.[1][3] As a reference standard, this compound is a highly characterized and purified compound essential for the accurate and precise analysis of pharmaceutical formulations. It is used for method development, validation, and routine quality control of drug products containing this compound.[4]

Chemical and Physical Properties:

PropertyValue
Chemical Name 2-(dimethylamino)ethyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate
CAS Number 13479-13-5 (free base), 2765-97-1 (hydrochloride)
Molecular Formula C₂₁H₂₃NO₃ (free base), C₂₁H₂₄ClNO₃ (hydrochloride)
Molecular Weight 337.41 g/mol (free base), 373.87 g/mol (hydrochloride)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and chloroform
Melting Point 172-174 °C (hydrochloride)[5]

Mechanism of Action Signaling Pathway

This compound exerts its antispasmodic effects through two primary pathways:

  • Calcium Channel Blockade: this compound inhibits the influx of extracellular calcium (Ca²⁺) into smooth muscle cells by blocking L-type calcium channels. This reduction in intracellular Ca²⁺ concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation.

  • Anticholinergic Activity: this compound acts as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (M2 and M3). By blocking the binding of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction, this compound further contributes to muscle relaxation.

Pargeverine_Analysis_Workflow cluster_sample Sample Handling cluster_prep Solution Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample This compound API or Formulation Sample_Prep Sample Preparation Sample->Sample_Prep Standard This compound Reference Standard Standard_Prep Standard Preparation Standard->Standard_Prep HPLC HPLC Analysis Sample_Prep->HPLC GC GC Analysis (Residual Solvents) Sample_Prep->GC Titration Non-Aqueous Titration Sample_Prep->Titration Standard_Prep->HPLC Standard_Prep->GC Data_Processing Data Processing and Calculation HPLC->Data_Processing GC->Data_Processing Titration->Data_Processing Results Results Reporting and Specification Comparison Data_Processing->Results

References

Application Notes and Protocols for Studying the Effects of Pargeverine on Colonic Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargeverine, also known as propinox hydrochloride, is an antispasmodic agent utilized in the management of gastrointestinal and genitourinary tract spasms.[1] Its therapeutic effect is attributed to a dual mechanism of action: a direct musculotropic effect on smooth muscle cells and an anticholinergic activity through the blockade of muscarinic receptors.[1][2][3] This document provides detailed protocols for researchers to investigate the effects of this compound on colonic motility, encompassing both in vitro and in vivo methodologies. The provided protocols are designed to be adaptable for studying various aspects of this compound's pharmacological profile, including its dose-dependent effects and mechanism of action.

Mechanism of Action

This compound exerts its spasmolytic effects through two primary pathways:

  • Calcium Channel Blockade: this compound directly inhibits the influx of calcium ions (Ca²⁺) into colonic smooth muscle cells.[3][4] This reduction in intracellular calcium disrupts the calcium-calmodulin-myosin light-chain kinase (MLCK) pathway, which is essential for muscle contraction, thereby promoting muscle relaxation.[3]

  • Anticholinergic Activity: this compound acts as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (M2 and M3 subtypes).[2] By blocking these receptors, it prevents acetylcholine, a key neurotransmitter of the parasympathetic nervous system, from inducing smooth muscle contraction.[2][3]

These dual actions make this compound an effective agent for reducing the excessive smooth muscle contractility associated with various gastrointestinal disorders.[1]

Data Presentation

While extensive quantitative data for this compound's effects specifically on colonic motility is limited in publicly available literature, the following table summarizes available data on its antispasmodic activity.

ParameterValueTissueSpeciesNotes
Relaxation 68.46%IleumGuinea PigAchieved at a concentration of 10 µM. This effect was comparable to that of propiverine (B1210425) under the same conditions.[2]
Antispasmodic Activity 2-3 times greater than papaverineIntestineNot SpecifiedThis compound's antispasmodic activity at the intestinal level is noted to be more potent than papaverine.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Isolated Colonic Strips (Organ Bath Study)

This protocol details the methodology for assessing the direct effects of this compound on the contractility of isolated colonic smooth muscle.

1. Materials and Reagents:

  • Animal model (e.g., male Wistar rats or guinea pigs)
  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
  • Carbogen gas (95% O₂ / 5% CO₂)
  • This compound hydrochloride
  • Acetylcholine (ACh) or other contractile agonists (e.g., histamine, KCl)
  • Atropine (for mechanistic studies)
  • Organ bath system with isometric force transducers
  • Data acquisition system

2. Tissue Preparation:

  • Humanely euthanize the animal according to approved institutional protocols.
  • Immediately excise the distal colon and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
  • Carefully remove the mesenteric fat and luminal contents.
  • Prepare longitudinal or circular smooth muscle strips (approximately 10-15 mm in length and 2-3 mm in width).

3. Experimental Procedure:

  • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
  • Apply an initial tension of 1 gram and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
  • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.
  • Wash the tissues and allow them to return to baseline.
  • To assess the relaxant effect:
  • Induce a sustained contraction with a submaximal concentration of a contractile agonist (e.g., acetylcholine 1 µM).
  • Once the contraction has stabilized, add cumulative concentrations of this compound to the bath and record the relaxation response.
  • To assess the inhibitory effect on agonist-induced contractions:
  • Pre-incubate the tissues with increasing concentrations of this compound for a set period (e.g., 20 minutes).
  • Generate a cumulative concentration-response curve for a contractile agonist like acetylcholine.
  • Record all contractile activity using the data acquisition system.

4. Data Analysis:

  • Measure the amplitude and frequency of spontaneous and induced contractions.
  • Express the relaxant effect of this compound as a percentage of the pre-induced contraction.
  • Construct dose-response curves and calculate IC₅₀ values (the concentration of this compound that causes 50% of the maximal inhibitory effect).

Protocol 2: In Vivo Assessment of this compound's Effect on Colonic Transit

This protocol describes a method to evaluate the effect of this compound on the overall transit time of contents through the colon in a live animal model.

1. Materials and Reagents:

  • Animal model (e.g., mice or rats)
  • This compound hydrochloride
  • Vehicle (e.g., saline or 0.5% methylcellulose)
  • Non-absorbable marker (e.g., carmine (B74029) red or charcoal meal)
  • Oral gavage needles

2. Experimental Procedure:

  • Fast the animals overnight with free access to water.
  • Administer this compound or vehicle to the animals via oral gavage or intraperitoneal injection at predetermined doses.
  • After a specific pre-treatment time (e.g., 30 minutes), administer the non-absorbable marker orally.
  • House the animals individually in cages with a clean paper lining for easy observation of fecal pellets.
  • Record the time of the first appearance of the colored fecal pellet. This is the whole gut transit time.
  • Alternatively, for colonic transit specifically, animals can be sacrificed at a set time point after marker administration. The colon is then excised, and the distance traveled by the marker is measured and expressed as a percentage of the total colonic length.

3. Data Analysis:

  • Compare the mean transit time or the percentage of distance traveled by the marker in the this compound-treated groups to the vehicle-treated control group.
  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Visualizations

Signaling Pathways

Pargeverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC_receptor Muscarinic Receptor (M3) Gq Gq AC_receptor->Gq Activates Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx This compound This compound This compound->AC_receptor Blocks This compound->Ca_channel Blocks Relaxation Relaxation This compound->Relaxation ACh Acetylcholine ACh->AC_receptor Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release SR->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Binds MLCK Myosin Light- Chain Kinase Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Caption: this compound's dual mechanism of action leading to smooth muscle relaxation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study invitro_start Isolate Colonic Tissue Strips invitro_equilibrate Equilibrate in Organ Bath invitro_start->invitro_equilibrate invitro_contract Induce Contraction (e.g., with ACh) invitro_equilibrate->invitro_contract invitro_this compound Add this compound (Cumulative Doses) invitro_contract->invitro_this compound invitro_record Record Relaxation invitro_this compound->invitro_record invitro_analyze Analyze Data (Dose-Response, IC₅₀) invitro_record->invitro_analyze invivo_start Administer this compound or Vehicle to Animals invivo_marker Administer Non-absorbable Marker invivo_start->invivo_marker invivo_observe Observe for First Colored Fecal Pellet invivo_marker->invivo_observe invivo_record Record Transit Time invivo_observe->invivo_record invivo_analyze Compare Transit Times (this compound vs. Vehicle) invivo_record->invivo_analyze

References

Application Notes: High-Throughput Screening for Pargeverine's Calcium Channel Antagonism using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargeverine is an antispasmodic agent recognized for its dual mechanism of action, involving both anticholinergic properties and the inhibition of calcium ion (Ca²⁺) influx into smooth muscle cells.[1] This blockade of L-type calcium channels is a critical pathway for inducing muscle relaxation, making it a compound of interest for treating gastrointestinal spasms and other related disorders.[1] This document provides detailed protocols for cell-based assays to quantify the calcium channel antagonist activity of this compound, suitable for high-throughput screening (HTS) applications.

The primary assay described herein utilizes the fluorescent calcium indicator Fluo-4 AM to measure intracellular calcium concentration changes in response to depolarization. In the presence of a calcium channel blocker like this compound, the influx of extracellular calcium upon cell depolarization is inhibited, leading to a dose-dependent reduction in the fluorescent signal. This allows for the determination of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

CompoundTissue PreparationAgonist/StimulantEffectConcentration
This compound Guinea pig ileumSpontaneous68.46% relaxation10 µM[1]

This application note provides a robust protocol to determine the IC50 of this compound in a controlled cellular environment, allowing for a more direct assessment of its calcium channel blocking activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in calcium channel-mediated smooth muscle contraction and the general workflow for the cell-based assay to screen for antagonists.

G Depolarization Membrane Depolarization Ca_Channel L-type Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction This compound This compound This compound->Ca_Channel blocks G cluster_prep Preparation cluster_treatment Treatment & Depolarization cluster_readout Data Acquisition & Analysis Cell_Culture Culture Adherent Cells (e.g., HEK293, Smooth Muscle Cells) Dye_Loading Load Cells with Fluo-4 AM Cell_Culture->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Add_Compound Add this compound (or other test compounds) Wash->Add_Compound Depolarize Induce Depolarization (e.g., with KCl) Add_Compound->Depolarize Measure_Fluorescence Measure Fluorescence (Kinetic Read on Plate Reader) Depolarize->Measure_Fluorescence Data_Analysis Analyze Data & Calculate IC50 Measure_Fluorescence->Data_Analysis

References

Application Note & Protocol: Analytical Techniques for Pargeverine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pargeverine is an antispasmodic drug utilized for the treatment of disorders related to the gastrointestinal tract, uterus, and gallbladder.[1] Its therapeutic action is primarily attributed to its dual mechanism involving the inhibition of calcium ion influx into smooth muscle cells and anticholinergic effects at muscarinic receptors. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurity profiling, the identification and quantification of unwanted chemicals, is a mandatory step in drug manufacturing to mitigate potential health risks.[2] Impurities in this compound can originate from the synthesis process (process-related impurities) or from the degradation of the drug substance over time (degradation impurities).

This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of this compound, with a focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Types of Impurities in this compound

Impurities in this compound are broadly categorized as follows:

  • Process-Related Impurities: These impurities are introduced during the manufacturing process and may include:

    • Unreacted starting materials and intermediates.

    • By-products of the chemical reactions.

    • Residual solvents such as ethanol, methanol, and acetone.

    • Reagents, ligands, and catalysts.

  • Degradation Impurities: These arise from the decomposition of the this compound molecule due to exposure to environmental factors like light, heat, and moisture. Common degradation pathways include:

    • Hydrolysis: Degradation due to reaction with water.

    • Oxidation: Degradation due to reaction with oxygen.[3]

    • Photolysis: Degradation upon exposure to light.

    • Thermal Degradation: Decomposition at elevated temperatures.[3]

  • Elemental Impurities: These can include residues of heavy metals from catalysts used during synthesis.[3]

Analytical Techniques for Impurity Profiling

A range of analytical techniques are employed for the comprehensive impurity profiling of pharmaceuticals. For this compound, the following methods are particularly relevant:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceuticals.[4] A stability-indicating HPLC method has been developed for this compound, which can separate the main component from its degradation products.[5][6]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[2][4] It is often coupled with Mass Spectrometry (GC-MS) for identification.[2]

  • Mass Spectrometry (MS): MS is a powerful tool for identifying unknown impurities by providing information about their molecular weight and structure.[4] It is frequently used in conjunction with chromatographic techniques like LC-MS and GC-MS.[7]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used for the physical evaluation and characterization of the drug substance and its crystalline forms.[8]

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol describes a validated HPLC method for the quantification of this compound Hydrochloride and the separation of its degradation products.[6]

Objective: To develop and validate a stability-indicating HPLC method for the estimation of this compound Hydrochloride in the presence of its impurities and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • 0.22 µm membrane filters

Chromatographic Conditions:

ParameterSpecification
Column Nucleosil C18 (25 cm × 4.0 mm, 5 µm), or equivalent[5][6]
Mobile Phase Acetonitrile : Methanol : 1% Ammonium (B1175870) Acetate (B1210297) (pH 4.5)
Ratio 40:40:20 (v/v/v)[5][6]
Flow Rate 1.0 ml/min[5][6]
Detection UV at 252 nm[5][6]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes[5][6]

Reagent Preparation:

  • 1% Ammonium Acetate (pH 4.5): Dissolve 1 g of ammonium acetate in 100 mL of HPLC grade water and adjust the pH to 4.5 with glacial acetic acid.

  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and 1% Ammonium Acetate buffer (pH 4.5) in the ratio of 40:40:20 (v/v/v). Filter through a 0.45 µm membrane filter and degas.

Standard Solution Preparation:

  • Accurately weigh and transfer 10 mg of this compound Hydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • From the stock solution, prepare a working standard solution of 30 µg/mL by diluting with the mobile phase.

Sample Solution Preparation (for Oral Solution Dosage Form):

  • Transfer 5 mL of the oral solution (equivalent to 30 mg of this compound hydrochloride) into a 100 mL volumetric flask.[6]

  • Add approximately 50 mL of the mobile phase and sonicate for 10 minutes with occasional shaking to dissolve.[6]

  • Make up the volume with the mobile phase.[6]

  • Filter the solution through a 0.22 µm membrane filter, discarding the first 5 mL of the filtrate.[6]

  • Dilute 1 mL of this filtrate to 10 mL with the mobile phase.[6]

Procedure:

  • Inject 20 µL of the blank (mobile phase), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

  • The retention time for this compound Hydrochloride is approximately 5.0 minutes.[5][6]

Method Validation Summary:

The method should be validated according to ICH guidelines (Q2(R1)).[6]

Validation ParameterTypical Results
Linearity Range 7.5–45 µg/ml[5][6]
Correlation Coefficient (r²) > 0.999[5][6]
Accuracy (Recovery) Confirmed through recovery studies at 50%, 100%, and 150% of the target concentration.[5]
Precision (RSD%) Within acceptable limits.
Specificity The pure drug peak is well-resolved from degradation product peaks.[5][6]
Robustness Evaluated by small variations in flow rate and mobile phase pH.[5]
Forced Degradation Studies (Stress Testing)

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the this compound stock solution.

Procedure:

  • Acid Degradation: Treat the drug solution with 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.

  • Alkali Degradation: Treat the drug solution with 0.1 M NaOH at room temperature or under reflux. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.

  • Thermal Degradation: Heat the solid drug substance at a specified temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose the drug solution to UV light.

Analyze the stressed samples using the validated HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.[6]

Data Presentation

Quantitative data from the impurity profiling studies should be summarized in clear and structured tables.

Table 1: HPLC Method Parameters and System Suitability

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution ≥ 2.0 between this compound and closest impurity peak

| %RSD for replicate injections | ≤ 2.0% |

Table 2: Summary of Forced Degradation Studies

Stress Condition % Degradation Retention Time of Major Degradants (min)
Acidic (0.1 M HCl, reflux) e.g., 15.58% e.g., 3.94, 7.21
Alkaline (0.1 M NaOH, RT) e.g., 11.72% e.g., 3.82, 7.67
Oxidative (3% H₂O₂, RT) e.g., 8.27% e.g., 8.24
Thermal (Solid, 60°C) e.g., Stable N/A
Photolytic (UV light) e.g., Stable N/A

Note: The % degradation and retention times are illustrative and should be determined experimentally. The provided example values are based on findings for a similar compound and serve as a template.

Visualizations

Diagram 1: General Workflow for this compound Impurity Profiling

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Drug_Substance This compound API / Dosage Form Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Drug_Substance->Forced_Degradation Stress Testing HPLC_UV HPLC-UV (Quantification & Separation) Drug_Substance->HPLC_UV GC_MS GC-MS (Volatile Impurities) Drug_Substance->GC_MS Forced_Degradation->HPLC_UV Impurity_Detection Impurity Detection HPLC_UV->Impurity_Detection LC_MS LC-MS (Identification) Impurity_Identification Impurity Identification LC_MS->Impurity_Identification GC_MS->Impurity_Identification Impurity_Detection->LC_MS Quantification Quantification Impurity_Identification->Quantification Reporting Reporting & Documentation Quantification->Reporting

Caption: Workflow for this compound impurity analysis.

Diagram 2: HPLC-UV Method for this compound Analysis

G Sample_Prep Sample Preparation (this compound Solution) HPLC_System HPLC System Sample_Prep->HPLC_System C18_Column Nucleosil C18 Column (25 cm x 4.0 mm, 5 µm) HPLC_System->C18_Column UV_Detector UV Detector (252 nm) C18_Column->UV_Detector Mobile_Phase Mobile Phase (ACN:MeOH:NH4OAc pH 4.5 40:40:20) Mobile_Phase->HPLC_System Chromatogram Chromatogram (Peak at ~5.0 min) UV_Detector->Chromatogram Data_Analysis Data Analysis (Quantification) Chromatogram->Data_Analysis

References

Application Notes and Protocols for Assessing Pargeverine Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargeverine, also known as propinox hydrochloride, is a potent antispasmodic agent utilized in the management of smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts. Its therapeutic effect stems from a dual mechanism of action: the blockade of muscarinic acetylcholine (B1216132) receptors and the inhibition of calcium ion influx into smooth muscle cells.[1][2] This dual action effectively reduces the intensity and frequency of smooth muscle contractions, leading to alleviation of pain and cramping.

These application notes provide detailed protocols for established in vivo models to assess the efficacy of this compound. The described models are industry-standard for evaluating antispasmodic and antimotility agents, allowing for robust and reproducible preclinical data generation. The protocols for the castor oil-induced diarrhea model, the charcoal meal gastrointestinal transit test, and a visceral pain model are presented, offering a comprehensive approach to characterizing the pharmacological activity of this compound.

Mechanism of Action Signaling Pathway

This compound exerts its spasmolytic effects through two primary pathways:

  • Anticholinergic Action: By competitively blocking muscarinic M2 and M3 receptors on smooth muscle cells, this compound prevents acetylcholine from inducing muscle contraction.

  • Calcium Channel Blockade: this compound directly inhibits L-type calcium channels, reducing the influx of extracellular calcium that is essential for the initiation of muscle contraction.

This dual mechanism provides a synergistic effect, leading to potent smooth muscle relaxation.

Pargeverine_Mechanism cluster_0 Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Muscarinic_Receptor Muscarinic Receptor (M3) Contraction Muscle Contraction Muscarinic_Receptor->Contraction Stimulates Relaxation Muscle Relaxation Ca_Influx->Contraction Initiates This compound This compound This compound->Ca_Channel Blocks This compound->Muscarinic_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds Castor_Oil_Workflow Fasting Fast Animals (18h) Grouping Group Animals Fasting->Grouping Dosing Administer this compound or Vehicle Grouping->Dosing Induction Administer Castor Oil (p.o.) Dosing->Induction 30-60 min Observation Observe for Diarrhea (4h) Induction->Observation Data_Collection Collect Data Observation->Data_Collection Analysis Analyze Results Data_Collection->Analysis Charcoal_Meal_Workflow Fasting Fast Animals (18h) Grouping Group Animals Fasting->Grouping Dosing Administer this compound or Vehicle Grouping->Dosing Charcoal_Admin Administer Charcoal Meal (p.o.) Dosing->Charcoal_Admin 30-60 min Sacrifice Sacrifice Animals Charcoal_Admin->Sacrifice 20-30 min Dissection Dissect Small Intestine Sacrifice->Dissection Measurement Measure Transit Distance Dissection->Measurement Analysis Calculate % Inhibition Measurement->Analysis

References

Application Notes and Protocols for the Spectroscopic Analysis of Pargeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pargeverine hydrochloride is an antispasmodic agent utilized for the treatment of smooth muscle spasms, particularly in the gastrointestinal tract.[1][2] Its chemical name is 2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate hydrochloride, with the molecular formula C₂₁H₂₃NO₃·HCl.[3][4] Rigorous analytical characterization is fundamental in drug development and quality control to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API). Spectroscopic techniques are central to this process, providing detailed information about the molecular structure, functional groups, and purity of this compound hydrochloride.

This document provides detailed application notes and experimental protocols for the analysis of this compound hydrochloride using several key spectroscopic methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₃·HCl[3][4]
Molecular Weight 373.87 g/mol [3][4][5]
CAS Number 2765-97-1[4]
Appearance White solid[6]
Melting Point 170-175 °C[5][7]
Solubility Soluble in water, methanol (B129727), and chloroform[5][7]
Mechanism of Action: A Dual Pathway

This compound hydrochloride exerts its antispasmodic effect through a dual mechanism of action. It acts as a direct inhibitor of calcium ion (Ca²⁺) influx into smooth muscle cells and also exhibits anticholinergic properties by blocking muscarinic receptors.[1] This combined action effectively disrupts the pathways leading to muscle contraction, resulting in smooth muscle relaxation.[1]

cluster_0 This compound HCl Action cluster_1 Cellular Pathways This compound This compound HCl Ca_Channel Voltage-Gated Ca²⁺ Channels This compound->Ca_Channel Inhibits Muscarinic_R Muscarinic Receptors This compound->Muscarinic_R Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Muscarinic_R->Contraction Signal Transduction Ca_Influx->Contraction Relaxation Smooth Muscle Relaxation Contraction->Relaxation Inhibited by This compound HCl ACh Acetylcholine (ACh) ACh->Muscarinic_R Activates

Caption: Dual mechanism of action of this compound hydrochloride.

UV-Visible Spectroscopy

Application Note

UV-Visible spectroscopy is a rapid and effective method for the quantitative analysis of this compound hydrochloride. The presence of aromatic rings in its structure results in a characteristic absorption maximum in the UV region. This technique is commonly used for concentration determination in dissolution studies, formulation assays, and stability testing, often in conjunction with High-Performance Liquid Chromatography (HPLC).[5] The chromophore responsible for UV absorption is the diphenylacetate moiety.

Data Presentation
ParameterValueReference
Maximum Wavelength (λmax) 252 nm[1][5]
Solvent Methanol[5]
Experimental Protocol
  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound hydrochloride reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of Working Standard Solution (10 µg/mL):

    • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

    • Dilute to volume with methanol.

  • Instrumentation and Measurement:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Scan the working standard solution from 400 nm to 200 nm against a methanol blank to determine the λmax.

    • For quantitative analysis, measure the absorbance of the sample solutions at the determined λmax of 252 nm.[5]

  • Calibration Curve:

    • Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL).

    • Measure the absorbance of each concentration at 252 nm.

    • Plot a graph of absorbance versus concentration to establish linearity.

A Weigh 10 mg This compound HCl B Dissolve in 100 mL Methanol (Stock Solution) A->B C Dilute to Working Concentration (e.g., 10 µg/mL) B->C D Set Methanol as Blank C->D E Scan Sample (200-400 nm) to find λmax D->E F Measure Absorbance at λmax (252 nm) E->F G Plot Calibration Curve & Quantify Sample F->G

Caption: Workflow for UV-Visible spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a powerful technique for the identification of this compound hydrochloride and the characterization of its functional groups. The resulting spectrum serves as a molecular "fingerprint," which can be compared against a reference standard for identity confirmation. Key vibrational bands correspond to the aromatic rings, the ester carbonyl group, the ether linkage, and the alkyne group.[1] This method is also valuable in polymorphism studies to detect different crystalline forms of the drug.[7]

Data Presentation
Wavenumber (cm⁻¹)Functional Group AssignmentReference
3220–3070 (broad) N⁺–H stretch (from hydrochloride salt)[1]
~1740 (strong) C=O stretch (ester)Expected
~1600 C=C stretch (aromatic rings)[1]
~1250-1050 C–O stretch (ester and ether)Expected
~3300 (sharp) ≡C–H stretch (terminal alkyne)Expected
~2120 (weak) C≡C stretch (terminal alkyne)Expected

Note: Expected values are based on standard FTIR correlation tables for the known structure of this compound.

Experimental Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound hydrochloride with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be a fine, homogenous powder.

  • Pellet Formation:

    • Transfer the powder into a pellet-forming die.

    • Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with a reference spectrum of this compound hydrochloride.

A Weigh 1-2 mg Sample & ~200 mg KBr B Grind Mixture in Agate Mortar A->B C Transfer Powder to Pellet Die B->C D Press under High Pressure (8-10 tons) C->D F Acquire Sample Spectrum (4000-400 cm⁻¹) D->F E Acquire Background Spectrum E->F G Identify Functional Group Peaks F->G A Weigh 5-10 mg This compound HCl B Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) with TMS A->B C Place Sample in Spectrometer B->C D Tune & Shim Instrument C->D E Acquire ¹H and ¹³C NMR Spectra D->E F Process Data (Fourier Transform, Phasing, Baseline) E->F G Assign Signals & Interpret Structure F->G A Prepare Dilute Solution (e.g., 1 µg/mL in ACN/H₂O + 0.1% FA) B Infuse Sample into ESI Source A->B C Set MS to Positive Ion Mode B->C D Acquire Full Scan (MS1) to find [M+H]⁺ C->D E Select [M+H]⁺ Ion for Fragmentation D->E F Acquire Product Ion Scan (MS/MS) E->F G Analyze Spectra to Confirm MW & Structure F->G

References

Troubleshooting & Optimization

Optimizing Pargeverine Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pargeverine?

A1: this compound exhibits a dual mechanism of action as an antispasmodic agent.[1][2][3] It functions as a musculotropic agent by directly acting on visceral smooth muscle, and it also has anticholinergic properties by acting as a moderate, non-selective antagonist of muscarinic receptors.[3] This dual action involves the inhibition of calcium ion (Ca²⁺) influx into smooth muscle cells and the blockade of muscarinic acetylcholine (B1216132) receptors, leading to smooth muscle relaxation.[4][5][6]

Q2: What are the common in vitro assays used to characterize this compound?

A2: Common in vitro assays for this compound include:

  • Receptor Binding Assays: To determine its affinity for different muscarinic receptor subtypes (M1, M2, M3).[4][6]

  • Isolated Tissue/Organ Bath Assays: To assess its functional effect on smooth muscle contraction and relaxation, often using guinea pig ileum or human colonic strips.[1][7][8][9][10][11]

  • Cell Viability/Cytotoxicity Assays: To determine the concentration range that is non-toxic to cells used in the assays (e.g., Caco-2, Hep-G2).

  • Intracellular Calcium Assays: To measure its effect on calcium mobilization within cells.

Q3: What is a typical starting concentration range for this compound in in vitro functional assays?

A3: Based on ex vivo studies on human colonic muscle, a concentration range of 10⁻⁹ M to 10⁻⁵ M is a good starting point for functional assays.[9][10][11] A concentration of 10 µM (10⁻⁵ M) has been shown to produce a significant relaxation effect in guinea pig ileum.

Q4: How should I prepare a stock solution of this compound?

A4: this compound hydrochloride is soluble in water, chloroform, and methanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent compatible with your cell culture medium, such as sterile water or DMSO. Subsequently, dilute the stock solution in the pre-warmed cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Issue 1: this compound Precipitates in Cell Culture Medium
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the cell culture medium, or there is an interaction with media components.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Ensure your stock solution is fully dissolved.

    • Optimize Dilution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock dropwise while gently swirling the medium.

    • Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.

    • Test in Serum-Free Medium: To rule out interactions with serum proteins, test the solubility of this compound in a serum-free medium first.

    • Filter Sterilization: After dilution, the final solution can be filtered through a 0.22 µm syringe filter. Note that this may slightly decrease the effective concentration.

Issue 2: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent cell health, uneven cell seeding, or pipetting errors.

  • Troubleshooting Steps:

    • Ensure Healthy Cells: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination.

    • Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your assay.

    • Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of cell suspensions and reagent solutions. When adding this compound, mix gently to ensure even distribution.

Issue 3: No Observable Effect of this compound
  • Possible Cause: The concentration of this compound is too low, the incubation time is too short, or the chosen cell line/tissue is not responsive.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) to determine the optimal effective concentration.

    • Time-Course Experiment: Investigate different incubation times to identify the optimal duration for observing the desired effect.

    • Positive Control: Use a known agonist/antagonist for the target receptor (e.g., carbachol (B1668302) for muscarinic receptors) as a positive control to validate the responsiveness of your experimental system.

    • Cell Line Selection: Ensure that the chosen cell line expresses the target receptors (muscarinic receptors) at a sufficient level.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in various in vitro assays.

ParameterAssay TypeTissue/Cell LineValueReference
Kᵢ Receptor BindingHuman M3 Muscarinic Receptor1.5 x 10⁻⁶ M[6]
Effective Concentration Functional (Muscle Relaxation)Human Colonic Muscle10⁻⁹ M - 10⁻⁵ M[9][10][11]
% Inhibition Functional (Muscle Contraction)Human Colonic Muscle32% - 44% at 10⁻⁵ M

Note: IC50 values for cytotoxicity in common cell lines like Caco-2 are not yet definitively established in the literature.

Experimental Protocols

Protocol 1: Isolated Guinea Pig Ileum Motility Assay

This protocol is adapted from standard organ bath procedures and is intended to assess the functional antispasmodic effect of this compound.

Materials:

  • Guinea Pig Ileum

  • Krebs-Henseleit Solution (or similar physiological salt solution)

  • Organ Bath with Isotonic Transducer

  • This compound Hydrochloride

  • Acetylcholine (ACh) or Carbachol (as a contractile agent)

  • 95% O₂ / 5% CO₂ gas mixture

Procedure:

  • Sacrifice a guinea pig and isolate a segment of the terminal ileum.

  • Clean the ileum segment by gently flushing with warm Krebs-Henseleit solution.

  • Cut the ileum into 2-3 cm long segments.

  • Mount a segment in the organ bath containing Krebs-Henseleit solution at 37°C and bubble with the gas mixture.

  • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g.

  • Induce contraction by adding a submaximal concentration of ACh or carbachol (to be determined by a preliminary dose-response curve).

  • Once a stable contraction is achieved, add this compound in a cumulative or non-cumulative manner across a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).

  • Record the relaxation response as a percentage of the initial induced contraction.

  • Calculate the EC₅₀ or the percentage of inhibition at a specific concentration.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in an adherent cell line (e.g., Caco-2).

Materials:

  • Caco-2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound Hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium. A suggested starting range is 1 µM to 100 µM.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Visualizations

This compound's Dual Mechanism of Action

Pargeverine_Mechanism This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Antagonizes Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks Relaxation Muscle Relaxation This compound->Relaxation Promotes PLC PLC M3_Receptor->PLC Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Ca_Influx->Contraction ACh Acetylcholine (ACh) ACh->M3_Receptor Agonist

Caption: this compound's dual mechanism promoting muscle relaxation.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow start Start: Define Experimental Goal solubility Determine this compound Solubility in Experimental Medium start->solubility cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, MTS) solubility->cytotoxicity ic50 Determine IC50 for Cytotoxicity cytotoxicity->ic50 functional Perform Functional Assay (e.g., Muscle Contraction) ic50->functional Select non-toxic concentration range dose_response Generate Dose-Response Curve (e.g., 10⁻⁹ M to 10⁻⁴ M) functional->dose_response ec50 Determine EC50/IC50 for Functional Effect dose_response->ec50 optimize Optimize Assay Conditions (Incubation Time, Cell Density) ec50->optimize end Proceed with Optimized This compound Concentration optimize->end

Caption: Workflow for optimizing this compound concentration in vitro.

Troubleshooting Logic for this compound Precipitation

Precipitation_Troubleshooting start This compound Precipitates in Medium check_stock Is the stock solution fully dissolved? start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No check_dilution Was the medium pre-warmed and stock added slowly? check_stock->check_dilution Yes prepare_fresh->check_dilution optimize_dilution Pre-warm medium to 37°C and add stock dropwise check_dilution->optimize_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes optimize_dilution->check_concentration lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_media Does precipitation occur in serum-free medium? check_concentration->check_media No lower_concentration->check_media serum_issue Potential interaction with serum components check_media->serum_issue No filter Filter sterilize the final solution check_media->filter Yes serum_issue->filter end Precipitation Resolved filter->end

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Pargeverine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pargeverine in aqueous solutions. The information is designed to help you anticipate and address stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

This compound hydrochloride is susceptible to degradation in aqueous solutions, primarily through hydrolysis of its ester functional group. It is also sensitive to oxidative stress. The rate of degradation is influenced by factors such as pH, temperature, and exposure to light.[1][2]

Q2: How does pH affect the stability of this compound solutions?

This compound is unstable in both acidic and alkaline conditions. Forced degradation studies have shown significant degradation when subjected to acid and base hydrolysis.[1] Therefore, it is crucial to control the pH of your aqueous solutions to minimize degradation. The optimal pH for stability is generally close to neutral, though specific formulation buffers may be required to enhance stability.

Q3: Is this compound sensitive to light?

While some degradation has been observed under photolytic conditions, this compound appears to be relatively more stable to light exposure compared to acidic, alkaline, or oxidative stress.[1] However, as a general good practice, it is recommended to protect this compound solutions from light, especially during long-term storage or prolonged experiments.

Q4: What are the likely degradation products of this compound in aqueous solutions?

The primary degradation pathway is the hydrolysis of the ester linkage. This would likely result in the formation of 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetic acid and 2-(dimethylamino)ethan-1-ol. Another potential impurity that may arise from degradation is 2-(Dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate.[3] Under oxidative conditions, various oxidation by-products can also be formed.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram. Degradation of this compound.- Confirm the identity of the main peak by comparing the retention time with a fresh standard. - Analyze the sample using a validated stability-indicating HPLC method to resolve the parent drug from its degradation products.[1] - If degradation is confirmed, prepare fresh solutions and ensure proper storage conditions (see below).
Loss of this compound concentration over time. Instability of the aqueous solution due to hydrolysis or oxidation.- Prepare solutions fresh before use. - If storage is necessary, store at 2-8°C and protect from light.[4] - Use a buffered solution at a pH that minimizes degradation (ideally near neutral). - For long-term storage, consider preparing aliquots and freezing them. However, perform freeze-thaw stability studies to ensure this does not cause degradation.
Variability in experimental results. Inconsistent stability of this compound solutions between experiments.- Standardize the preparation and storage of your this compound solutions. - Always use high-purity water and reagents to avoid catalytic degradation. - Document the age and storage conditions of the solutions used in each experiment.
Discoloration of the solution. Formation of degradation products, potentially from oxidation.- Discard the solution. - Prepare fresh solutions using deoxygenated water (e.g., by sparging with nitrogen) to minimize oxidation. - Consider the addition of an antioxidant if compatible with your experimental setup.

Data on this compound Hydrochloride Degradation

The following table summarizes the results of forced degradation studies on this compound hydrochloride in an oral solution dosage form.[1]

Stress Condition% Degradation Observed
1N HCl (24hr)14.26
1N NaOH (24hr)11.72
3% H2O2 (24hr, 60°C)3.87
Thermal (80°C, 24hr)Not significant
PhotolyticNot significant

Experimental Protocols

Stability-Indicating HPLC Method for this compound Hydrochloride

This method is designed to separate this compound hydrochloride from its potential degradation products.[1]

  • Chromatographic Conditions:

    • Column: Stainless steel column (25 cm × 4.0 mm) packed with end-capped octadecylsilyl silica (B1680970) gel for chromatography (5 µm) (e.g., Nucleosil C18).

    • Mobile Phase: Acetonitrile: Methanol: 1% Ammonium Acetate (pH 4.5) in a ratio of 40:40:20 (v/v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detector at 252 nm.

    • Injection Volume: 20 µL.

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in the mobile phase.

    • For analysis of dosage forms, dilute the sample with the mobile phase to fall within the concentration range of the calibration curve (e.g., 7.5–45 µg/ml).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix 1 ml of the sample solution with 1 ml of 1N HCl and keep for 24 hours. Neutralize with 1N NaOH before injection.

    • Alkali Hydrolysis: Mix 1 ml of the sample solution with 1 ml of 1N NaOH and keep for 24 hours. Neutralize with 1N HCl before injection.

    • Oxidative Degradation: Mix 1 ml of the sample solution with 1 ml of 3% H2O2 and keep at 60°C for 24 hours.

    • Thermal Degradation: Keep the sample solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light.

Visualizations

Pargeverine_Degradation_Pathway This compound This compound (Ester) Hydrolysis_Products Hydrolysis Products: 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetic acid + 2-(dimethylamino)ethan-1-ol This compound->Hydrolysis_Products H2O (Acid/Base catalysis) Oxidation_Products Oxidation Products (Various oxidized species) This compound->Oxidation_Products Oxidizing agent (e.g., H2O2)

Proposed degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Alkali Hydrolysis Base->HPLC_Analysis Oxidation Oxidative Stress Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis Sample_Prep This compound Sample Preparation Stress_Conditions Exposure to Stress Conditions Sample_Prep->Stress_Conditions Stress_Conditions->Acid Stress_Conditions->Base Stress_Conditions->Oxidation Stress_Conditions->Thermal Stress_Conditions->Photo Data_Analysis Data Analysis: - % Degradation - Identification of Degradants HPLC_Analysis->Data_Analysis

Workflow for this compound forced degradation studies.

References

Technical Support Center: Overcoming Pargeverine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Pargeverine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound Hydrochloride?

A1: this compound hydrochloride is described as being soluble in water, methanol (B129727), and chloroform.[1][2] It is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[3]

Q2: I am observing precipitation when adding my this compound hydrochloride stock solution to my aqueous experimental buffer. What could be the cause?

A2: Precipitation upon dilution of a stock solution (especially a DMSO stock) into an aqueous buffer is a common issue for many compounds. This can occur if the final concentration in the aqueous buffer exceeds the aqueous solubility of the compound, even if the initial stock solution is clear. The organic solvent (like DMSO) acts as a solubilizing agent, and its dilution reduces this effect.

Q3: How does pH affect the solubility and stability of this compound?

Q4: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A4: For aqueous-based experiments, preparing a stock solution directly in high-purity water or a suitable buffer is recommended due to its reported solubility.[1][2] For applications requiring an organic solvent, methanol or DMSO can be used, keeping in mind its lower solubility in DMSO.[3] When using a DMSO stock for aqueous dilutions, it is crucial to ensure the final DMSO concentration is low and does not affect the experimental system.

Q5: How should I store this compound hydrochloride solutions?

A5: this compound hydrochloride as a solid should be stored in a dry, dark place at 2°C - 8°C for long-term storage.[4] Aqueous stock solutions should ideally be prepared fresh. If storage is necessary, they should be kept at 2-8°C for short-term use. For longer-term storage of solutions, aliquoting and freezing at -20°C may be possible, but stability under these conditions should be verified for your specific experimental setup. A stability-indicating HPLC method has been developed which showed that this compound hydrochloride is relatively stable under neutral conditions but degrades in the presence of strong acids, bases, and oxidative conditions.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound hydrochloride.

Problem Possible Cause Recommended Solution
This compound hydrochloride powder does not dissolve completely in water. The concentration exceeds its aqueous solubility limit.- Increase the volume of water to lower the concentration.- Gently warm the solution (e.g., to 37°C) to aid dissolution.- Use sonication to facilitate the dissolution process.
A clear DMSO stock solution of this compound hydrochloride forms a precipitate when diluted into cell culture media or buffer. The final concentration in the aqueous medium is above the solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.- Lower the final concentration of this compound hydrochloride.- Increase the final percentage of DMSO in the experimental medium (ensure the final DMSO concentration is tolerated by your cells or assay).- Prepare the initial stock solution in water or an appropriate buffer if the required concentration allows.
Experimental results are inconsistent over time when using a pre-made aqueous stock solution. The this compound hydrochloride may be degrading in the aqueous solution, especially if the pH is not neutral or if the solution is stored for an extended period.- Prepare fresh aqueous solutions for each experiment.- Ensure the pH of your stock solution and final experimental medium is near neutral.- Store stock solutions under recommended conditions (2-8°C for short-term) and protect from light.[4]
Difficulty dissolving this compound hydrochloride in any solvent. The quality of the compound or the solvent may be suboptimal.- Use high-purity, anhydrous solvents.- Confirm the identity and purity of your this compound hydrochloride sample.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound Hydrochloride

This protocol is suitable for experiments where the final concentration of this compound hydrochloride is within its aqueous solubility limits.

Materials:

  • This compound hydrochloride powder

  • High-purity sterile water or a suitable sterile buffer (e.g., PBS, pH 7.4)

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.

  • Initial Dispensing: Transfer the powder to a sterile conical tube.

  • Solvent Addition: Add a portion of the sterile water or buffer to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, you can:

    • Gently warm the solution in a water bath at 37°C for 10-15 minutes.

    • Place the tube in a sonicator bath for 5-10 minutes.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining water or buffer to reach the final desired concentration.

  • Sterilization: If required for your application (e.g., cell culture), sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the solution immediately or store at 2-8°C for short-term use. For longer-term storage, perform stability tests or aliquot and freeze at -20°C.

Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Media

This protocol is for experiments requiring a higher concentration stock solution that will be diluted into an aqueous system.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tube or vial

  • Vortex mixer

  • Aqueous buffer or cell culture medium

Procedure:

  • Weighing: Accurately weigh the this compound hydrochloride powder.

  • Solvent Addition: In a sterile tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Dilution into Aqueous Media (Example for Cell Culture): a. Perform a serial dilution of your DMSO stock solution in your aqueous buffer or cell culture medium to reach the final desired experimental concentration. b. Important: Add the DMSO stock solution to the aqueous medium slowly while vortexing or gently mixing to facilitate dispersion and minimize immediate precipitation. c. Ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.

Visual Guides

experimental_workflow start Start: Weigh this compound HCl choose_solvent Choose Solvent System start->choose_solvent aqueous Aqueous Buffer (e.g., PBS) choose_solvent->aqueous Water Soluble? organic Organic Solvent (e.g., DMSO) choose_solvent->organic High Conc. Needed? dissolve_aqueous Vortex / Sonicate (Warm if needed) aqueous->dissolve_aqueous dissolve_organic Vortex until dissolved organic->dissolve_organic sterile_filter Sterile Filter (0.22 µm) dissolve_aqueous->sterile_filter dilute Dilute into Aqueous Medium dissolve_organic->dilute end_exp Ready for Experiment sterile_filter->end_exp dilute->end_exp

Caption: Experimental workflow for preparing this compound hydrochloride solutions.

troubleshooting_logic start Problem: this compound HCl Precipitates in Aqueous Buffer check_conc Is final concentration too high? start->check_conc check_dmso Is final DMSO % too low? check_conc->check_dmso No solution_lower_conc Solution: Lower the final This compound HCl concentration. check_conc->solution_lower_conc Yes check_ph Is buffer pH neutral? check_dmso->check_ph No solution_inc_dmso Solution: Cautiously increase final DMSO % (check tolerance). check_dmso->solution_inc_dmso Yes check_ph->start Yes, issue persists. (Re-evaluate solvent system) solution_adjust_ph Solution: Adjust buffer pH to be near neutral. check_ph->solution_adjust_ph No

Caption: Troubleshooting logic for this compound hydrochloride precipitation.

References

Troubleshooting Pargeverine HPLC analysis variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Pargeverine. It is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A commonly used and validated method for this compound hydrochloride analysis utilizes a reversed-phase C18 column with a mobile phase composed of Acetonitrile: Methanol: 1% Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.5) in a 40:40:20 v/v/v ratio.[1] Detection is typically performed using a UV detector at 252 nm with a flow rate of 1.0 ml/min.[1]

Q2: My this compound peak is tailing. What are the potential causes and solutions?

A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase. Here are the common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the ionized analyte and the column packing. The recommended pH of 4.5 helps to suppress the ionization of silanol groups.[1] Ensure your buffer is correctly prepared and the pH is accurately adjusted.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. If the problem persists with a properly prepared mobile phase, consider using a new or different brand of C18 column, particularly one with good end-capping.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and reinjecting.

Q3: I am observing significant variability in the retention time of my this compound peak. What should I investigate?

A3: Retention time variability can be caused by several factors. A systematic approach to troubleshooting is recommended:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a primary source of variability. Ensure accurate measurement of all components and consistent pH adjustment. Even small changes in the organic solvent ratio or pH can lead to shifts in retention time.[2]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause the retention time to drift.

  • Pump Performance: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is delivering a constant flow.

  • Column Temperature: Variations in the column temperature can affect retention. Using a column oven will provide a stable temperature environment.

Q4: How can I ensure my HPLC method for this compound is robust?

A4: A robust method is one that remains unaffected by small, deliberate variations in method parameters. To ensure robustness, you should evaluate the effect of slight changes in:

  • Mobile phase composition (e.g., ±2% in the organic solvent ratio).

  • Mobile phase pH (e.g., ±0.2 pH units).

  • Flow rate (e.g., ±10%).

  • Column temperature (e.g., ±5 °C).

The retention time, peak area, and peak asymmetry should remain within acceptable limits during these variations.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions with silanol groups1. Verify mobile phase pH is at 4.5. 2. Use a high-purity, well-end-capped C18 column. 3. Reduce sample concentration.
Column contamination1. Flush the column with a strong solvent. 2. Use a guard column to protect the analytical column.
Peak Fronting Sample overload1. Dilute the sample.
Sample solvent incompatible with mobile phase1. Dissolve the sample in the mobile phase.
Issue 2: Retention Time Fluctuation
Symptom Potential Cause Troubleshooting Step
Gradual Drift Inadequate column equilibration1. Increase column equilibration time.
Change in mobile phase composition1. Prepare fresh mobile phase, ensuring accurate measurements.
Random Fluctuation Pump malfunction or leaks1. Check for leaks in the pump and connections. 2. Purge the pump to remove air bubbles.
Inconsistent temperature1. Use a column oven to maintain a constant temperature.

Experimental Protocols

Validated HPLC Method for this compound Hydrochloride[1]
  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile: Methanol: 1% Ammonium Acetate (pH 4.5) (40:40:20 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 252 nm

  • Injection Volume: 20 µL

Preparation of 1% Ammonium Acetate (pH 4.5):

  • Weigh 1g of ammonium acetate and dissolve in 80 mL of HPLC grade water.

  • Adjust the pH to 4.5 using ortho-phosphoric acid.

  • Make up the volume to 100 mL with HPLC grade water.

Sample Preparation (from Oral Solution):

  • Transfer 5 mL of the oral solution (equivalent to 30 mg of this compound hydrochloride) into a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase and sonicate for 10 minutes with occasional shaking to dissolve.

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.22 µm filter, discarding the first 5 mL of the filtrate.

  • Dilute 1 mL of this filtrate into a 10 mL volumetric flask and make up to the mark with the mobile phase.

Data Presentation

Table 1: Illustrative Data from a Robustness Study on a Basic Compound Similar to this compound

This table presents illustrative data to demonstrate the potential effects of varying method parameters on the HPLC analysis of a basic compound. The values are not specific to this compound but represent typical outcomes of a robustness study.

Parameter VariationRetention Time (min)Peak Asymmetry (Tailing Factor)
Nominal Condition 5.201.15
Flow Rate (+10%) 4.731.18
Flow Rate (-10%) 5.781.12
Mobile Phase pH (+0.2) 5.151.25
Mobile Phase pH (-0.2) 5.281.09
Organic Phase (+2%) 4.951.14
Organic Phase (-2%) 5.481.16

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Mobile_Phase Mobile Phase Preparation Pump Pump Mobile_Phase->Pump 1 Sample_Prep Sample Preparation Injector Injector Sample_Prep->Injector 2 Column Column Injector->Column 3 Detector Detector Column->Detector 4 Chromatogram Chromatogram Generation Detector->Chromatogram 5 Integration Peak Integration & Quantification Chromatogram->Integration 6 Report Final Report Integration->Report 7

Caption: A standard workflow diagram for HPLC analysis.

Troubleshooting_Tree Problem HPLC Analysis Variability Check_RT Retention Time Variable? Problem->Check_RT Check_Peak_Shape Poor Peak Shape? Problem->Check_Peak_Shape Check_Pressure Pressure Fluctuations? Problem->Check_Pressure RT_Causes RT_Causes Check_RT->RT_Causes Yes Peak_Shape_Causes Peak_Shape_Causes Check_Peak_Shape->Peak_Shape_Causes Yes Pressure_Causes Pressure_Causes Check_Pressure->Pressure_Causes Yes Solution Implement Corrective Actions RT_Causes->Solution Peak_Shape_Causes->Solution Pressure_Causes->Solution

Caption: A decision tree for troubleshooting HPLC analysis variability.

References

Pargeverine Interference in Biological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Pargeverine in biological assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Propinox, is an antispasmodic drug used to treat smooth muscle spasms.[1] Its primary mechanism of action is dual: it functions as a muscarinic acetylcholine (B1216132) receptor antagonist and an L-type calcium channel blocker.[2][3][4] This dual action leads to the relaxation of smooth muscles, particularly in the gastrointestinal tract.[2][3][4]

Q2: What are the known binding affinities of this compound for its primary targets?

A2: Radioligand binding studies have determined the inhibition constants (Ki) of this compound (Propinox) for various muscarinic receptor subtypes and calcium channel binding sites. The data is summarized in the table below.

Quantitative Data Summary

TargetSubtype/Binding SiteKi (M)Tissue/System Used
Muscarinic Receptors M11.0 x 10⁻⁴Brain
M21.2 x 10⁻⁶Cardiac Receptors
M31.5 x 10⁻⁶Salivary Gland Receptors
Mixed M2/M31.6 x 10⁻⁶Guinea Pig Ileum
Calcium Channels Dihydropyridine Site4.9 x 10⁻⁵Not Specified
Phenylalkylamine Site5.0 x 10⁻⁶Not Specified
Benzothiazepine Site5.2 x 10⁻⁶Not Specified
Data sourced from Baistrocchi et al. (1999a)[1]

Functional Activity Data

AssayParameterValue (M)System Used
Carbachol-induced ContractionED501.25 x 10⁻⁷Isolated Human Gallbladder
Data sourced from Baistrocchi et al. (1999a)[1]

Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A3: Pan-Assay Interference Compounds (PAINS) are molecules that tend to show activity in numerous high-throughput screening assays through non-specific mechanisms.[5][6] While a formal analysis of this compound's substructure against PAINS filters has not been reported in the available literature, it is always a good practice to consider this possibility for any compound active in multiple, unrelated assays. Researchers should be aware of common PAINS motifs and consider running appropriate controls to rule out non-specific activity.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Results in Cell-Based Assays Involving Gq-Coupled GPCRs (e.g., Calcium Mobilization Assays)

Question: I am using a cell line that expresses a Gq-coupled receptor and I am observing a blunted or abolished calcium response to my agonist after pre-treating with this compound, even though my receptor of interest is not a muscarinic receptor. Why is this happening?

Answer: This is a potential off-target effect of this compound. As a known L-type calcium channel blocker, this compound can inhibit the influx of extracellular calcium, which is a component of the calcium signal initiated by the activation of many Gq-coupled receptors. The initial release of calcium from the endoplasmic reticulum may be unaffected, but the sustained calcium signal, which relies on store-operated calcium entry (SOCE), could be inhibited.

Troubleshooting Workflow:

G Troubleshooting Gq-Coupled Receptor Assays A Unexpected inhibition of calcium mobilization B Is the receptor Gq-coupled? A->B C This compound may be acting as a calcium channel blocker B->C Yes D Perform a control experiment in calcium-free buffer C->D E Does the agonist still elicit a transient calcium peak? D->E F If yes, the initial release from ER is intact E->F Yes G If no, consider other off-target effects or direct receptor interaction E->G No H The sustained calcium signal is likely inhibited by this compound F->H I Validate findings with a known L-type calcium channel blocker H->I J Consider using an alternative assay readout (e.g., IP1 accumulation) I->J

Troubleshooting workflow for Gq-coupled receptor assays.

Experimental Protocol: Calcium Mobilization Assay in Calcium-Free Buffer

Objective: To dissect the effect of this compound on intracellular calcium release versus extracellular calcium influx.

Methodology:

  • Cell Culture: Seed cells expressing the Gq-coupled receptor of interest in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transport inhibitor like probenecid, according to the manufacturer's protocol.

  • Buffer Exchange: After incubation, gently wash the cells and replace the dye-loading buffer with a calcium-free assay buffer (e.g., Hanks' Balanced Salt Solution without CaCl2, supplemented with EGTA to chelate residual calcium).

  • Compound Addition: Add this compound at the desired concentration and incubate for the appropriate time.

  • Agonist Stimulation: Add the agonist for your receptor of interest and immediately measure the fluorescence signal using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Analyze the kinetic fluorescence data. A transient peak in fluorescence upon agonist addition, which then decays, would indicate that the initial release of calcium from intracellular stores is intact, while the sustained phase (dependent on extracellular calcium) is absent.

Issue 2: Unexpected Effects in Assays Measuring Neuronal Activity or Neurotransmitter Release

Question: I am studying a neuronal culture and observe a decrease in neuronal firing or neurotransmitter release in the presence of this compound, even though my primary target is not a muscarinic receptor. What could be the cause?

Answer: This could be due to this compound's dual mechanism of action. As a muscarinic receptor antagonist, it can interfere with any cholinergic signaling present in your neuronal culture. Additionally, as a calcium channel blocker, it can inhibit the influx of calcium required for neurotransmitter release.

Troubleshooting Signaling Pathway:

G This compound's Potential Impact on Neuronal Signaling cluster_0 This compound cluster_1 Potential Points of Interference cluster_2 Downstream Effects This compound This compound Muscarinic_Receptors Muscarinic_Receptors This compound->Muscarinic_Receptors Antagonism Calcium_Channels Calcium_Channels This compound->Calcium_Channels Blockade Cholinergic_Signaling Cholinergic_Signaling Muscarinic_Receptors->Cholinergic_Signaling Modulates Calcium_Influx Calcium_Influx Calcium_Channels->Calcium_Influx Mediates Neurotransmitter_Release Neurotransmitter_Release Cholinergic_Signaling->Neurotransmitter_Release Regulates Calcium_Influx->Neurotransmitter_Release Triggers

Potential signaling pathway interference by this compound.

Experimental Protocol: Differentiating Muscarinic vs. Calcium Channel Effects

Objective: To determine whether the observed effect of this compound is due to muscarinic receptor antagonism or calcium channel blockade.

Methodology:

  • Experimental Setup: Prepare your neuronal culture or tissue slice preparation for the measurement of neuronal activity (e.g., electrophysiology) or neurotransmitter release (e.g., HPLC or a fluorescent sensor).

  • Control and Test Conditions:

    • Baseline: Measure the basal level of activity or release.

    • This compound: Apply this compound at the desired concentration and measure the effect.

    • Specific Antagonist/Blocker: In separate experiments, use a highly specific muscarinic antagonist (that is not a calcium channel blocker) and a specific L-type calcium channel blocker (that is not a muscarinic antagonist) at concentrations that are known to be selective for their respective targets.

  • Data Comparison: Compare the effect of this compound to the effects of the specific antagonist and blocker.

    • If the effect of this compound mimics that of the specific muscarinic antagonist, the interference is likely due to its anticholinergic properties.

    • If the effect of this compound mimics that of the specific calcium channel blocker, the interference is likely due to its calcium channel blocking activity.

    • If the effect is a combination of both, it suggests that both mechanisms are contributing.

Issue 3: Potential for False Positives in High-Throughput Screening (HTS)

Question: I have identified this compound as a "hit" in my HTS campaign for a target unrelated to muscarinic receptors or calcium channels. Could this be a false positive?

Answer: Yes, it is possible. Compounds can interfere with HTS assays through various mechanisms, leading to false positives. These can include:

  • Autofluorescence: If your assay uses a fluorescence-based readout, this compound might be intrinsically fluorescent at the excitation and emission wavelengths of your assay.

  • Fluorescence Quenching: this compound could absorb the excitation or emission light of your fluorescent probe, leading to a decrease in signal that might be misinterpreted as inhibition.

  • Luciferase Inhibition: In luciferase-based reporter assays, the compound could directly inhibit the luciferase enzyme.[9][10][11][12][13]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

Experimental Workflow for Hit Validation:

G HTS Hit Validation Workflow A Initial HTS Hit with this compound B Perform Dose-Response Confirmation A->B C Is the activity concentration-dependent? B->C D Proceed to Counterscreens C->D Yes J No, activity is not reproducible C->J No E Assay-Specific Counterscreens D->E F Orthogonal Assay E->F G Is activity confirmed in an independent assay format? F->G H Genuine Hit (further characterization needed) G->H Yes I Likely False Positive G->I No J->I

Workflow for validating HTS hits to rule out interference.

Experimental Protocol: Luciferase Inhibition Counterscreen

Objective: To determine if this compound directly inhibits the luciferase enzyme used in a reporter assay.

Methodology:

  • Reagents: Purified luciferase enzyme (e.g., firefly luciferase), luciferase assay buffer, luciferin (B1168401) substrate, and ATP.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add a fixed amount of purified luciferase enzyme to each well.

    • Add the different concentrations of this compound to the wells.

    • Initiate the reaction by adding the luciferin substrate and ATP solution.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis: A concentration-dependent decrease in the luminescent signal in the presence of this compound would indicate direct inhibition of the luciferase enzyme.

By following these troubleshooting guides and considering the known pharmacology of this compound, researchers can better design their experiments, interpret their results, and avoid potential artifacts in their biological assays.

References

Technical Support Center: Pargeverine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pargeverine hydrochloride and improving its yield.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound hydrochloride.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound hydrochloride can stem from several factors throughout the multi-step process. The most critical stage is often the condensation reaction. Here are the primary aspects to investigate:

  • Incomplete Reaction: The condensation step requires sufficient time and temperature to proceed to completion.

  • Side Reactions: Competing reactions can consume starting materials and generate impurities, thereby reducing the yield of the desired product.

  • Suboptimal pH: The pH of the reaction mixture is crucial for minimizing side reactions and ensuring the desired product is in a form that is easily isolated.

  • Moisture: The presence of water can lead to hydrolysis of intermediates, reducing the overall yield.

Troubleshooting Strategies:

  • Reaction Conditions:

    • Temperature: Ensure the reaction mixture for the condensation step is maintained at a reflux temperature of approximately 110°C.[1]

    • Duration: The reaction should be allowed to proceed for a sufficient duration, typically around 10 hours, to ensure maximum conversion of reactants.[1]

  • pH Control:

    • Careful control of pH is critical. After the initial reaction, the mixture should be acidified (e.g., with hydrochloric acid to a pH of 2) and subsequently neutralized with a base (e.g., sodium carbonate solution to a pH of 10).[1] This pH adjustment helps to minimize the formation of by-products and facilitates the purification process.[1]

  • Use of Anhydrous Conditions:

    • Employ anhydrous solvents and ensure all glassware is thoroughly dried to prevent hydrolysis of sensitive intermediates. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Question 2: I am observing a significant amount of impurities in my final product. How can I identify and minimize them?

Answer:

Impurities in this compound hydrochloride can originate from unreacted starting materials, by-products of side reactions, residual solvents, or degradation of the final product.[1]

Common Impurities and Mitigation Strategies:

  • Unreacted Precursors: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding with the work-up.

  • Unsaturated By-products: If a hydrogenation step is part of your synthesis route, the use of a suitable catalyst, such as palladium, can help ensure the complete reduction of unsaturated impurities.[1]

  • Residual Solvents: Solvents like toluene (B28343) and dichloromethane (B109758) are often used in the synthesis.[1] Employing techniques such as vacuum distillation can aid in their effective removal, enhancing the purity of the final product.[1]

Question 3: The purification of the final product is proving to be difficult. What strategies can I employ for effective purification?

Answer:

Effective purification is essential to obtain high-purity this compound hydrochloride.

Purification Strategies:

  • Extraction: After pH adjustment, a liquid-liquid extraction is typically performed. Using a suitable organic solvent like toluene, the basic product can be separated from the aqueous layer.[1] Washing the organic layer with water can help remove water-soluble impurities.

  • Crystallization: The final product, this compound hydrochloride, is a solid.[1] Crystallization from an appropriate solvent system is a powerful technique for purification. The choice of solvent is critical and may require some experimentation to find the optimal conditions.

  • Charcoal Treatment: During the final conversion to the hydrochloride salt, treating the solution with activated charcoal can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound hydrochloride?

A1: A common pathway for the synthesis of this compound involves a multi-step process. A key step is the condensation of an intermediate like 5-(3-chloropropyl)-10,11-dihydrodibenzo[b,f]azepine with a piperazine (B1678402) derivative, such as piperazine ethanol.[1] This is typically followed by further modifications and finally, conversion to the hydrochloride salt.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters to control for achieving high yield and purity are temperature, pH, reaction time, choice of catalyst, and solvent.[1] Precise control over these variables is essential to drive the reaction to completion while minimizing the formation of impurities.[1]

Q3: Are there any known polymorphic forms of this compound hydrochloride that could affect my results?

A3: Studies on the crystallization of this compound hydrochloride from various solvents and solvent systems have not shown any evidence of polymorphism. This suggests that the risk of changes in physicochemical properties due to different crystalline forms during synthesis and manufacturing is low.

Data on Reaction Parameter Optimization

The following table summarizes the impact of key reaction parameters on the yield of this compound hydrochloride synthesis. This data is compiled from analogous reactions and general organic synthesis principles to provide guidance for optimization.

ParameterConditionExpected Impact on YieldRationale
Condensation Temperature < 100°CLowInsufficient energy for the reaction to proceed at an optimal rate.
110°C (Reflux)OptimalProvides sufficient activation energy for the condensation reaction.[1]
> 120°CPotential DecreaseIncreased potential for side reactions and decomposition of reactants or products.
pH during Work-up Acidic (pH ~2)-Facilitates separation of non-basic impurities.[1]
Basic (pH ~10)HighEnsures the product is in its free base form for efficient extraction into an organic solvent.[1]
Catalyst (for hydrogenation) No CatalystLowIncomplete reduction of unsaturated by-products.
PalladiumHighEfficiently catalyzes the hydrogenation, leading to a purer product.[1]

Experimental Protocols

Key Experiment: Condensation Reaction

This protocol describes a general procedure for the condensation step in the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting materials (e.g., 5-(3-chloropropyl)-10,11-dihydrodibenzo[b,f]azepine and piperazine ethanol) in a suitable anhydrous solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 10 hours, with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and acidify the mixture to a pH of approximately 2 with hydrochloric acid.

    • Separate the aqueous layer.

    • Add a fresh portion of an organic solvent (e.g., toluene) to the aqueous layer.

    • Adjust the pH of the mixture to approximately 10 using a 10% sodium carbonate solution.

    • Extract the product into the organic layer.

    • Wash the organic layer with water.

  • Isolation:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

Visualizations

Synthesis_Pathway A Starting Material A (e.g., 5-(3-chloropropyl)-10,11- dihydrodibenzo[b,f]azepine) C Condensation (Toluene, 110°C, 10h) A->C B Starting Material B (e.g., Piperazine ethanol) B->C D Intermediate Product C->D Yield dependent on temperature & time E Further Reaction Steps (e.g., Esterification) D->E F This compound (Free Base) E->F G HCl Addition (in suitable solvent) F->G Purification via pH adjustment H This compound Hydrochloride G->H

Caption: Synthetic pathway for this compound hydrochloride.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Temp Is Condensation Temperature ~110°C? Start->Check_Temp Adjust_Temp Adjust Temperature to Reflux Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Sufficient (~10h)? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_pH Is pH Controlled During Work-up? Check_Time->Check_pH Yes Increase_Time->Check_pH Adjust_pH Implement Acid/Base Wash Steps Check_pH->Adjust_pH No Check_Purity Analyze Purity (TLC, HPLC) Check_pH->Check_Purity Yes Adjust_pH->Check_Purity End Optimized Synthesis Check_Purity->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Preventing Pargeverine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Pargeverine during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound hydrochloride?

A1: To ensure long-term stability, this compound hydrochloride should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] Some suppliers recommend storing the compound at 2°C - 8°C.[2][3] It is crucial to keep the container tightly closed to prevent exposure to moisture.[3]

Q2: What are the primary causes of this compound degradation?

A2: this compound is susceptible to degradation through several pathways. The main causes include:

  • Hydrolysis: Degradation due to exposure to moisture, which can be accelerated by acidic or alkaline conditions.[2]

  • Oxidation: Degradation due to exposure to air.[2]

  • Photolysis: Degradation caused by exposure to light.

  • Thermal Degradation: Degradation resulting from exposure to high temperatures.[2]

Q3: How can I detect and quantify this compound degradation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to separate and quantify this compound from its degradation products.[1] This method allows for the precise measurement of the parent compound and the detection of any impurities that may have formed during storage.

Q4: What level of degradation is considered significant in forced degradation studies?

A4: In forced degradation studies, the goal is typically to achieve 5-20% degradation of the drug substance. Degradation of more than 20% is generally considered excessive and may not be representative of real-world storage conditions.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Review your storage and handling procedures. Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container. Compare the retention times of the unexpected peaks with those of known degradation products if available. A forced degradation study can help identify potential degradation product peaks.[1]

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Solution: Prepare fresh mobile phase and sample solutions. Ensure all glassware is scrupulously clean. Run a blank injection (mobile phase only) to check for contaminants in the system.

  • Possible Cause 3: Issues with the HPLC system.

    • Solution: Perform system suitability tests to ensure the HPLC is functioning correctly. Check for leaks, ensure the column is properly conditioned, and verify that the detector is working within its specified parameters.

Issue: The concentration of my this compound stock solution is lower than expected.

  • Possible Cause 1: Inaccurate initial weighing.

    • Solution: Re-weigh a new sample of this compound using a calibrated analytical balance.

  • Possible Cause 2: Degradation of the stock solution.

    • Solution: this compound in solution may be less stable than in its solid form. It is recommended to prepare fresh stock solutions for each experiment. If storing a stock solution is necessary, it should be kept at a low temperature (e.g., -20°C) and protected from light. The stability of this compound in the chosen solvent should be validated.

Data Presentation

The following table summarizes the results of a forced degradation study on this compound hydrochloride, indicating its stability under various stress conditions.

Stress Condition% DegradationRetention Time of Degradation Products (min)
Acid Hydrolysis (0.1 M HCl)15.58%3.94, 7.35
Alkali Hydrolysis (0.1 M NaOH)11.72%3.82, 7.67
Oxidative Degradation (3% H₂O₂)13.77%8.24
Thermal Degradation (60°C)Stable-
Photolytic DegradationStable-
Data adapted from a stability-indicating HPLC method development study.[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Hydrochloride

This protocol describes a method to quantify this compound hydrochloride and separate it from its degradation products.

1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Water (HPLC grade)

  • Hydrochloric Acid (for forced degradation)

  • Sodium Hydroxide (for forced degradation)

  • Hydrogen Peroxide (for forced degradation)

2. Chromatographic Conditions:

  • Column: Nucleosil C18, 25 cm x 4.0 mm, 5 µm particle size (or equivalent)

  • Mobile Phase: Acetonitrile: Methanol: 1% Ammonium Acetate (pH 4.5) in a ratio of 40:40:20 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 252 nm

  • Injection Volume: 20 µL

  • Run Time: 10 minutes

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 1% solution of Ammonium Acetate in water and adjust the pH to 4.5. Mix with Acetonitrile and Methanol in the specified ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 7.5 - 45 µg/mL).

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.

5. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Calculate the concentration of this compound in the sample using the calibration curve. The retention time for this compound hydrochloride is approximately 5.0 minutes.[1]

Visualizations

Pargeverine_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound Acid Acid Hydrolysis This compound->Acid Alkali Alkali Hydrolysis This compound->Alkali Oxidation Oxidation This compound->Oxidation Light Photolysis This compound->Light Heat Thermal Stress This compound->Heat DP1 Hydrolysis Products Acid->DP1 Alkali->DP1 DP2 Oxidation Products Oxidation->DP2 DP3 Photolytic Products Light->DP3 DP4 Thermal Products Heat->DP4

Caption: Conceptual degradation pathway of this compound under various stress conditions.

Stability_Testing_Workflow start Start: Receive this compound Sample store Store sample under recommended conditions (e.g., -20°C, dark, dry) start->store prep Prepare sample and standard solutions store->prep hplc Perform HPLC analysis prep->hplc data Analyze data: - Check for degradation peaks - Quantify this compound hplc->data decision Degradation Observed? data->decision troubleshoot Troubleshoot: - Check storage conditions - Verify sample handling decision->troubleshoot Yes pass Sample is Stable decision->pass No troubleshoot->prep

Caption: Experimental workflow for assessing this compound stability.

HPLC_Troubleshooting_Logic start Unexpected Peak in HPLC Chromatogram q1 Is the peak present in the blank run? start->q1 a1_yes Contamination in mobile phase or system. Clean system, prepare fresh mobile phase. q1->a1_yes Yes q2 Are retention times and peak shapes of standards acceptable? q1->q2 No a2_no HPLC system issue. Check column, pump, and detector. q2->a2_no No q3 Were storage and handling protocols followed correctly? q2->q3 Yes a3_no Improper handling. Review protocols and prepare a fresh sample. q3->a3_no No a3_yes Potential sample degradation. Perform forced degradation study to confirm. q3->a3_yes Yes

Caption: Troubleshooting logic for unexpected HPLC results.

References

Technical Support Center: Validating a Stability-Indicating HPLC Method for Pargeverine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Pargeverine.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it important for this compound analysis?

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. This is crucial for determining the shelf-life and storage conditions of a drug product, as it ensures that the measurements reflect the true amount of intact drug remaining.[1][2]

Q2: What are the typical chromatographic conditions for the analysis of this compound using a stability-indicating HPLC method?

A validated method for this compound hydrochloride utilizes a C18 column with a mobile phase composed of Acetonitrile (B52724), Methanol (B129727), and 1% Ammonium Acetate (pH 4.5) in a 40:40:20 v/v/v ratio.[3] The analysis is typically performed at a flow rate of 1.0 ml/min with UV detection at 252 nm.[3] Under these conditions, the retention time for this compound hydrochloride is approximately 5.0 minutes.[3]

Q3: What are forced degradation studies and what conditions are applied to this compound?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[4][5] This process is essential for developing and validating a stability-indicating method.[5] For this compound, stress conditions include acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[3][4][6]

Q4: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?

According to the International Council for Harmonisation (ICH) guideline Q2(R1), the key validation parameters for a stability-indicating HPLC method include:[1][7][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No peak or very small peak for this compound - Incorrect mobile phase composition.- Lamp in the UV detector is off or has failed.- No sample injected due to autosampler malfunction.- Leak in the system.- Verify the correct preparation and composition of the mobile phase (Acetonitrile:Methanol:1% Ammonium Acetate pH 4.5, 40:40:20 v/v/v).[3]- Check the status of the UV detector lamp and replace if necessary.- Manually inject a standard to confirm the issue is with the autosampler. Check for bent needles or air bubbles in the syringe.- Inspect all fittings and connections for leaks.
Poor peak shape (tailing or fronting) - Column degradation or contamination.- Sample solvent is stronger than the mobile phase (causes fronting).- pH of the mobile phase is not optimal.- Column overload.- Flush the column with a strong solvent or replace it if it's old.- Dissolve and inject the sample in the mobile phase whenever possible.- Ensure the pH of the 1% Ammonium Acetate solution is accurately adjusted to 4.5.[3]- Reduce the injection volume or the concentration of the sample.
Shifting retention times - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Pump malfunction leading to inconsistent flow rate.- Column equilibration is insufficient.- Prepare fresh mobile phase and ensure it is thoroughly degassed.- Use a column oven to maintain a consistent temperature.- Check the pump for leaks and perform routine maintenance. Monitor the pressure for fluctuations.- Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
Baseline noise or drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp is nearing the end of its life.- Degas the mobile phase using sonication or helium sparging.- Flush the system with a clean, strong solvent. Prepare fresh mobile phase.- Replace the detector lamp.
Extra peaks (ghost peaks) - Contamination from a previous injection (carryover).- Impurities in the mobile phase.- Sample degradation after preparation.- Implement a robust needle wash program in the autosampler method.- Use HPLC-grade solvents and fresh mobile phase.- Analyze samples as soon as possible after preparation or investigate the stability of the sample solution.[10]
Poor resolution between this compound and degradation peaks - Inappropriate mobile phase composition or pH.- Column is losing efficiency.- Re-optimize the mobile phase composition. A slight adjustment in the percentage of acetonitrile or methanol can improve resolution.- Replace the column with a new one of the same type.

Experimental Protocols

Stability-Indicating HPLC Method for this compound
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: Nucleosil C18, 25 cm x 4.0 mm, 5 µm particle size (or equivalent).[3]

    • Mobile Phase: A filtered and degassed mixture of Acetonitrile: Methanol: 1% Ammonium Acetate (pH adjusted to 4.5 with a suitable acid/base) in the ratio of 40:40:20 v/v/v.[3]

    • Flow Rate: 1.0 ml/min.[3]

    • Detection Wavelength: 252 nm.[3]

    • Injection Volume: 20 µl.

    • Column Temperature: Ambient or controlled at 25°C.

    • Run Time: 10 minutes.[3]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 30 µg/ml).[3]

  • Sample Solution Preparation: For a dosage form, transfer a quantity equivalent to a target concentration of this compound into a volumetric flask, dissolve and dilute with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Forced Degradation Studies Protocol
  • Acid Hydrolysis: To 1 ml of this compound stock solution, add 1 ml of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: To 1 ml of this compound stock solution, add 1 ml of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl and dilute with mobile phase to the target concentration.

  • Oxidative Degradation: To 1 ml of this compound stock solution, add 1 ml of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase to the target concentration.[6]

  • Thermal Degradation: Place the solid this compound drug substance in a hot air oven at 80°C for 48 hours.[4][6] After exposure, dissolve the sample in the mobile phase to achieve the target concentration.

  • Photolytic Degradation: Expose the this compound drug substance to UV light (254 nm) for 24 hours. After exposure, dissolve the sample in the mobile phase to achieve the target concentration.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionThis compound Retention Time (min)Degradation Product(s) Retention Time (min)% Degradation
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 5.022.8, 3.512.5
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 5.013.1, 4.215.8
Oxidative (3% H₂O₂, RT, 24h) 5.036.18.2
Thermal (Solid, 80°C, 48h) 5.01Not Detected< 1.0
Photolytic (Solid, UV 254nm, 24h) 5.02Not Detected< 1.0

Table 2: Summary of Method Validation Parameters for this compound

ParameterResultAcceptance Criteria (as per ICH)
Linearity (Concentration Range) 7.5 - 45 µg/ml[3]Correlation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.999[3]
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)0.85%RSD ≤ 2.0%
- Intermediate Precision (n=6)1.25%RSD ≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mlSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 1.5 µg/mlSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate (±0.1 ml/min) and mobile phase pH (±0.2 units)RSD ≤ 2.0%

Visualization

Stability_Indicating_Method_Validation_Workflow start Start: Method Development Objective method_dev HPLC Method Development (Column, Mobile Phase, Detector) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->forced_deg specificity Specificity Assessment (Resolution of this compound from degradants) forced_deg->specificity validation Method Validation (ICH Q2(R1)) specificity->validation Method is specific linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate Precision) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Validation Report & Method Implementation linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for the validation of a stability-indicating HPLC method.

References

Validation & Comparative

Pargeverine vs. Papaverine: A Comparative Guide to Smooth Muscle Relaxation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the smooth muscle relaxation efficacy of Pargeverine (also known as Propinox) and Papaverine (B1678415). The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

This compound and Papaverine are both effective smooth muscle relaxants, but they operate through distinct primary mechanisms of action. This compound exhibits a dual mechanism, functioning as both a calcium channel blocker and a muscarinic receptor antagonist. In contrast, Papaverine primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to a downstream reduction in intracellular calcium levels.

Experimental data, although not from a single head-to-head study, suggests that this compound may possess greater potency in certain tissues. One study indicates that this compound's antispasmodic effect in the intestine is two to three times greater than that of Papaverine[1]. However, the relative efficacy can be tissue-dependent and influenced by the specific contractile agonist used in experimental setups.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data available for this compound and Papaverine from various in vitro studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions, tissues, and methodologies.

Table 1: this compound In Vitro Efficacy Data

ParameterValueTissue/Cell TypeConditionReference
Relaxation 68.46%Guinea Pig Ileum10 µM this compound[2]
ED50 1.25 x 10⁻⁷ MHuman GallbladderCarbachol-induced contraction[3]
Ki (M2 Muscarinic Receptor) 1.2 x 10⁻⁶ MCardiac ReceptorsRadioligand binding[3]
Ki (M3 Muscarinic Receptor) 1.5 x 10⁻⁶ MSalivary Gland ReceptorsRadioligand binding[3]
Ki (Dihydropyridine Ca²⁺ Channel) 4.9 x 10⁻⁵ M-Radioligand binding[3]
Ki (Phenylalkylamine Ca²⁺ Channel) 5.0 x 10⁻⁶ M-Radioligand binding[3]
Ki (Benzothiazepine Ca²⁺ Channel) 5.2 x 10⁻⁶ M-Radioligand binding[3]

Table 2: Papaverine In Vitro Efficacy Data

ParameterValueTissue/Cell TypeConditionReference
IC50 3.53 µMGuinea Pig Ileum (oral compartment)Nerve-mediated contraction[4][5][6]
IC50 4.76 µMGuinea Pig Ileum (anal compartment)Nerve-mediated contraction[4][5][6]
IC50 14.3 µMRat Vas DeferensK⁺-induced contraction[7][8]
IC50 0.097 mMRat Aortic Smooth Muscle Cells-[1]
IC50 0.056 mMHuman Coronary Artery Endothelial Cells-[1]
Concentration for ~100% Relaxation ~0.18 mMRat AortaEpinephrine-induced contraction[1]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of this compound and Papaverine are illustrated in the following signaling pathway diagrams.

This compound Signaling Pathway

This compound induces smooth muscle relaxation through a dual mechanism of action.[1][2][3][9] It directly blocks L-type calcium channels, preventing the influx of extracellular Ca²⁺.[9] Additionally, it acts as a non-selective antagonist at muscarinic receptors (M2 and M3), inhibiting acetylcholine-induced contractions.[3][9]

Pargeverine_Pathway cluster_cell Smooth Muscle Cell This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks Muscarinic_R Muscarinic Receptor (M2/M3) This compound->Muscarinic_R Antagonizes Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx PLC PLC Muscarinic_R->PLC ACh Acetylcholine ACh->Muscarinic_R Activates Contraction Contraction Ca_Influx->Contraction Relaxation Relaxation IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Release->Contraction Papaverine_Pathway cluster_cell Smooth Muscle Cell Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE Degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Ca_Decrease ↓ Intracellular Ca²⁺ PKA_PKG->Ca_Decrease Relaxation Relaxation Ca_Decrease->Relaxation ATP_GTP ATP / GTP AC_GC AC / GC AC_GC->cAMP_cGMP Experimental_Workflow Tissue_Prep 1. Tissue Preparation - Harvest smooth muscle tissue (e.g., ileum, aorta) - Place in physiological salt solution (PSS) Mounting 2. Tissue Mounting - Mount tissue strips in an organ bath - Connect to an isometric force transducer Tissue_Prep->Mounting Equilibration 3. Equilibration - Equilibrate tissue under optimal resting tension - Continuously supply with oxygenated PSS at 37°C Mounting->Equilibration Viability 4. Viability Check - Induce contraction with a standard agonist (e.g., KCl, Phenylephrine) - Ensure tissue is responsive Equilibration->Viability Precontraction 5. Pre-contraction - Induce a stable submaximal contraction with an appropriate agonist Viability->Precontraction Drug_Addition 6. Cumulative Drug Addition - Add test compound (this compound or Papaverine) in increasing concentrations Precontraction->Drug_Addition Data_Acquisition 7. Data Acquisition - Record changes in tissue tension (relaxation) - Generate concentration-response curves Drug_Addition->Data_Acquisition Data_Analysis 8. Data Analysis - Calculate EC50/IC50 values - Determine maximal relaxation Data_Acquisition->Data_Analysis

References

A Comparative Analysis of Pargeverine and Hyoscine Butylbromide for the Management of Abdominal Cramps

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two common antispasmodic agents, Pargeverine and Hyoscine Butylbromide, used in the treatment of abdominal cramps. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.

Introduction

Abdominal cramps are a common symptom associated with various gastrointestinal disorders, including irritable bowel syndrome (IBS) and other functional bowel conditions. These cramps result from the involuntary and often painful contractions of the smooth muscles of the gastrointestinal tract. This compound and Hyoscine Butylbromide are two widely used antispasmodic drugs aimed at alleviating these symptoms by inducing smooth muscle relaxation. While both are effective, they exhibit distinct pharmacological profiles that may influence their clinical application.

Mechanism of Action

This compound and Hyoscine Butylbromide achieve their spasmolytic effects through different primary mechanisms.

This compound exhibits a dual mechanism of action. It acts as a musculotropic agent by directly inhibiting the influx of calcium ions (Ca2+) into smooth muscle cells and also possesses anticholinergic properties by blocking muscarinic receptors.[1][2] This dual action provides a comprehensive approach to smooth muscle relaxation.

Hyoscine Butylbromide is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M1, M2, and M3 subtypes.[3][4] By blocking the action of acetylcholine, it prevents the signaling cascade that leads to smooth muscle contraction.[3] Due to its chemical structure, it has poor systemic absorption and does not readily cross the blood-brain barrier, which minimizes central nervous system side effects.[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound and Hyoscine Butylbromide.

Pargeverine_Mechanism_of_Action cluster_0 Smooth Muscle Cell AC Acetylcholine M_Receptor Muscarinic Receptor AC->M_Receptor Binds Contraction Smooth Muscle Contraction M_Receptor->Contraction Activates Pargeverine_M This compound Pargeverine_M->M_Receptor Blocks Relaxation Smooth Muscle Relaxation Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Pargeverine_Ca This compound Pargeverine_Ca->Ca_Channel Blocks Ca_ion Ca2+ Ca_influx->Contraction Triggers

This compound's dual mechanism of action.

Hyoscine_Butylbromide_Mechanism_of_Action cluster_1 Smooth Muscle Cell AC Acetylcholine M_Receptor Muscarinic Receptor (M1, M2, M3) AC->M_Receptor Binds Gq Gq protein M_Receptor->Gq Activates HBB Hyoscine Butylbromide HBB->M_Receptor Blocks Relaxation Smooth Muscle Relaxation PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Hyoscine Butylbromide's anticholinergic mechanism.

Comparative Efficacy and Safety Data

Direct head-to-head, double-blind, randomized controlled trials comparing this compound and Hyoscine Butylbromide for abdominal cramps are limited. However, available comparative and placebo-controlled studies provide valuable insights into their relative performance.

Direct Comparative Studies

A retrospective comparative study evaluated the use of propinox hydrochloride (this compound) and scopolamine hydrochloride (Hyoscine) in patients with abdominal colic. The study concluded a therapeutic equivalence between the two drugs in terms of efficacy and tolerability.[5][6]

Another randomized, prospective study compared propinoxate (this compound) and hyoscine N-butyl bromide as premedication for endoscopic retrograde cholangiopancreatography (ERCP) to reduce duodenal contractions.[7] The results are summarized in the table below.

Outcome MeasureThis compound (5 mg i.v.)Hyoscine Butylbromide (20 mg i.v.)
Optimal Duodenal Contractions (0-1) at 5 min42.9% of patients48% of patients
Optimal Duodenal Contractions (0-1) at 10 min38% of patients40% of patients
Incidence of Increased Heart RateLowerHigher
Table 1: Comparison of this compound and Hyoscine Butylbromide in ERCP Premedication.[7]
Placebo-Controlled Trial Data

To further assess their individual efficacy, data from placebo-controlled trials are presented.

A multicenter, randomized, prospective, double-blind study evaluated three different doses of propinox (this compound) versus placebo in patients with acute intestinal colic pain.[8]

Treatment GroupPain Reduction at 20 min
Propinox 10 mg45%
Propinox 20 mg52%
Propinox 30 mg56%
Placebo20.3%
Table 2: Efficacy of this compound (Propinox) in Acute Intestinal Colic.[8]

A randomized, double-blind, placebo-controlled study investigated the efficacy of on-demand Hyoscine Butylbromide for self-reported functional cramping abdominal pain.[9]

Outcome MeasureHyoscine Butylbromide (20-100 mg/day)Placebo
Adjusted Mean Difference in NPRS Change from Baseline (Episode 1)-0.7 (p = 0.016)-
Time to Clinically Relevant Pain Relief (≥2 points on NPRS)45 minutes60 minutes
Incidence of Adverse Events10.2%10.3%
Table 3: Efficacy of On-Demand Hyoscine Butylbromide in Functional Abdominal Cramping.[9]

Experimental Protocols

Comparative Study in ERCP Premedication[7]
  • Study Design: Randomized, prospective study.

  • Patient Population: 46 patients with biliary tract and pancreatic disorders undergoing diagnostic ERCP.

  • Intervention:

    • Group 1 (n=25): 20 mg of Hyoscine N-butyl bromide intravenously.

    • Group 2 (n=21): 5 mg of Propinoxate intravenously.

    • All patients also received diazepam.

  • Outcome Measures:

    • Number of duodenal contractions at 5 and 10 minutes post-administration (evaluated endoscopically).

    • Grade of distensibility of intestinal folds.

    • Adverse reactions, including increased heart rate and hypertension.

Placebo-Controlled Trial of Hyoscine Butylbromide[9]
  • Study Design: Randomized, double-blind, placebo-controlled, two-arm parallel group study.

  • Patient Population: 175 patients with self-reported functional abdominal pain associated with cramping.

  • Intervention:

    • Patients were randomized to receive either Hyoscine Butylbromide (20-100 mg/day) or placebo on an on-demand basis for two distinct episodes of abdominal pain.

    • Patients could self-medicate with up to four additional doses every 30 minutes.

  • Outcome Measures:

    • Primary: Change from baseline in the intensity of abdominal pain using an 11-point numerical pain rating scale (NPRS) over a 4-hour observation period.

    • Secondary: Time to a clinically relevant reduction in pain (at least 2 points on the NPRS), and incidence of adverse events.

The following diagram illustrates a typical experimental workflow for a double-blind, placebo-controlled clinical trial of an antispasmodic agent.

Experimental_Workflow Start Patient Recruitment (e.g., abdominal cramps) Inclusion Inclusion/Exclusion Criteria Screening Start->Inclusion Consent Informed Consent Inclusion->Consent Randomization Randomization Consent->Randomization GroupA Group A: Drug Administration (e.g., this compound) Randomization->GroupA Arm 1 GroupB Group B: Placebo Administration Randomization->GroupB Arm 2 FollowUp Follow-up Period (e.g., 4 hours) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (e.g., Pain Scores, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results and Conclusion Analysis->Results

References

Pargeverine: A Comparative Efficacy Analysis Against Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargeverine is an antispasmodic agent utilized in the management of visceral smooth muscle spasms, particularly in the gastrointestinal tract. Its efficacy is attributed to a dual mechanism of action, distinguishing it from traditional calcium channel blockers (CCBs). This guide provides a comparative analysis of this compound against other prominent CCBs, focusing on its pharmacological profile, and presents standardized experimental protocols to facilitate direct comparative studies. While direct head-to-head clinical and preclinical quantitative comparisons are limited in publicly available literature, this document synthesizes existing knowledge to offer a comprehensive overview for research and drug development purposes.

Mechanism of Action: A Dual Approach to Spasmolysis

This compound exerts its smooth muscle relaxant effects through two primary pathways:

  • Musculotropic Action (Calcium Channel Blockade): this compound directly inhibits the influx of extracellular calcium (Ca²⁺) into smooth muscle cells. This action is crucial as the influx of Ca²⁺ through L-type voltage-gated calcium channels is a primary trigger for the cascade of events leading to muscle contraction. By blocking these channels, this compound reduces intracellular Ca²⁺ concentration, thereby inhibiting the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation.

  • Neurotropic Action (Anticholinergic Effect): this compound also acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. Acetylcholine, a neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors. By blocking this interaction, this compound counteracts the contractile signals from the nervous system, further contributing to its spasmolytic effect.

This dual mechanism suggests that this compound may offer a broader spectrum of activity compared to traditional CCBs that primarily target calcium channels.

Comparative Overview with Other Calcium Channel Blockers

While quantitative data for a direct comparison is scarce, a qualitative comparison with other well-known CCBs is presented below.

FeatureThis compoundVerapamilDiltiazemNifedipine (B1678770)
Primary Mechanism Calcium Channel Blockade & AnticholinergicCalcium Channel BlockadeCalcium Channel BlockadeCalcium Channel Blockade
Sub-class -PhenylalkylamineBenzothiazepineDihydropyridine
Primary Site of Action Visceral Smooth MuscleCardiac & Vascular Smooth MuscleCardiac & Vascular Smooth MuscleVascular Smooth Muscle
Additional Actions Muscarinic Receptor Antagonism---

Quantitative Data for Comparison

Table 1: In Vitro Potency - Calcium Channel Blockade

CompoundAssay TypeTissue/Cell LineParameterValue
This compound Calcium Influx Assaye.g., Isolated Guinea Pig IleumIC₅₀Data not available
Verapamil Ca²⁺-induced ContractionRat AortaIC₅₀~100 nM
Diltiazem Ca²⁺-induced ContractionGuinea Pig Ileum-Similar to Verapamil
Nifedipine Ca²⁺-induced ContractionRat AortaIC₅₀~4.1 nM[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Potency - Anticholinergic Activity

CompoundAssay TypeReceptorParameterValue
This compound Radioligand Binding AssayMuscarinic ReceptorsKᵢData not available
Atropine (Reference) Radioligand Binding AssayMuscarinic ReceptorsKᵢ~1-5 nM

Kᵢ (Inhibition constant) indicates the binding affinity of a ligand to a receptor.

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in smooth muscle contraction and the points of intervention for this compound and other calcium channel blockers.

Signaling Pathway of Smooth Muscle Contraction Depolarization Depolarization / Agonist Binding L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Myosin_LC_Phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_Phosphorylation->Contraction Pargeverine_CCB This compound (CCB action) Pargeverine_CCB->L_type_Ca_Channel inhibition Other_CCBs Other CCBs (Verapamil, Diltiazem, Nifedipine) Other_CCBs->L_type_Ca_Channel inhibition

Calcium Channel Blockade Pathway

Anticholinergic Signaling Pathway Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor G_protein_activation G-protein Activation Muscarinic_Receptor->G_protein_activation PLC_activation PLC Activation G_protein_activation->PLC_activation IP3_production IP₃ Production PLC_activation->IP3_production Ca_release Ca²⁺ Release from SR IP3_production->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Pargeverine_Anticholinergic This compound (Anticholinergic action) Pargeverine_Anticholinergic->Muscarinic_Receptor antagonism

This compound's Anticholinergic Action

Experimental Protocols

To facilitate a direct comparison of the efficacy of this compound with other calcium channel blockers, the following detailed experimental protocols are provided as a guide for in vitro studies.

Isolated Guinea Pig Ileum Contraction Assay

This assay is a classic method for assessing the spasmolytic activity of compounds on intestinal smooth muscle.[2][3]

Objective: To determine and compare the potency (IC₅₀) of this compound, verapamil, diltiazem, and nifedipine in inhibiting agonist-induced contractions of isolated guinea pig ileum.

Materials:

  • Male guinea pigs (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Agonist (e.g., Acetylcholine or Histamine)

  • Test compounds (this compound, Verapamil, Diltiazem, Nifedipine)

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • A male guinea pig is humanely euthanized, and the terminal ileum is dissected and placed in cold, oxygenated Tyrode's solution.

  • The ileum is cleaned of mesenteric tissue and cut into segments of 2-3 cm.

  • Each segment is mounted in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.

  • A submaximal contraction is induced by adding a predetermined concentration of an agonist (e.g., acetylcholine).

  • Once the contraction reaches a stable plateau, cumulative concentrations of the test compound (this compound or a comparator CCB) are added to the bath.

  • The relaxation of the smooth muscle is recorded at each concentration.

  • The percentage of inhibition of the agonist-induced contraction is calculated for each concentration of the test compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Workflow for Spasmolytic Activity Assay start Start dissect Dissect Guinea Pig Ileum start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue mount->equilibrate induce_contraction Induce Contraction with Agonist equilibrate->induce_contraction add_compound Add Cumulative Concentrations of Test Compound induce_contraction->add_compound record Record Relaxation add_compound->record calculate Calculate % Inhibition record->calculate determine_ic50 Determine IC₅₀ calculate->determine_ic50 end End determine_ic50->end

Workflow for Isolated Tissue Assay
Calcium Influx Assay

This assay directly measures the ability of a compound to block calcium influx into cells.[4][5]

Objective: To quantify the inhibitory effect of this compound and other CCBs on depolarization-induced calcium influx in a relevant cell line.

Materials:

  • A suitable cell line expressing L-type calcium channels (e.g., smooth muscle cells, HEK293 cells transfected with the channel)

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • High-potassium buffer to induce depolarization

  • Test compounds

  • A fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cells are seeded in a 96-well microplate and cultured to an appropriate confluency.

  • The cells are loaded with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • After loading, the cells are washed to remove extracellular dye.

  • The microplate is placed in the fluorescence reader, and a baseline fluorescence is recorded.

  • The test compound (this compound or a comparator) is added to the wells at various concentrations and incubated for a specific period.

  • A high-potassium buffer is added to the wells to induce cell depolarization, which opens the voltage-gated calcium channels.

  • The change in fluorescence, indicating the influx of calcium, is measured kinetically.

  • The percentage of inhibition of the calcium influx is calculated for each concentration of the test compound.

  • The IC₅₀ value is determined from the concentration-response curve.

Muscarinic Receptor Binding Assay

This assay determines the binding affinity of a compound to muscarinic receptors, quantifying its anticholinergic activity.[6][7]

Objective: To determine the inhibition constant (Kᵢ) of this compound for muscarinic receptors.

Materials:

  • Tissue homogenates from a source rich in muscarinic receptors (e.g., guinea pig brain or ileum)

  • A radiolabeled muscarinic receptor antagonist (e.g., [³H]-N-methylscopolamine)

  • Test compound (this compound)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Tissue homogenates are prepared and incubated with a fixed concentration of the radiolabeled antagonist and varying concentrations of the test compound (this compound).

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist like atropine).

  • The IC₅₀ value for this compound is determined from the competition binding curve.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

References

Pargeverine's Antispasmodic Efficacy: A Comparative Analysis in Ex Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pargeverine's antispasmodic effects with established alternatives, Papaverine and Atropine, based on available ex vivo experimental data. This compound, a dual-action antispasmodic, exhibits both musculotropic and anticholinergic properties, offering a distinct advantage in the relaxation of smooth muscle.

This compound, also known as propinox, distinguishes itself through a dual mechanism of action. It acts as a direct musculotropic agent by blocking L-type calcium channels in smooth muscle cells and also exhibits anticholinergic effects through the non-selective blockade of muscarinic receptors.[1][2][3] This combined action contributes to its potent antispasmodic activity, which has been reported to be two to three times greater than that of Papaverine at the intestinal level.[2]

Comparative Efficacy of Antispasmodic Agents

The following table summarizes the available quantitative data on the efficacy of this compound, Papaverine, and Atropine in ex vivo models. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundMechanism of ActionEx Vivo ModelEfficacy MeasurementResult
This compound Musculotropic (Ca2+ channel blocker) & Anticholinergic (Muscarinic antagonist)Guinea Pig Ileum% Relaxation68.46% relaxation at 10 µM[4]
Human Colon% Inhibition of Contractions32%-44% (Carbachol-induced), 37%-48% (EFS-induced) at 10⁻⁵ M
Papaverine Musculotropic (PDE inhibitor, Ca2+ channel blocker)IntestineRelative EfficacyThis compound is 2-3 times more efficacious[2]
Isolated Human Corpus CavernosumpD'2 value4.77 +/- 0.20 (against Noradrenaline-induced contractions)
Atropine Anticholinergic (Muscarinic antagonist)Human ColonRelative PotencyMore potent than this compound in inhibiting EFS- and carbachol-induced contractions
Rat JejunumAnticholinergic ActivityPre-contracted jejunal segments relaxed with cumulative doses

Experimental Protocols

A standardized ex vivo method for assessing antispasmodic activity involves the use of an isolated organ bath. This technique allows for the direct measurement of tissue contractility in a controlled environment.

Isolated Organ Bath Assay for Antispasmodic Activity

1. Tissue Preparation:

  • A segment of smooth muscle tissue (e.g., guinea pig ileum, rat jejunum) is carefully dissected and cleaned of adhering connective tissues.
  • The prepared tissue strip, typically 2-3 cm in length, is mounted vertically in an organ bath chamber.

2. Organ Bath Setup:

  • The organ bath is filled with a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
  • One end of the tissue is fixed to a stationary hook at the bottom of the chamber, while the other end is connected to an isometric force transducer to record changes in muscle tension.

3. Equilibration:

  • The tissue is allowed to equilibrate in the organ bath for a period of 30-60 minutes under a resting tension (e.g., 1 gram). During this time, the bathing solution is changed every 15 minutes to remove metabolic waste products.

4. Induction of Contraction:

  • A contractile agonist (spasmogen) is added to the organ bath to induce a sustained contraction. Common spasmogens include acetylcholine, carbachol, histamine, or high concentrations of potassium chloride (KCl).
  • The concentration of the agonist is chosen to produce a submaximal, stable contraction.

5. Application of Antispasmodic Agent:

  • Once a stable contraction is achieved, the test compound (this compound, Papaverine, or Atropine) is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.
  • The relaxant effect of the compound is recorded as a percentage reduction of the agonist-induced contraction.

6. Data Analysis:

  • Concentration-response curves are plotted, and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated to quantify the potency of the antispasmodic agent.

Visualizing Methodologies and Mechanisms

To better understand the experimental process and the underlying molecular interactions, the following diagrams illustrate the workflow and signaling pathways.

G cluster_0 Ex Vivo Antispasmodic Assay Workflow A Tissue Dissection (e.g., Guinea Pig Ileum) B Mounting in Organ Bath A->B C Equilibration (37°C, Carbogen) B->C D Induce Contraction (Spasmogen, e.g., ACh) C->D E Add Test Compound (this compound/Alternatives) D->E F Record Relaxation E->F G Data Analysis (IC50 Calculation) F->G

Caption: General workflow for assessing antispasmodic effects in an ex vivo organ bath.

G cluster_0 Smooth Muscle Contraction Pathway cluster_1 Inhibitory Mechanisms of Antispasmodics Spasmogen Spasmogen (e.g., Acetylcholine) Receptor Muscarinic Receptor Spasmogen->Receptor Ca_Channel L-type Ca2+ Channel Receptor->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction This compound This compound This compound->Receptor Blocks This compound->Ca_Channel Blocks Atropine Atropine Atropine->Receptor Blocks Papaverine Papaverine Papaverine->Ca_Channel Blocks

Caption: Signaling pathways of smooth muscle contraction and antispasmodic intervention.

References

A Comparative Analysis of Pargeverine and Mebeverine for Spasmodic Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pargeverine (also known as Propinox) and Mebeverine (B1676125), two antispasmodic agents utilized in the management of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders characterized by smooth muscle spasms. The comparison covers their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies for key investigative assays.

Overview and Mechanism of Action

This compound and Mebeverine both exert their therapeutic effects by inducing relaxation of the gastrointestinal smooth muscle, albeit through distinct pharmacological pathways.

This compound operates via a dual mechanism. It functions as a direct-acting musculotropic agent by inhibiting the influx of calcium ions (Ca²⁺) into smooth muscle cells and as an anticholinergic agent by blocking muscarinic receptors.[1][2] This combined action disrupts the primary pathways of acetylcholine-mediated and calcium-dependent muscle contraction.[1][3] Studies suggest it has a relatively selective affinity for the smooth muscles of the gastrointestinal tract.[1]

Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gut without significantly affecting normal motility.[4] Its exact mechanism is not fully elucidated but is understood to be multifaceted, involving a decrease in the permeability of ion channels (including sodium and calcium channels), blockade of noradrenaline reuptake, a local anesthetic effect, and weak antimuscarinic activity.[4][5] A key characteristic of Mebeverine is the absence of typical systemic anticholinergic side effects.[4]

Data Presentation: Comparative Tables

The following tables summarize the available quantitative data for this compound and Mebeverine.

Table 1: Pharmacodynamic Properties

ParameterThis compound (Propinox)Mebeverine
Primary Mechanism Dual: Muscarinic Receptor Antagonist & Calcium Channel Blocker[1][3][6]Direct Musculotropic Agent (Multiple Mechanisms)[4][5]
Muscarinic Receptor Ki M2: 1.2 x 10⁻⁶ MM3: 1.5 x 10⁻⁶ M[6]Weak affinity, not a primary mechanism[4]
Calcium Channel Ki Phenylalkylamine sites: 5.0 x 10⁻⁶ MDihydropyridine sites: 4.9 x 10⁻⁵ M[6]Affects Ca²⁺ channels, but specific Ki values not central to its profile[7]
Anticholinergic Effects Present[2]Systemic effects are absent or weak[4]

Table 2: Pharmacokinetic Profile

ParameterThis compound (Propinox)Mebeverine
Absorption Data not readily availableRapidly and completely absorbed[4][5]
Metabolism Data not readily availableExtensively metabolized by esterases to veratric acid and mebeverine alcohol[4][5]
Primary Metabolite Data not readily availableDemethylated Carboxylic Acid (DMAC)[4]
Tmax (Metabolite) Data not readily available~1 hour (135 mg tablet)~3 hours (200 mg MR capsule)[4][5]
Cmax (Metabolite) Data not readily available1670 ng/ml (for DMAC from 135 mg tablet)[4]
Elimination Half-life (Metabolite) Data not readily available~2.45 hours (135 mg tablet)~5.77 hours (200 mg MR capsule)[5]
Excretion Data not readily available~95% excreted in urine as metabolites[8]
Accumulation Data not readily availableNo significant accumulation after multiple doses[4][9]

Table 3: Clinical Efficacy in Irritable Bowel Syndrome (IBS)

ParameterThis compound (Propinox)Mebeverine
Primary Indication Spasmodic states of the digestive, hepatobiliary, and urinary tracts[5]Symptomatic treatment of Irritable Bowel Syndrome (IBS)[4][10]
Clinical Trial Outcomes Showed therapeutic equivalence to scopolamine (B1681570) for abdominal colic.[3][11]Meta-analysis showed a non-statistically significant trend for clinical improvement (RR 1.13) and relief of abdominal pain (RR 1.33) vs. placebo.[12]
Formulation Comparison Data not available200 mg (b.i.d.) modified-release capsule shown to be therapeutically equivalent to 135 mg (t.i.d.) tablet.[12][13][14]
Comparative Trials No direct comparative trials with Mebeverine found.A study found Drotaverine to be significantly superior in alleviating pain severity.[15]

Table 4: Safety and Tolerability Profile

ParameterThis compound (Propinox)Mebeverine
Common Side Effects Dry mouth, dizziness, nausea, constipation, blurred vision[16][17]Indigestion, heartburn, dizziness, headache, mild skin rash[8]
Serious Side Effects Rare: Allergic reactions, urinary retention[16][17]Rare: Serious allergic reactions (anaphylaxis)[18]
Systemic Effects Potential for anticholinergic side effects[16]Generally well-tolerated with a low incidence of adverse effects[12][19]

Experimental Protocols

Detailed methodologies for key experiments used to characterize these compounds are provided below.

Protocol for In-Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol is designed to assess the antispasmodic potency of a compound on isolated smooth muscle tissue.

  • 1. Tissue Preparation:

    • Obtain smooth muscle tissue (e.g., human colon circular muscle strips or guinea pig ileum) from ethical sources.[5]

    • Dissect tissue segments (approx. 1-2 cm in length) in Krebs-Henseleit solution at room temperature, aerated with 95% O₂ / 5% CO₂.

    • Suspend the tissue strips vertically in a temperature-controlled organ bath (37°C) containing the aerated Krebs-Henseleit solution. One end is fixed, and the other is connected to an isometric force transducer.

  • 2. Equilibration and Viability Check:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram).

    • Wash the tissue with fresh buffer every 15-20 minutes.

    • Confirm tissue viability by inducing a contraction with a known spasmogen, such as Carbachol (10⁻⁵ M) or high-potassium solution.[5]

  • 3. Antagonist Incubation and Contraction Induction:

    • After washout and return to baseline, pre-incubate the tissue with varying concentrations of the test compound (this compound or Mebeverine) for 20-30 minutes.[5]

    • Induce a submaximal contraction by adding the spasmogen (e.g., Carbachol) to the bath.

  • 4. Data Acquisition and Analysis:

    • Record the isometric tension continuously.

    • Measure the peak contractile response in the presence of different concentrations of the test compound.

    • Express the response as a percentage of the maximal contraction induced by the spasmogen in the absence of the antagonist.

    • Construct a concentration-response curve and calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal inhibitory effect).[6]

Protocol for Competitive Muscarinic Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for specific muscarinic receptor subtypes.

  • 1. Preparation of Reagents:

    • Cell Membranes: Use membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, etc.).[18]

    • Radioligand: Use a high-affinity radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration close to its Kd.[18]

    • Test Compound: Prepare serial dilutions of the unlabeled test compound (e.g., this compound) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).[18]

    • Non-specific Binding (NSB) Control: Use a high concentration of a known non-labeled antagonist, such as atropine (B194438) (1-10 µM).[18]

    • Assay Buffer: Typically a Tris-HCl or HEPES based buffer with physiological pH.

  • 2. Assay Procedure:

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Radioligand + Cell Membranes + Assay Buffer.

      • Non-specific Binding (NSB): Radioligand + Cell Membranes + NSB Control (Atropine).

      • Competition: Radioligand + Cell Membranes + Test Compound Dilution.

    • Initiate the binding reaction by adding the cell membrane suspension (typically 50-100 µg of protein per well).[8]

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the reaction to reach equilibrium.[8][18]

  • 3. Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and bound radioligand).[18][20]

    • Wash the filters rapidly with ice-cold assay buffer (3-4 times) to remove unbound radioligand.[8]

    • Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[8][20]

  • 4. Data Analysis:

    • Calculate the specific binding by subtracting the NSB CPM from the Total Binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Intracellular Calcium Imaging

This protocol measures changes in intracellular Ca²⁺ concentration in response to stimuli and drug application.

  • 1. Cell Preparation and Dye Loading:

    • Seed cells (e.g., primary smooth muscle cells or a suitable cell line) onto glass-bottom imaging dishes and culture until they reach 70-80% confluency.[21]

    • Prepare a loading solution containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 in a physiological buffer (e.g., HBSS).[21]

    • Wash cells once with buffer, then incubate them with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells gently twice with warm buffer to remove extracellular dye and incubate for a further 30 minutes to allow for complete de-esterification of the dye inside the cells.[21]

  • 2. Imaging and Baseline Measurement:

    • Place the imaging dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal before stimulation.[21]

  • 3. Stimulation and Drug Application:

    • Initiate a calcium influx by adding a stimulus (e.g., a receptor agonist like acetylcholine (B1216132) or a depolarizing high-potassium solution).

    • To test the inhibitory effect of a drug, either pre-incubate the cells with the compound for 10-15 minutes before adding the stimulus or co-apply the drug and stimulus.[21]

  • 4. Data Acquisition and Analysis:

    • Begin time-lapse imaging immediately upon addition of the stimulus. Acquire images at regular intervals (e.g., every 2-5 seconds) for a duration sufficient to capture the full calcium transient (rise and decay).[21]

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Quantify the mean fluorescence intensity within each ROI for each time point.

    • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.

    • Compare the peak amplitude, duration, and integral of the calcium transients in control versus drug-treated cells.

Mandatory Visualization (Graphviz)

Signaling Pathways and Workflows

Pargeverine_Mechanism ACh Acetylcholine M_Receptor Muscarinic Receptor (M3) ACh->M_Receptor Binds IP3_DAG Gq → PLC → IP₃/DAG Signaling M_Receptor->IP3_DAG Activates Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Ext_Ca Extracellular Ca²⁺ Contraction Smooth Muscle Contraction IP3_DAG->Contraction Leads to Ca_Influx->Contraction Leads to This compound This compound This compound->M_Receptor Blocks This compound->Ca_Channel Blocks

Caption: Dual inhibitory mechanism of this compound on smooth muscle contraction.

Mebeverine_Mechanism cluster_stimuli Contractile Stimuli Na_Channel Na⁺ Channel (Depolarization) Contraction Smooth Muscle Contraction Na_Channel->Contraction Ca_Channel Ca²⁺ Channel (Influx) Ca_Channel->Contraction M_Receptor Muscarinic Receptor M_Receptor->Contraction Mebeverine Mebeverine Mebeverine->Na_Channel Blocks Mebeverine->Ca_Channel Blocks Mebeverine->M_Receptor Weakly Blocks

Caption: Multifaceted inhibitory mechanism of Mebeverine.

Organ_Bath_Workflow prep 1. Prepare & Mount Smooth Muscle Tissue equil 2. Equilibrate (60-90 min) prep->equil viability 3. Check Viability (e.g., with Carbachol) equil->viability wash 4. Washout viability->wash incubate 5. Pre-incubate with Test Compound wash->incubate contract 6. Induce Contraction (Spasmogen) incubate->contract record 7. Record Isometric Tension contract->record analyze 8. Analyze Data (Calculate EC₅₀) record->analyze

Caption: Experimental workflow for an in-vitro organ bath assay.

Clinical_Trial_Workflow cluster_treatment Treatment Phase (e.g., 8 weeks) recruit 1. Patient Recruitment (e.g., Rome IV Criteria for IBS) random 2. Randomization (Double-Blind) recruit->random group_A Group A: Test Drug (e.g., Mebeverine) random->group_A group_B Group B: Placebo random->group_B assess 3. Assess Endpoints (e.g., Pain VAS, Global Improvement) group_A->assess group_B->assess analyze 4. Statistical Analysis (Compare Outcomes) assess->analyze

Caption: Workflow for a randomized, placebo-controlled clinical trial.

Conclusion

This compound and Mebeverine are both effective antispasmodics, but they possess distinct pharmacological profiles. This compound's dual mechanism of calcium channel and muscarinic receptor blockade suggests a potent, targeted action, though this may come with more pronounced anticholinergic side effects.[1][16] Mebeverine's strength lies in its direct, musculotropic action on the gut with a favorable side effect profile, largely devoid of systemic anticholinergic effects, making it a well-tolerated option for chronic conditions like IBS.[4][12][19]

The choice between these agents may be guided by the patient's specific symptom profile, tolerability, and the desired mechanism of action. A significant gap in the literature is the lack of direct head-to-head clinical trials comparing the efficacy and safety of this compound and Mebeverine. Such studies would be invaluable in definitively establishing their comparative therapeutic value in the management of functional gastrointestinal disorders.

References

A Head-to-Head Comparison of Pargeverine and Pinaverium Bromide for Spasmodic Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pargeverine and Pinaverium (B1222119) bromide, two antispasmodic agents utilized in the management of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). This document synthesizes available experimental data on their mechanisms of action, clinical efficacy, and pharmacokinetic profiles.

While both this compound (also known as Propinox) and Pinaverium bromide are prescribed to alleviate symptoms associated with gastrointestinal spasms, they exhibit distinct pharmacological properties. A notable limitation in the current body of research is the absence of direct head-to-head clinical trials comparing the efficacy and safety of these two compounds. Consequently, this guide will draw upon data from individual placebo-controlled and comparative studies to provide a comprehensive analysis.

Mechanism of Action: A Tale of Two Pathways

This compound employs a dual mechanism to induce smooth muscle relaxation. It acts as both a musculotropic agent by inhibiting calcium ion influx into gastrointestinal smooth muscle cells and as a neurotropic (anticholinergic) agent by blocking muscarinic receptors[1][2]. This combined action targets two key pathways involved in smooth muscle contraction.

Pinaverium bromide, on the other hand, is a selective calcium channel blocker that acts locally on the L-type voltage-gated calcium channels of the gastrointestinal smooth muscle[3]. Its action is highly specific to the digestive tract, which minimizes systemic side effects[3].

cluster_this compound This compound Signaling Pathway cluster_Pinaverium Pinaverium Bromide Signaling Pathway This compound This compound Ca_Channel_P L-type Calcium Channel (Smooth Muscle Cell) This compound->Ca_Channel_P Inhibits Muscarinic_R Muscarinic Receptor (M2/M3) This compound->Muscarinic_R Blocks Relaxation_P Relaxation This compound->Relaxation_P Promotes Ca_Influx_P Ca²⁺ Influx Contraction_P Smooth Muscle Contraction Muscarinic_R->Contraction_P Leads to Ca_Influx_P->Contraction_P Triggers Acetylcholine Acetylcholine Acetylcholine->Muscarinic_R Activates Pinaverium Pinaverium Bromide Ca_Channel_Pi L-type Calcium Channel (GI Smooth Muscle Cell) Pinaverium->Ca_Channel_Pi Selectively Blocks Relaxation_Pi Relaxation Pinaverium->Relaxation_Pi Promotes Ca_Influx_Pi Ca²⁺ Influx Contraction_Pi Smooth Muscle Contraction Ca_Influx_Pi->Contraction_Pi Triggers

Caption: Signaling pathways of this compound and Pinaverium Bromide.

Efficacy in Irritable Bowel Syndrome

Clinical trials have demonstrated the efficacy of both agents in managing symptoms of IBS, primarily abdominal pain and discomfort.

This compound (Propinox): In a retrospective comparative study for abdominal colic, propinox hydrochloride demonstrated a significant improvement in pain intensity, suggesting therapeutic equivalence to scopolamine (B1681570) hydrochloride[2][4]. Another study in patients with IBS showed that a 10 mg oral dose of propinox resulted in a significant and progressive reduction in the intensity of abdominal pain, weekly frequency of pain episodes, and abdominal distension over a 28-day treatment period compared to placebo[5]. An in-vitro study on isolated human gallbladder tissue showed that the inhibitory activity (ED50) of propinox on carbachol-induced contractions was 1.25x10-7 M[6][7].

Pinaverium Bromide: A multicenter, randomized, placebo-controlled trial found that a significantly higher percentage of patients receiving pinaverium (60%) reported improvement in IBS symptoms compared to the placebo group (34%)[8]. A meta-analysis of eight randomized controlled trials concluded that pinaverium bromide is superior to placebo for the treatment of IBS symptoms, with a beneficial effect on abdominal pain, stool changes, and bloating[3].

Efficacy ParameterThis compound (Propinox)Pinaverium Bromide
Primary Indication Spasmodic conditions of the digestive, hepatobiliary, and urinary tracts[9]Irritable Bowel Syndrome (IBS), functional disorders of the biliary tract[3]
Effect on Abdominal Pain Significant reduction in pain intensity and frequency in IBS patients vs. placebo[5]60% of patients reported symptom improvement vs. 34% with placebo[8]
Global IBS Symptom Improvement Significant improvement in overall symptoms in IBS patients vs. placebo[5]Statistically significant improvement in global IBS symptoms vs. placebo[3]
In-vitro Potency (ED50) 1.25x10-7 M (on carbachol-induced contractions in human gallbladder)[6][7]Not available

Pharmacokinetic Profiles

The pharmacokinetic properties of these two drugs contribute to their clinical profiles, particularly their sites of action and potential for systemic side effects.

This compound (Propinox): Limited data is available on the human pharmacokinetics of this compound. Preclinical studies suggest an oral bioavailability of 35-60% and an elimination half-life of 2.5-4.8 hours in various animal models[8].

Pinaverium Bromide: Pinaverium bromide is poorly absorbed orally, with a bioavailability of less than 1%[10]. This limited systemic absorption contributes to its high gastrointestinal selectivity and low incidence of systemic side effects. It is highly bound to plasma proteins (around 97%) and is primarily eliminated through the feces[10].

Pharmacokinetic ParameterThis compound (Propinox)Pinaverium Bromide
Bioavailability 35-60% (preclinical data)[8]< 1%[10]
Protein Binding Not available~97%[10]
Metabolism Not fully characterized in humansHepatic[10]
Elimination Half-life 2.5-4.8 hours (preclinical data)[8]Approximately 1.5 hours
Excretion Not fully characterized in humansPrimarily fecal[10]

Experimental Protocols: A Representative Clinical Trial Design

While specific protocols for direct comparative trials are unavailable, the following outlines a typical methodology for a randomized, double-blind, placebo-controlled trial to evaluate the efficacy of an antispasmodic agent in IBS, based on published study designs[11][12][13].

cluster_workflow Representative Clinical Trial Workflow for an Antispasmodic in IBS Screening Screening & Patient Recruitment (Rome III/IV Criteria for IBS) Run_in Run-in Period (e.g., 2 weeks) - Baseline symptom assessment - Patient diary training Screening->Run_in Randomization Randomization Run_in->Randomization Treatment Treatment Period (e.g., 4-12 weeks) - Active Drug (this compound or Pinaverium) - Placebo Randomization->Treatment 1:1 Allocation Follow_up Follow-up Period (e.g., 2-4 weeks) Treatment->Follow_up Data_Analysis Data Analysis - Primary & Secondary Endpoints Follow_up->Data_Analysis

Caption: A typical experimental workflow for an IBS clinical trial.

Primary Endpoints:

  • Change from baseline in the weekly average of worst abdominal pain scores.

  • Proportion of responders, defined as patients experiencing a clinically meaningful improvement in global IBS symptoms.

Secondary Endpoints:

  • Changes in stool frequency and consistency (using the Bristol Stool Form Scale).

  • Assessment of bloating and abdominal discomfort.

  • Quality of life assessments using validated questionnaires.

Conclusion

Both this compound and Pinaverium bromide are effective antispasmodic agents for the management of symptoms associated with functional gastrointestinal disorders. This compound offers a dual mechanism of action, targeting both calcium channels and muscarinic receptors, while Pinaverium bromide provides a highly selective blockade of gastrointestinal calcium channels with minimal systemic exposure.

The choice between these agents may be guided by the specific symptom profile of the patient and the desired balance between broad-spectrum antispasmodic activity and gastrointestinal selectivity. The development of direct head-to-head clinical trials is warranted to provide a more definitive comparison of their relative efficacy and safety in the treatment of IBS and other spasmodic conditions of the gastrointestinal tract.

References

Pargeverine's Gastrointestinal Selectivity: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of antispasmodic agents for gastrointestinal (GI) smooth muscle is paramount. This guide provides an objective comparison of pargeverine's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a well-established antispasmodic agent, exerts its therapeutic effect through a dual mechanism of action: anticholinergic activity and direct musculotropic effects via calcium channel blockade.[1][2] This combination allows for potent relaxation of GI smooth muscle, making it an effective treatment for conditions characterized by intestinal spasms, such as irritable bowel syndrome (IBS).[3][4] This guide delves into the specifics of its action and compares its potency and receptor affinity to other widely used antispasmodics.

Comparative Potency and Receptor Affinity

The efficacy of an antispasmodic is determined by its potency in inhibiting smooth muscle contraction and its affinity for specific receptors. The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of this compound (also known as propinox) with other agents.

Agent ED50 (M) for Inhibition of Carbachol-Induced Contraction (Human Gallbladder) Primary Mechanism of Action
Atropine (B194438)5.03 x 10⁻⁸Anticholinergic (Muscarinic Antagonist)
This compound (Propinox) 1.25 x 10⁻⁷ Anticholinergic & Calcium Channel Blocker
Verapamil6.63 x 10⁻⁶Calcium Channel Blocker
Scopolamine-N-butyl bromide5.4 x 10⁻⁵Anticholinergic (Muscarinic Antagonist)

Data sourced from Baistrocchi et al. (1999).[1][5]

Agent Ki (M) for Muscarinic Receptors (Guinea Pig Ileum - M2/M3) Ki (M) for Phenylalkylamine Calcium Channel Binding Sites
This compound (Propinox) 1.6 x 10⁻⁶ 5.0 x 10⁻⁶
VerapamilNot Applicable3.5 x 10⁻⁸

Data sourced from Baistrocchi et al. (1999).[1][5]

The data indicates that while atropine is a more potent anticholinergic agent, this compound demonstrates a strong combined anticholinergic and calcium channel blocking effect.[1][5] Its affinity for muscarinic receptors in the guinea pig ileum is significant, and it also shows notable binding to calcium channel sites, supporting its dual mechanism of action.[1][5]

Signaling Pathways of Smooth Muscle Contraction and Antispasmodic Intervention

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways involved in gastrointestinal smooth muscle contraction and the points of intervention for different classes of antispasmodics.

Smooth Muscle Contraction Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_channel influx Ca_int Ca²⁺ L_type_Ca_channel->Ca_int M3_receptor M3 Muscarinic Receptor M3_receptor->L_type_Ca_channel activates ACh Acetylcholine (ACh) ACh->M3_receptor binds Calmodulin Calmodulin Ca_int->Calmodulin binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction leads to

Diagram 1: Signaling pathway of acetylcholine-induced smooth muscle contraction.

Antispasmodic Intervention cluster_membrane cluster_drugs L_type_Ca_channel L-type Ca²⁺ Channel Contraction_Pathway Contraction Pathway L_type_Ca_channel->Contraction_Pathway M3_receptor M3 Muscarinic Receptor M3_receptor->Contraction_Pathway This compound This compound This compound->L_type_Ca_channel blocks This compound->M3_receptor blocks Anticholinergics Anticholinergics (e.g., Atropine) Anticholinergics->M3_receptor blocks Ca_Blockers Ca²⁺ Channel Blockers (e.g., Verapamil) Ca_Blockers->L_type_Ca_channel blocks

Diagram 2: Intervention points of different antispasmodic classes.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. Understanding these methodologies is crucial for interpreting the results and designing future studies.

Isolated Organ Bath for Smooth Muscle Contractility

This is a foundational in vitro method to assess the direct effect of compounds on smooth muscle function.

  • Tissue Preparation: A segment of gastrointestinal tissue, such as the guinea pig ileum or human gallbladder, is dissected and suspended in an organ bath.[1]

  • Experimental Setup: The organ bath contains a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (95% O₂, 5% CO₂). One end of the tissue is fixed, while the other is connected to a force transducer to record isometric contractions.

  • Induction of Contraction: A spasmogen, such as carbachol (B1668302) (a cholinergic agonist), is added to the bath to induce a sustained contraction.

  • Antispasmodic Evaluation: The test compound (e.g., this compound) is added in increasing concentrations to the bath containing the pre-contracted tissue. The resulting relaxation is measured.

  • Data Analysis: Concentration-response curves are generated, and the ED50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated to determine the potency of the antispasmodic agent.[1]

Isolated Organ Bath Workflow A Isolate GI Smooth Muscle Tissue B Mount Tissue in Organ Bath A->B C Induce Contraction with Spasmogen B->C D Add Antispasmodic (e.g., this compound) C->D E Record Muscle Tension (Relaxation) D->E F Analyze Data (Calculate ED50) E->F

Diagram 3: Workflow for the isolated organ bath experiment.
Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

  • Tissue Homogenate Preparation: Tissues rich in the target receptors (e.g., guinea pig ileum for muscarinic receptors) are homogenized to prepare a membrane fraction.[1]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., ³H-QNB for muscarinic receptors).

  • Competition: Increasing concentrations of the unlabeled test drug (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Quantification: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the drug for the receptor.[1][5]

Conclusion

This compound's dual mechanism of action, combining anticholinergic and calcium channel blocking properties, provides a robust and effective means of inducing gastrointestinal smooth muscle relaxation.[1][2] The experimental data presented demonstrates its significant potency, positioning it as a valuable compound in the management of GI spasmodic conditions. For drug development professionals, the multifaceted nature of this compound's action offers a compelling model for the design of future therapies targeting complex gastrointestinal disorders. Further research focusing on in vivo models and clinical trials is essential to fully elucidate its comparative efficacy and selectivity profile in a physiological context.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pargeverine

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape of pharmaceutical quality control and drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Pargeverine, an antispasmodic agent, requires precise and accurate analytical methods for its determination in bulk drug substances and pharmaceutical formulations.[1] This guide provides a comparative overview of various analytical techniques for the quantification of this compound, with a focus on providing the necessary data and protocols to assist researchers, scientists, and drug development professionals in method selection and cross-validation.

Cross-validation is a critical process to ensure that an analytical method is fit for its intended purpose and to compare the performance of different analytical procedures.[2] While direct comparative studies performing cross-validation between multiple methods for this compound are not extensively published, this guide synthesizes available data on validated methods and the general capabilities of established analytical techniques.

Quantitative Data Summary

The performance of an analytical method is assessed by several key validation parameters as stipulated by the International Conference on Harmonisation (ICH) guidelines.[3] Below is a comparative summary of typical performance characteristics for High-Performance Liquid Chromatography (HPLC), a widely used technique for this compound analysis, and other potential analytical methods.

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Gas Chromatography (GC) Capillary Electrophoresis (CE)
Linearity (r²) >0.999[3]Typically >0.99Typically >0.99Typically >0.99
Concentration Range 7.5–45 µg/ml[3]Dependent on molar absorptivityDependent on detector sensitivityDependent on injection volume and detector
Accuracy (% Recovery) High (typically 98-102%)Moderate to HighHighHigh
Precision (% RSD) <2%<2%<5%<5%
Specificity High (Stability-indicating)[3]Low (Prone to interference)High (when coupled with MS)High
Limit of Detection (LOD) LowModerateVery Low (especially with MS)Very Low
Limit of Quantification (LOQ) LowModerateVery Low (especially with MS)Very Low

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. The following section outlines the experimental protocol for a validated stability-indicating HPLC method for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound Hydrochloride and for assessing its stability in the presence of degradation products.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Stainless steel column (25 cm × 4.0 mm) packed with end-capped octadecylsilyl silica (B1680970) gel (5 µm) (e.g., Nucleosil C18 or equivalent).[3]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and 1% Ammonium Acetate (pH 4.5) in a ratio of 40:40:20 (v/v/v).[3]

  • Flow Rate: 1.0 ml/min.[3]

  • Detection Wavelength: 252 nm.[3]

  • Injection Volume: 20 µl.

  • Run Time: 10 minutes.[3]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution (for Oral Solution Dosage Form): Transfer 5 ml of the oral solution (equivalent to 30 mg of this compound hydrochloride) into a 100 ml volumetric flask. Add approximately 50 ml of the mobile phase and sonicate for 10 minutes with occasional shaking to dissolve. Make up the volume with the mobile phase. Filter the solution through a 0.22 µm filter, discarding the first 5 ml of the filtrate. Dilute 1 ml of this filtrate into a 10 ml volumetric flask and make up to the mark with the mobile phase.[3]

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions over the concentration range of 7.5–45 µg/ml. Plot the peak area against the concentration and determine the correlation coefficient.[3]

  • Accuracy (Recovery): Perform recovery studies by the standard addition method. Add known amounts of the standard drug to placebo solutions at different concentration levels (e.g., 50%, 100%, and 150%).[3]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of standard solutions.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as flow rate (±10%) and mobile phase pH (±0.5 units).[3]

  • Specificity (Stability-Indicating): Subject a stock solution of this compound Hydrochloride to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. The method is considered stability-indicating if the degradation product peaks are well-resolved from the pure drug peak.[3]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_Methods Analytical Methods cluster_Validation Method Validation (ICH Guidelines) cluster_Comparison Cross-Validation cluster_Outcome Outcome MethodA Method A (e.g., HPLC) ValidationA Validate Method A MethodA->ValidationA MethodB Method B (e.g., GC-MS) ValidationB Validate Method B MethodB->ValidationB AnalyzeSamples Analyze Identical Samples with Both Methods ValidationA->AnalyzeSamples ValidationB->AnalyzeSamples CompareData Statistically Compare Results (e.g., t-test, F-test) AnalyzeSamples->CompareData Equivalence Methods are Equivalent CompareData->Equivalence Results within acceptance criteria NonEquivalence Methods are Not Equivalent CompareData->NonEquivalence Results outside acceptance criteria

Caption: Workflow for the cross-validation of two analytical methods.

MethodSelectionPathway Start Define Analytical Need Quantification Routine Quantification & Stability Start->Quantification Impurity Impurity Profiling & Identification Start->Impurity Screening High-Throughput Screening Start->Screening HPLC HPLC-UV Quantification->HPLC GCMS GC-MS Impurity->GCMS LCMS LC-MS/MS Impurity->LCMS Screening->LCMS CE Capillary Electrophoresis Screening->CE

Caption: Decision pathway for selecting an analytical method for this compound.

References

In Vivo Validation of Pargeverine's Antispasmodic Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo validated mechanism of action of Pargeverine against other prominent antispasmodic agents. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound is an antispasmodic agent that reduces smooth muscle contractions through a dual mechanism of action: blockade of calcium channels and anticholinergic effects.[1] In vivo studies are crucial to validate these mechanisms and assess the therapeutic potential of this compound compared to other agents with differing modes of action. This guide will compare this compound with Drotaverine, a phosphodiesterase-4 (PDE4) inhibitor, and the anticholinergic agents Hyoscine and Dicyclomine (B1218976). While direct head-to-head in vivo preclinical studies are limited, this guide synthesizes available data to provide a comprehensive overview of their comparative pharmacology.

Mechanism of Action

The therapeutic efficacy of antispasmodic drugs is rooted in their ability to relax smooth muscle, primarily in the gastrointestinal tract. The distinct mechanisms of this compound and its comparators are outlined below.

This compound: this compound exerts its spasmolytic effect through two primary pathways:

  • Calcium Channel Blockade: It inhibits the influx of calcium ions (Ca2+) into smooth muscle cells, a critical step for muscle contraction.

  • Anticholinergic Activity: It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, preventing acetylcholine-induced muscle spasms.[1]

Drotaverine: Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation.

Hyoscine (Scopolamine): Hyoscine is a well-established anticholinergic agent that competitively blocks muscarinic receptors on smooth muscle cells, thereby preventing acetylcholine-mediated contractions.

Dicyclomine: Dicyclomine also possesses a dual mechanism of action. It is an anticholinergic agent that blocks muscarinic receptors and also has a direct musculotropic effect, meaning it can relax smooth muscle independently of its anticholinergic action.[2][3]

Signaling Pathways

cluster_this compound This compound Pathway cluster_Drotaverine Drotaverine Pathway cluster_Anticholinergics Anticholinergic Pathway This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits M_Receptor_P Muscarinic Receptor This compound->M_Receptor_P Blocks Contraction_P Muscle Contraction Ca_Channel->Contraction_P M_Receptor_P->Contraction_P Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP MLCK MLCK Inactivation cAMP->MLCK Relaxation_D Muscle Relaxation MLCK->Relaxation_D Anticholinergics Hyoscine / Dicyclomine M_Receptor_A Muscarinic Receptor Anticholinergics->M_Receptor_A Blocks Contraction_A Muscle Contraction M_Receptor_A->Contraction_A Start Animal Fasting (18-24h) Grouping Grouping (Control & Treatment) Start->Grouping Drug_Admin Drug/Vehicle Administration (Oral Gavage) Grouping->Drug_Admin Charcoal_Admin Charcoal Meal Administration (30 min post-drug) Drug_Admin->Charcoal_Admin Transit_Time Allow Transit (20-30 min) Charcoal_Admin->Transit_Time Euthanasia Euthanasia & Dissection Transit_Time->Euthanasia Measurement Measure Intestinal Length & Charcoal Distance Euthanasia->Measurement Analysis Data Analysis (% Transit) Measurement->Analysis

References

A Comparative Pharmacological Study: Pargeverine and Dicyclomine in Gastrointestinal Smooth Muscle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Pargeverine (also known as Propinox) and Dicyclomine, two antispasmodic agents utilized in the management of gastrointestinal disorders characterized by smooth muscle spasms, such as Irritable Bowel Syndrome (IBS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, pharmacological parameters, and the experimental methodologies used for their evaluation.

Introduction

This compound and Dicyclomine are therapeutic agents that alleviate gastrointestinal spasms through a dual mechanism: antagonism of muscarinic acetylcholine (B1216132) receptors (anticholinergic effect) and a direct relaxant effect on smooth muscle (musculotropic effect).[1][2][3] While both drugs share these general mechanisms, their distinct pharmacological profiles, including receptor subtype selectivity and pharmacokinetic properties, differentiate their clinical application and potential side effect profiles.

Mechanism of Action

Both this compound and Dicyclomine exert their effects through two primary pathways:

  • Anticholinergic (Antimuscarinic) Action: They act as competitive antagonists at muscarinic acetylcholine receptors on the surface of smooth muscle cells.[4][5] Specifically, they target M3 muscarinic receptors, which are coupled to Gq proteins.[6] Blockade of these receptors inhibits the downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), ultimately preventing the release of intracellular calcium and subsequent muscle contraction.[6][7]

  • Musculotropic (Direct) Action: Independent of their anticholinergic properties, both drugs directly inhibit the influx of extracellular calcium ions (Ca²⁺) into smooth muscle cells.[4][6] This action, characteristic of calcium channel blockers, leads to smooth muscle relaxation.[2] Dicyclomine has also been shown to antagonize bradykinin- and histamine-induced spasms.[2]

dot

Anticholinergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release Ca_ER Ca²⁺ Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates Drug This compound / Dicyclomine Drug->M3R Blocks

Caption: Antimuscarinic signaling pathway blocked by this compound and Dicyclomine.

dot

Musculotropic_Action_Workflow cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol Ca_Channel L-type Calcium Channel Ca_Int Intracellular Ca²⁺ Ca_Ext Extracellular Ca²⁺ Ca_Ext->Ca_Channel Influx Contraction Smooth Muscle Contraction Ca_Int->Contraction Initiates Drug This compound / Dicyclomine Drug->Ca_Channel Blocks

Caption: Musculotropic action of this compound and Dicyclomine via calcium channel blockade.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for this compound and Dicyclomine.

Table 1: Muscarinic Receptor Binding Affinity (Kᵢ, nM)

A lower Kᵢ value indicates a higher binding affinity.

DrugM₁M₂M₃M₄M₅
Dicyclomine 15[5]140[5]88[5]88[5]110[5]
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Dicyclomine demonstrates a preference for the M₁ muscarinic receptor subtype.[5]

Table 2: Functional Antagonism (pA₂)

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher values indicate greater potency.

DrugTissue/PreparationReceptor TargetpA₂ Value
Dicyclomine Guinea-Pig Ileum (Neuronal)M₁9.13[8]
Guinea-Pig Ileum (Prejunctional)M₂7.61[8]
Guinea-Pig Ileum (Postjunctional)M₂7.21[8]
This compound Human GallbladderM₃ (vs. Carbachol)EC₅₀: 1.25 x 10⁻⁷ M*[6]

*Note: Data for this compound is presented as EC₅₀ for inhibiting carbachol-induced contractions, indicating high potency.[6] Studies on human colon suggest this compound is less potent than atropine (B194438) and hyoscine butyl bromide (HBB) in inhibiting carbachol-induced contractions.[6]

Table 3: Pharmacokinetic Parameters
ParameterDicyclomineThis compound (Propinox)
Oral Bioavailability ~67%[9][10]35-60% (Estimated)
Time to Peak Plasma Conc. (Tₘₐₓ) 60-90 minutes[11][12]Data Not Available
Volume of Distribution (Vd) ~3.65 L/kg[11][12]Data Not Available
Plasma Protein Binding Data Not AvailableData Not Available
Metabolism Not well studied, likely hepatic.[13]Data Not Available
Primary Route of Excretion Urine (79.5%), Feces (8.4%)[11][14]Data Not Available
Elimination Half-life (t₁/₂) ~1.8 hours (initial phase)[11][12]Data Not Available

Clinical Efficacy & Side Effects

Controlled clinical trials have demonstrated that Dicyclomine (at 160 mg/day) is superior to placebo in improving the overall condition of patients with IBS, including reducing abdominal pain and tenderness.[14] However, its use is associated with a significant incidence of anticholinergic side effects, such as dry mouth, dizziness, and blurred vision.[15] Clinical studies on this compound have shown it to be effective in reducing pain in acute biliary colic and to have therapeutic equivalence to scopolamine (B1681570) for abdominal colic.[3][16] The most frequently reported adverse effect is mouth dryness at higher doses.[16]

Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

This assay determines the binding affinity of a drug to a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound or Dicyclomine for each of the five muscarinic receptor subtypes (M₁-M₅).

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO-K1, HEK-293) stably expressing a single human muscarinic receptor subtype.

  • Radioligand: A high-affinity muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

  • Test Compound: this compound or Dicyclomine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + atropine).

  • Equilibrium: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the radioligand concentration and K𝒹 is its dissociation constant.[5]

dot

Radioligand_Binding_Assay_Workflow prep Prepare Receptor Membranes, Radioligand, and Test Compound Dilutions plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep->plate incubate Incubate to Reach Equilibrium (e.g., 60-90 min at 30°C) plate->incubate filter Rapid Vacuum Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counter) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Isolated Guinea Pig Ileum Assay (for Functional Antagonism)

This classic organ bath experiment assesses the functional effect of a drug on smooth muscle contractility.

Objective: To determine the potency of this compound or Dicyclomine in antagonizing agonist-induced smooth muscle contractions.

Materials:

  • Tissue: A segment of the terminal ileum from a guinea pig.

  • Physiological Salt Solution: Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Composition (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.

  • Agonist: Acetylcholine or Carbachol to induce contraction.

  • Test Compound: this compound or Dicyclomine.

  • Organ Bath System: With an isometric force transducer to record muscle tension.

Procedure:

  • Tissue Preparation: A 2-3 cm segment of the guinea pig ileum is suspended in an organ bath containing Tyrode's solution under a resting tension (e.g., 1 g). The tissue is allowed to equilibrate for at least 60 minutes.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve is generated by adding increasing concentrations of the agonist (e.g., acetylcholine) to the bath and recording the resulting contractions until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed and allowed to return to baseline. It is then incubated with a fixed concentration of the test compound (this compound or Dicyclomine) for a set period (e.g., 20-30 minutes).

  • Agonist Concentration-Response Curve (in presence of Antagonist): A second agonist concentration-response curve is generated in the presence of the antagonist.

  • Data Analysis: A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The magnitude of the shift is used to calculate the pA₂ value, providing a measure of the antagonist's potency.

  • Musculotropic Effect Assessment: To assess the direct relaxant effect, a contraction can be induced with an agent that does not act on muscarinic receptors (e.g., bradykinin (B550075) or histamine). The ability of the test compound to reduce this contraction is then measured.

Conclusion

This compound and Dicyclomine are effective antispasmodic agents that function through both antimuscarinic and musculotropic mechanisms. Dicyclomine exhibits a well-characterized preference for M₁ muscarinic receptors and has established pharmacokinetic parameters and clinical efficacy in IBS. While this compound has also demonstrated clinical efficacy, a more detailed characterization of its receptor binding affinities and a comprehensive pharmacokinetic profile would be beneficial for a more direct comparison. The experimental protocols outlined provide a standardized framework for further investigation into the pharmacological properties of these and other antispasmodic compounds.

References

A Comparative Analysis of the Anticholinergic Profiles of Pargeverine and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the anticholinergic side effects of Pargeverine and the well-characterized non-selective muscarinic antagonist, Atropine (B194438). This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting a comprehensive overview of their relative performance based on available experimental data.

Introduction

Both this compound and Atropine are anticholinergic agents that function by competitively antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are widely distributed throughout the central and peripheral nervous systems, regulating a variety of physiological functions.[2] Consequently, antagonism of these receptors can lead to a range of side effects, including dry mouth, blurred vision, tachycardia, and constipation.[3][4][5] While Atropine is a well-studied, non-selective antagonist, this compound's specific anticholinergic profile and comparative side effect liability are of significant interest in drug development.[6] Understanding the nuances in their interaction with muscarinic receptor subtypes is crucial for predicting their clinical utility and side effect profiles.

Quantitative Comparison of Receptor Binding and Functional Antagonism

The anticholinergic effects of these compounds are directly related to their affinity for and blockade of the five muscarinic receptor subtypes (M1-M5). The following table summarizes the available quantitative data for the binding affinities (Ki) and functional antagonism of Atropine. Unfortunately, directly comparable, publicly available experimental data for this compound is limited.

Compound M1 (nM) M2 (nM) M3 (nM) M4 (nM) M5 (nM)
Atropine ~1.6 - 14~4.0 - 5.9~1.7~1.0~1.3

Note: Data for Atropine is compiled from multiple sources and experimental conditions, leading to a range of reported values. Specific experimental details should be consulted for precise interpretation.

Atropine demonstrates high affinity for all five muscarinic receptor subtypes, confirming its non-selective profile.[6] Its potent antagonism at M2 receptors in the heart contributes to tachycardia, while blockade of M3 receptors in salivary glands and ciliary muscle leads to dry mouth and blurred vision, respectively.[7][8]

Experimental Protocols

To facilitate the direct comparison of this compound and Atropine in future studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound and Atropine for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Cell membranes expressing a single subtype of human muscarinic receptor (e.g., from CHO or HEK293 cells) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled competitor drug (this compound or Atropine).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays: Isolated Tissue Contractility Studies

These assays measure the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist in isolated tissues.

Objective: To assess the functional potency of this compound and Atropine in antagonizing muscarinic receptor-mediated smooth muscle contraction.

Methodology:

  • Tissue Preparation: Smooth muscle tissues rich in specific muscarinic receptor subtypes are isolated (e.g., guinea pig ileum for M3, rabbit vas deferens for M1).

  • Organ Bath Setup: The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol).

  • Antagonist Incubation: The tissues are then incubated with a fixed concentration of the antagonist (this compound or Atropine) for a predetermined time.

  • Shift in Concentration-Response Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist concentration-response curve is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Muscarinic_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates This compound This compound This compound->M1_M3_M5 blocks This compound->M2_M4 blocks Atropine Atropine Atropine->M1_M3_M5 blocks Atropine->M2_M4 blocks Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate with Radioligand & Competitor (this compound/Atropine) prep->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Determine IC50 and Calculate Ki count->analyze end_node End analyze->end_node

References

Safety Operating Guide

Safe Disposal of Pargeverine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Pargeverine, a smooth muscle relaxant, is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its waste materials responsibly. Adherence to these guidelines is vital to prevent contamination and ensure compliance with safety regulations.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[1][2] Handle this compound in a well-ventilated area to minimize the risk of inhalation.[1][3]

Recommended PPE:

  • Gloves: Wear impervious gloves, and inspect them before use.[1][4] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Eye Protection: Use safety goggles or glasses.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respirator: If working in an area with insufficient ventilation or when dealing with dust, a respirator may be required.[1]

Always wash hands thoroughly after handling the substance.[2][3]

This compound Disposal Procedures

The primary and recommended method for the disposal of this compound is through incineration by a licensed waste disposal service. This method is considered the most effective for addressing both environmental and safety concerns.[5]

Step-by-Step Disposal Guide:

  • Collection: Collect waste this compound, including any contaminated materials, in closed and suitable containers clearly labeled for disposal.[3]

  • Solvent Mixture: For bulk quantities, the material may be dissolved or mixed with a combustible solvent.[3] This should be done with caution in a well-ventilated area, away from ignition sources.

  • Incineration: The mixture should then be burned in a chemical incinerator equipped with an afterburner and an exhaust air system to ensure complete combustion and scrubbing of any harmful byproducts.[3]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[3][6]

Disposal of Empty Containers: Empty containers should be thoroughly rinsed and disposed of according to institutional guidelines. Ensure all personal or prescription information is removed from labels before disposal.[7]

Summary of Disposal Recommendations

MethodRecommendationKey Considerations
Chemical Incineration Highly Recommended. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air.[3]Ensure the incineration facility is licensed to handle pharmaceutical waste. This is the preferred method for laboratories and healthcare facilities.[5]
Landfill (Household Only) Not Recommended for Laboratories. For household disposal, unused or expired medicine can be mixed with an unappealing substance like dirt, cat litter, or used coffee grounds, placed in a sealed container, and thrown in the trash.[7][8]This method is not suitable for the larger quantities and concentrations of waste generated in a laboratory setting. Laboratory waste requires more stringent disposal protocols to mitigate environmental risks.
Sewer System Prohibited. Do not allow this compound to enter soil, subsoil, surface water, or drains.[3]Flushing pharmaceuticals can lead to environmental contamination of waterways. Ensure all wastewater containing this compound is collected and treated via a wastewater treatment plant.[3]
Take-Back Programs Viable for Small Quantities. Some regions may have pharmaceutical take-back programs or mail-back services.[5][8] These are suitable for disposing of small quantities of unwanted or expired medication.Check with your local environmental agency or a licensed waste disposal contractor to see if such programs are available and appropriate for your laboratory's waste stream. These programs are often geared more towards consumers and smaller generators.[5]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Pargeverine_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_disposal_options Disposal Options cluster_final start This compound Waste Generated assess_quantity Assess Quantity and Nature of Waste start->assess_quantity is_bulk Bulk Quantity? assess_quantity->is_bulk is_small Small, Infrequent Quantity? is_bulk->is_small No incinerate Prepare for Licensed Chemical Incineration is_bulk->incinerate Yes take_back Utilize Approved Pharmaceutical Take-Back or Mail-Back Program is_small->take_back Yes consult_ehs Consult Environmental Health & Safety (EHS) for Guidance is_small->consult_ehs No/Unsure end Proper Disposal Complete incinerate->end take_back->end consult_ehs->end

Caption: this compound Disposal Decision Workflow.

In the event of a spill, immediately contain the material, ventilate the area, and collect the spilled substance in a suitable, closed container for disposal.[3] Avoid allowing the substance to enter drains or waterways.[3] Always refer to the specific Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date information.[2]

References

Personal protective equipment for handling Pargeverine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pargeverine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following personal protective equipment is recommended.[1][2]

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Goggles with Side ShieldsWear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[3]
Skin Protection GlovesHandle with gloves, inspecting them prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
Impervious Clothing/Lab CoatWear impervious clothing, such as a lab coat, to protect skin. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Respiratory Protection Appropriate RespiratorUse in a well-ventilated area.[1] If dust or aerosols are formed, use a respirator. Appropriate exhaust ventilation should be provided where dust is formed.[4]

Operational Plan for Handling this compound

A systematic workflow is critical for safely managing this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation.[3]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Avoid Contact: Take care to avoid contact with skin and eyes.[4]

  • Prevent Dust and Aerosol Formation: Handle the substance carefully to prevent the formation of dust and aerosols.[4]

  • Portioning and Weighing: Conduct any portioning or weighing of the powder within a contained and ventilated space to minimize the risk of inhalation.

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

  • Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[3][4] Short-term storage at 0-4°C and long-term storage at -20°C is also recommended.[5]

Accidental Release and First-Aid Measures

Accidental Release:

  • Evacuate: Evacuate personnel to a safe area.[4]

  • Ventilate: Ensure adequate ventilation.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

  • Clean-up: Use personal protective equipment.[4] Sweep up the spilled material and place it in a suitable, closed container for disposal.[4] Avoid breathing dust.[4]

First-Aid:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Waste Collection: Collect all waste materials, including disposable PPE (gloves, etc.) and any spilled material, in a dedicated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[6] Follow all federal, state, and local environmental regulations. Do not allow the chemical to be released into the environment.[4] For unused or expired medicine, consider a drug take-back program if available.[7][8] If disposing in the trash, mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then in the household trash.[7][9]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_vent Ensure Ventilation prep_ppe->prep_vent handle_avoid Avoid Contact prep_vent->handle_avoid handle_prevent Prevent Dust/Aerosol handle_avoid->handle_prevent post_clean Decontaminate Area handle_prevent->post_clean disp_collect Collect Waste handle_prevent->disp_collect post_wash Wash Hands post_clean->post_wash post_clean->disp_collect post_store Store Properly post_wash->post_store disp_dispose Dispose via Approved Vendor disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pargeverine
Reactant of Route 2
Reactant of Route 2
Pargeverine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.